JNK3 inhibitor-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H27N7O |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]-2-naphthalen-2-ylimidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C28H27N7O/c29-13-11-24-17-31-26(22-10-7-19-4-1-2-5-21(19)16-22)35(24)25-12-14-30-28(33-25)32-23-6-3-15-34(18-23)27(36)20-8-9-20/h1-2,4-5,7,10,12,14,16-17,20,23H,3,6,8-9,11,15,18H2,(H,30,32,33)/t23-/m0/s1 |
InChI Key |
MIFPZJRPCSILQA-QHCPKHFHSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=CC=CC=C6C=C5)CC#N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=CC=CC=C6C=C5)CC#N |
Origin of Product |
United States |
Foundational & Exploratory
JNK3 Inhibitor-4: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinase 3 (JNK3), also known as stress-activated protein kinase beta (SAPKβ), is a member of the mitogen-activated protein kinase (MAPK) family.[1] Primarily expressed in the central nervous system, JNK3 is a key mediator of neuronal apoptosis in response to various stress stimuli, including oxidative stress and neuroinflammation.[1][2] Its pivotal role in neurodegenerative pathways has positioned JNK3 as a compelling therapeutic target for conditions such as Alzheimer's disease and Parkinson's disease. JNK3 inhibitor-4 is a potent and selective small molecule inhibitor of JNK3, demonstrating significant neuroprotective effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of JNK3. As a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile derivative, it acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JNK3 enzyme and preventing the phosphorylation of its downstream substrates.[3][4] This inhibition effectively blocks the propagation of apoptotic signals, thereby protecting neurons from stress-induced cell death.
The high potency and selectivity of this compound are critical to its mechanism. It exhibits a nanomolar inhibitory concentration (IC50) for JNK3, while displaying significantly lower affinity for the ubiquitously expressed JNK1 and JNK2 isoforms.[3][4] This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data.
| Kinase | IC50 (nM) | Reference |
| JNK3 | 1.0 | [3][4] |
| JNK1 | 143.9 | [3][4] |
| JNK2 | 298.2 | [3][4] |
| Table 1: Inhibitory activity of this compound against JNK isoforms. |
| Kinase | IC50 (µM) | Reference |
| GSK3α (h) | 5.78 | [5] |
| GSK3β (h) | 11.7 | [5] |
| MKK4 | 0.860 | [5] |
| MKK6 | 1.18 | [5] |
| MOK | 3.10 | [5] |
| SAPK2a (h) | 0.280 | [5] |
| SAPK2a (T106M) (h) | 0.970 | [5] |
| SAPK2b (h) | 0.860 | [5] |
| Table 2: Selectivity profile of this compound against other kinases. |
Signaling Pathway
The JNK signaling pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). In the context of neuronal apoptosis, a common pathway involves the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), a MAPKKK, in response to stress signals like oxidative stress.[1][6] ASK1 then phosphorylates and activates MKK4 and MKK7, which are the direct upstream activators of JNKs.[7] Activated JNK3, in turn, translocates to the nucleus to phosphorylate transcription factors such as c-Jun, and also acts on mitochondrial proteins to initiate apoptosis.[1]
This compound intervenes at the final step of this cascade, directly inhibiting the activity of JNK3 and preventing the phosphorylation of its downstream targets.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of JNK3 by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant JNK3 enzyme
-
JNKtide (substrate peptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).
-
Add 2 µL of JNK3 enzyme solution (concentration optimized for linear ATP consumption).
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (JNKtide and ATP in kinase buffer).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western Assay for c-Jun Phosphorylation
This assay measures the phosphorylation of c-Jun, a direct downstream target of JNK3, in a cellular context.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin or Aβ1-42)
-
This compound
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63/73) and Mouse anti-β-actin (loading control)
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
96-well black-walled plates
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a JNK activator (e.g., 0.5 µM Anisomycin) for 30-60 minutes.
-
Fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with a cocktail of primary antibodies (anti-phospho-c-Jun and anti-β-actin) in blocking buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with a cocktail of IRDye®-conjugated secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both channels. Normalize the phospho-c-Jun signal to the β-actin signal.
Blood-Brain Barrier Permeability Assays
1. Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that forms a polarized monolayer with tight junctions, mimicking the intestinal barrier, and is also used to predict BBB penetration.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) transport, add this compound to the apical chamber.
-
For basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber.
-
At specified time points (e.g., 2 hours), collect samples from the receiver chamber.
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a non-cell-based assay that predicts passive diffusion across the BBB.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane lipid solution (e.g., porcine brain lipid extract in dodecane)
-
Phosphate-buffered saline (PBS)
-
This compound
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the artificial membrane lipid solution.
-
Add a solution of this compound in PBS to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the donor and acceptor plates to form a "sandwich" and incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells.
-
Calculate the effective permeability (Pe) of the compound.
Conclusion
This compound is a highly potent and selective inhibitor of JNK3 kinase activity. Its mechanism of action involves the direct blockade of the JNK3 signaling cascade, a critical pathway in neuronal apoptosis. By preventing the phosphorylation of downstream targets such as c-Jun and modulating the activity of Bcl-2 family proteins, this compound exhibits significant neuroprotective effects. The quantitative data from in vitro kinase assays confirm its high potency and selectivity. Furthermore, its favorable permeability profile, as suggested by Caco-2 and PAMPA assays, indicates its potential for central nervous system applications. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of JNK3 inhibitors as a promising therapeutic strategy for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. biorbyt.com [biorbyt.com]
- 3. JNK promotes Bax translocation to mitochondria through phosphorylation of 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of JNK3 Inhibitor-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of JNK3 inhibitor-4, a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a key signaling protein implicated in neuronal apoptosis and the pathogenesis of neurodegenerative diseases, making it a promising therapeutic target. This document details the quantitative data associated with this compound, comprehensive experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to JNK3 and Its Role in Neurodegeneration
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. There are three main JNK isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the central nervous system, heart, and testes. This tissue-specific expression pattern has made JNK3 an attractive target for the development of therapies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The JNK signaling pathway is activated in response to a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage. Activation of the JNK pathway can lead to the phosphorylation of several downstream substrates, including the transcription factor c-Jun. The phosphorylation of c-Jun can, in turn, regulate the expression of genes involved in apoptosis, or programmed cell death. In the context of neurodegenerative diseases, the overactivation of the JNK3 signaling pathway is believed to contribute to neuronal cell death.
Discovery of this compound
This compound is a potent and selective inhibitor of JNK3, identified through screening and optimization of a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile chemical scaffold. Its discovery was driven by the need for highly selective JNK3 inhibitors to minimize off-target effects associated with inhibiting the more ubiquitously expressed JNK1 and JNK2 isoforms.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.
Table 1: In Vitro Potency and Selectivity of this compound [1][2][3]
| Target | IC50 (nM) |
| JNK3 | 1.0 |
| JNK1 | 143.9 |
| JNK2 | 298.2 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: In Vitro Cellular Activity and Permeability of this compound [1]
| Assay | Conditions | Result |
| Aβ₁₋₄₂ Induced Cellular Toxicity | 1, 5, 10, 20 µM; 24 and 48 h in primary rat cortex neurons | Inhibition of toxicity |
| c-Jun Phosphorylation Inhibition | 10, 20 µM; 24 and 48 h in primary rat cortex neurons | Inhibition of phosphorylation |
| APP Phosphorylation Inhibition | 10, 20 µM; 24 and 48 h in primary rat cortex neurons | Inhibition of phosphorylation |
| Caco-2 Permeability | 50 µM; 4 h | High permeability |
| PAMPA (BBB permeability prediction) | 50 µM; 4 h | Predicted to be BBB permeable (CNS+) |
Table 3: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model [1]
| Animal Model | Dosing Regimen | Outcome |
| APP/PS1 3xTg Mice (9-month-old) | 10 or 30 mg/kg; i.v.; 3 times/week for 1 month | Significantly higher spontaneous alteration and response latency in Y-maze and passive avoidance tests |
| SD Rats | 30 mg/kg; p.o.; single dose | Brain to plasma ratio of 0.02, indicating blood-brain barrier penetration |
JNK3 Signaling Pathway
The diagram below illustrates the canonical JNK signaling pathway, highlighting the central role of JNK3 in mediating stress-induced apoptosis.
Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is not publicly available in full detail, a plausible synthetic route can be constructed based on the synthesis of structurally related compounds, particularly those sharing the 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile core. The proposed synthesis involves a multi-step process, likely commencing with the formation of the imidazole ring, followed by the sequential introduction of the aryl, pyrimidinyl, and cyanomethyl moieties.
Proposed Synthetic Scheme
The following diagram outlines a potential synthetic pathway for this compound.
References
JNK3 inhibitor-4 selectivity profile against JNK1 and JNK2.
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selectivity profile of JNK3 inhibitor-4, a potent neuroprotective agent, against the closely related JNK1 and JNK2 isoforms. The information presented herein is intended to support research and development efforts in the fields of neurodegenerative diseases and kinase inhibitor discovery.
Data Presentation: Quantitative Selectivity Profile
This compound demonstrates remarkable selectivity for the JNK3 isoform. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against JNK1, JNK2, and JNK3.[1][2]
| Kinase Isoform | IC50 (nM) |
| JNK1 | 143.9[1] |
| JNK2 | 298.2[1] |
| JNK3 | 1.0[1][3] |
The data clearly indicates that this compound is significantly more potent against JNK3 compared to JNK1 and JNK2, with a selectivity of over 140-fold for JNK3 versus JNK1 and nearly 300-fold versus JNK2.
JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses, including inflammatory cytokines and environmental insults.[4][5] The signaling cascade typically involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK).[6][7] Upon activation, JNKs translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.[7] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes, making it a promising therapeutic target for neurodegenerative disorders.[8][9]
Experimental Protocols: Kinase Selectivity Assay
The determination of the IC50 values for this compound against different JNK isoforms is typically performed using an in vitro kinase assay. The following is a representative protocol based on the widely used ADP-Glo™ luminescent kinase assay format.
Objective: To determine the potency and selectivity of this compound by measuring its inhibitory effect on the kinase activity of JNK1, JNK2, and JNK3.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
JNK substrate (e.g., ATF2)
-
This compound (serially diluted)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Multilabel plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the appropriate kinase buffer containing a low percentage of DMSO (e.g., <1%).
-
Prepare a solution of the JNK substrate and ATP in the kinase buffer.
-
Dilute the JNK1, JNK2, and JNK3 enzymes to their optimal concentrations (as determined by enzyme titration) in the kinase buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add the serially diluted this compound or vehicle control (DMSO).
-
Add the respective JNK enzyme (JNK1, JNK2, or JNK3) to the appropriate wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each JNK isoform by fitting the data to a four-parameter logistic curve.
-
References
- 1. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. In vitro kinase assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. eastport.cz [eastport.cz]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Neuroprotective Effects of JNK3 Inhibitor-4 in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the c-Jun N-terminal kinase 3 (JNK3) inhibitor-4, detailing its mechanism of action, neuroprotective efficacy, and the experimental protocols used for its evaluation. JNK3, a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system (CNS) and plays a critical role in neuronal apoptosis and stress signaling pathways.[1][2][3] Its specific localization and involvement in pathological conditions have made it a promising therapeutic target for neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4][5] JNK3 inhibitor-4 is a potent and highly selective small molecule designed to mitigate neuronal damage by specifically blocking the JNK3 signaling cascade.[6]
Core Mechanism of JNK3-Mediated Neuronal Apoptosis
The JNK signaling pathway is a key player in stress-induced apoptosis.[7][8] In neurons, various stressors, including oxidative stress, neuroinflammation, and excitotoxicity, trigger a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K, e.g., ASK1), a MAP kinase kinase (MAP2K, e.g., MKK4/7), and finally JNK.[1][3][8] Upon activation via phosphorylation, JNK3 can translocate to the nucleus to phosphorylate transcription factors like c-Jun. This leads to the upregulation of pro-apoptotic genes, including Bim and FasL.[4][7] Concurrently, activated JNK3 can translocate to the mitochondria, where it modulates the activity of Bcl-2 family proteins, promoting the release of cytochrome c and initiating the intrinsic apoptotic cascade.[7][8] this compound exerts its neuroprotective effects by binding to the ATP-binding site of JNK3, preventing its phosphorylation and activation, thereby disrupting these downstream apoptotic events.[3]
Quantitative Data Presentation
This compound demonstrates high potency for JNK3 and significant selectivity over other JNK isoforms and related kinases. This selectivity is crucial for minimizing off-target effects.[3][6]
Table 1: Kinase Inhibitory Potency and Selectivity of this compound
| Kinase Target | IC50 (nM) | Reference |
| JNK3 | 1.0 | [6] |
| JNK1 | 143.9 | [6] |
| JNK2 | 298.2 | [6] |
| GSK3α | 5780 | [6] |
| GSK3β | 11700 | [6] |
| SAPK2a (p38α) | 280 | [6] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from in vitro kinase assays.[6]
Table 2: Neuroprotective Efficacy of this compound
| Experimental Model | Treatment Conditions | Key Findings | Reference |
| In Vitro (Primary Rat Cortical Neurons) | 1, 5, 10, 20 µM inhibitor vs. 10 µM Aβ₁₋₄₂ | Concentration-dependent inhibition of Aβ₁₋₄₂-induced neurotoxicity. Increased cell viability. | [6] |
| In Vitro (Primary Rat Cortical Neurons) | 10, 20 µM inhibitor vs. 10 µM Aβ₁₋₄₂ or 0.5 µM Anisomycin | Inhibition of Aβ₁₋₄₂ and Anisomycin-induced c-Jun phosphorylation. | [6] |
| In Vivo (APP/PS1 Mouse Model of AD) | 10 or 30 mg/kg; i.v.; 3 times/week for 1 month | Significantly improved cognitive performance in Y-maze and passive avoidance tests. | [6] |
| Pharmacokinetics (SD Rats) | 30 mg/kg; p.o.; single dose | Demonstrated blood-brain barrier permeability with a brain-to-plasma ratio of 0.02. | [6] |
Experimental Protocols
The neuroprotective properties of this compound have been validated through a series of standardized in vitro and in vivo experiments.
Key Methodologies
-
In Vitro Kinase Inhibition Assay:
-
Objective: To determine the IC50 values and selectivity of this compound.
-
Protocol: Recombinant human JNK3 enzyme is incubated in a reaction buffer containing a specific substrate (e.g., ATF2), 10 µM ATP, and varying concentrations of the inhibitor.[9] The reaction is allowed to proceed for a specified time at a controlled temperature. The amount of phosphorylated substrate (or ADP produced) is then quantified, typically using a luminescence-based assay. The results are plotted as a percentage of kinase activity versus inhibitor concentration to calculate the IC50 value.[9][10]
-
-
Primary Neuronal Cell Culture and Viability Assay:
-
Objective: To assess the ability of this compound to protect neurons from a toxic insult.
-
Protocol: Primary cortical neurons are isolated from embryonic rat brains and cultured for several days to allow for differentiation.[9] The cultured neurons are pre-treated with this compound (e.g., for 90 minutes) at various concentrations. Subsequently, a neurotoxic agent such as oligomeric amyloid-beta (Aβ₁₋₄₂) is added to the culture medium to induce apoptosis.[6][9] After 24 to 48 hours of incubation, cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of living cells, which is proportional to cell number.[9]
-
-
Western Blot Analysis for c-Jun Phosphorylation:
-
Objective: To confirm that the inhibitor blocks the JNK3 signaling pathway in a cellular context.
-
Protocol: Neuronal cells (e.g., primary neurons or SH-SY5Y cells) are treated with a JNK pathway activator (e.g., Aβ₁₋₄₂, Anisomycin, or H₂O₂) in the presence or absence of this compound.[6][11] After treatment, cells are lysed, and total protein is extracted. Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated c-Jun (Ser63/73) and total c-Jun. A secondary antibody conjugated to an enzyme (e.g., HRP) allows for chemiluminescent detection. The ratio of phosphorylated to total c-Jun is quantified to determine the extent of JNK pathway inhibition.[6][12]
-
-
In Vivo Efficacy in Animal Models of Neurodegeneration:
-
Objective: To evaluate the therapeutic potential of this compound in a living organism.
-
Protocol (Alzheimer's Disease Model): Transgenic mice that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1), which develop age-dependent amyloid plaques and cognitive deficits, are used.[6] The mice receive regular intravenous (i.v.) or oral (p.o.) administration of this compound or a vehicle control over an extended period (e.g., one month).[6] Cognitive function is then assessed using behavioral tests like the Y-maze (for spatial working memory) and the passive avoidance test (for long-term memory).[6]
-
Conclusion
This compound is a highly potent and selective agent with demonstrated neuroprotective capabilities in both cellular and animal models of neurodegeneration. Its mechanism of action is well-defined, directly targeting the neuron-specific JNK3 kinase to prevent the activation of apoptotic pathways. The quantitative data underscores its high affinity for JNK3 and its ability to mitigate neurotoxicity at relevant concentrations. Furthermore, its capacity to cross the blood-brain barrier and improve cognitive outcomes in a mouse model of Alzheimer's disease highlights its significant therapeutic potential.[6] Continued research and development of JNK3 inhibitors like this compound represent a promising strategy for developing disease-modifying treatments for a range of devastating neurological disorders.[3][13]
References
- 1. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. JNK3 as a therapeutic target for neurodegenerative diseases [air.unimi.it]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Target Validation of JNK3 Inhibitor-4 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data required for the target validation of JNK3 Inhibitor-4, a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the central nervous system (CNS).[1][2][3] Its activation is a critical step in stress-induced neuronal apoptosis, making it a promising therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for acute neurological injuries like stroke.[4][5][6] This document outlines the key experimental protocols, data presentation standards, and signaling pathways relevant to validating the efficacy and mechanism of action of this compound in primary neuron cultures.
JNK3 Signaling Pathway in Neuronal Apoptosis
The JNK signaling pathway is a major component of the MAPK signaling cascade, which regulates cellular processes including proliferation and apoptosis.[5] In neurons, various stress stimuli, such as oxidative stress, amyloid-β (Aβ) toxicity, and excitotoxicity, activate a hierarchical kinase cascade.[6][7] This cascade begins with MAPK Kinase Kinases (MAPKKKs) like ASK1, which then phosphorylate and activate MAPK Kinases (MAPKKs), specifically MKK4 and MKK7.[1][8] MKK4 and MKK7, in turn, dually phosphorylate JNK3 on threonine and tyrosine residues, leading to its activation.[1]
Activated JNK3 phosphorylates a range of downstream substrates. The most prominent of these is the transcription factor c-Jun, which, upon phosphorylation at Serine 63 and Serine 73, enhances the transcriptional activity of the AP-1 complex.[4][9][10] This leads to the expression of pro-apoptotic genes. JNK3 also directly impacts mitochondrial apoptotic pathways, potentially through the regulation of Bcl-2 family proteins.[4][5] this compound is designed to selectively bind to the ATP-binding pocket of JNK3, preventing the phosphorylation of its downstream targets and thereby inhibiting the apoptotic cascade.[2]
Figure 1. JNK3 signaling pathway leading to neuronal apoptosis and the inhibitory action of this compound.
This compound: Biochemical Profile
This compound is a potent, ATP-competitive inhibitor of JNK3.[2] Its validation requires initial confirmation of its inhibitory activity and selectivity against JNK3 compared to other JNK isoforms and related kinases.
Table 1: Biochemical Potency and Selectivity of this compound
| Kinase Target | IC₅₀ (nM) | Selectivity vs. JNK3 |
|---|---|---|
| JNK3 | 1.0 | - |
| JNK1 | 143.9 | ~144-fold |
| JNK2 | 298.2 | ~298-fold |
| GSK3β | >1000 | >1000-fold |
| p38α (SAPK2a) | 860 | 860-fold |
Data presented is representative, based on publicly available information for potent JNK3 inhibitors like compound "this compound" (HY-151929).[11][12]
Experimental Workflow for Target Validation in Primary Neurons
Validating this compound in a cellular context involves a multi-step process. This workflow ensures that the inhibitor not only engages its target (JNK3) within the neuron but also produces the desired functional outcome (neuroprotection).
Figure 2. Experimental workflow for validating this compound in primary neurons.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to validate this compound.
This assay confirms the direct inhibitory effect of the compound on purified JNK3 enzyme activity. The ADP-Glo™ Kinase Assay is a common method.[13]
-
Objective: To determine the IC₅₀ value of this compound against JNK3.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add JNK3 enzyme, the substrate (e.g., 5 µM ATF2), and the inhibitor at various concentrations.[14]
-
Initiate the kinase reaction by adding ATP (e.g., 10 µM).[14]
-
Incubate for 40-60 minutes at room temperature.[14]
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's protocol. This involves depleting remaining ATP and then converting ADP to ATP, which generates a luminescent signal.[13]
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value using non-linear regression.
-
This protocol describes the isolation and culture of primary cortical neurons, which serve as the cellular model for validation.
-
Objective: To establish a healthy primary neuron culture for subsequent experiments.
-
Materials:
-
Embryonic day 14-18 (E14-E18) rat or mouse embryos[15]
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated plates
-
-
Procedure:
-
Dissect cortices from E14-E18 embryos in chilled dissection medium.
-
Mince the tissue and incubate in a digestion solution (e.g., papain at 37°C for 15-20 minutes).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells onto coated culture plates at a desired density (e.g., 300,000 cells/well for a 24-well plate).[15]
-
Culture the neurons at 37°C in a 5% CO₂ incubator. Change half of the medium every 2-3 days.
-
Allow neurons to mature for 5-7 days in vitro (DIV) before initiating experiments.[7][14]
-
For treatment, pre-incubate neurons with this compound for 90 minutes before adding the neurotoxic stimulus (e.g., 10 µM oligomeric Amyloid-β 1-42).[7][14]
-
This assay measures the level of phosphorylated c-Jun (Ser73), a direct downstream target of JNK3, to confirm target engagement within the cell.[9]
-
Objective: To quantify the inhibition of JNK3 activity in primary neurons by measuring the phosphorylation of its substrate, c-Jun.
-
Procedure:
-
Culture and treat primary neurons as described in section 4.2.
-
After 24 hours of treatment with the neurotoxic stimulus and inhibitor, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser73).[16]
-
Incubate with a corresponding primary antibody for total c-Jun and a loading control (e.g., β-actin or GAPDH) on separate blots or after stripping.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software.
-
Normalize the phospho-c-Jun signal to total c-Jun or the loading control.
-
Table 2: Representative Data for Inhibition of Aβ-Induced c-Jun Phosphorylation
| Treatment Group | This compound (µM) | Normalized p-c-Jun Level (% of Aβ Control) |
|---|---|---|
| Vehicle Control | - | ~5% |
| Amyloid-β (10 µM) | 0 | 100% |
| Amyloid-β + Inhibitor | 1 | ~75% |
| Amyloid-β + Inhibitor | 5 | ~40% |
| Amyloid-β + Inhibitor | 10 | ~15% |
| Amyloid-β + Inhibitor | 20 | ~5% |
Data are illustrative, based on expected dose-dependent inhibition.[11][12]
This functional assay determines whether inhibiting JNK3 with the compound protects neurons from apoptotic cell death.
-
Objective: To assess the neuroprotective effect of this compound against a toxic insult.
-
Procedure:
-
Plate primary neurons in a 96-well plate and treat as described in section 4.2.
-
After 24 or 48 hours of incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated (vehicle) control.
-
Table 3: Neuroprotective Efficacy of this compound Against Aβ-Induced Toxicity
| Treatment Group | This compound (µM) | Cell Viability at 48h (% of Vehicle Control) |
|---|---|---|
| Vehicle Control | - | 100% |
| Amyloid-β (10 µM) | 0 | ~50% |
| Amyloid-β + Inhibitor | 1 | ~60% |
| Amyloid-β + Inhibitor | 5 | ~75% |
| Amyloid-β + Inhibitor | 10 | ~88% |
| Amyloid-β + Inhibitor | 20 | ~95% |
Data are illustrative, based on expected neuroprotective effects.[7][11][12]
Conclusion
The successful validation of this compound in primary neurons hinges on a systematic approach that combines biochemical verification, cellular target engagement, and functional neuroprotection assays. The data presented in this guide, including the inhibitor's high potency and selectivity for JNK3, its ability to block the phosphorylation of the downstream effector c-Jun in a dose-dependent manner, and its capacity to rescue primary neurons from amyloid-β-induced cell death, collectively provide strong evidence for its mechanism of action. These validation steps are critical for advancing this compound as a viable therapeutic candidate for the treatment of neurodegenerative diseases.
References
- 1. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Lasting N-Terminal Phosphorylation of c-Jun and Activation of c-Jun N-Terminal Kinases after Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of c-Jun Is Necessary for Apoptosis Induced by Survival Signal Withdrawal in Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | CAS#:2409109-65-3 | Chemsrc [chemsrc.com]
- 13. promega.com [promega.com]
- 14. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JNK3-Mediated Apoptotic Cell Death in Primary Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
JNK3 Inhibitor-4: A Deep Dive into its Impact on the MAPK Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system.[1] Its strategic location and involvement in neuronal apoptosis have positioned it as a compelling therapeutic target for a range of neurodegenerative disorders. This technical guide provides an in-depth analysis of a potent and selective JNK3 inhibitor, designated as JNK3 inhibitor-4, and its impact on the MAPK signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of neurobiology, signal transduction, and pharmacology.
The MAPK/JNK Signaling Cascade: An Overview
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that convert a wide array of extracellular stimuli into diverse cellular responses, including proliferation, differentiation, inflammation, and apoptosis.[2][3] The MAPK signaling module is typically a three-tiered kinase cascade composed of a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).
The JNK pathway, a key arm of the MAPK signaling network, is primarily activated by stress stimuli.[2] In this cascade, upstream MAPKKKs (e.g., ASK1) phosphorylate and activate MAPKKs (MKK4 and MKK7). These activated MAPKKs then dually phosphorylate and activate JNK isoforms (JNK1, JNK2, and JNK3) on threonine and tyrosine residues within their activation loop.[1] Activated JNKs, in turn, phosphorylate a variety of substrate proteins, including the transcription factor c-Jun, leading to the modulation of gene expression and the execution of cellular programs such as apoptosis.[2]
This compound: Potency and Selectivity
This compound is a potent, small-molecule inhibitor of JNK3.[4] The following table summarizes its inhibitory activity against JNK3 and other related kinases, demonstrating its high selectivity.
| Kinase Target | IC50 (nM) |
| JNK3 | 1.0 |
| JNK1 | 143.9 |
| JNK2 | 298.2 |
| Data sourced from MedchemExpress.[4] |
The exceptional potency and selectivity of this compound for the JNK3 isoform make it a valuable tool for dissecting the specific roles of JNK3 in cellular processes and a promising candidate for therapeutic development.
Impact on the MAPK Signaling Pathway
This compound exerts its effect by directly targeting the JNK3 kinase, thereby preventing the phosphorylation of its downstream substrates. A key substrate of JNK3 is the transcription factor c-Jun.[2] Phosphorylation of c-Jun on Ser63 and Ser73 by JNK is a critical step in its activation, leading to the transcription of pro-apoptotic genes.
Experimental evidence shows that this compound effectively inhibits the phosphorylation of c-Jun in primary rat cortex neurons.[4] This inhibition of a critical downstream event in the JNK signaling cascade is the primary mechanism through which this compound confers its neuroprotective effects.
Neuroprotective Effects of this compound
In models of neurodegenerative disease, such as Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides is a key pathological hallmark that leads to neuronal cell death. The JNK signaling pathway is implicated in mediating this Aβ-induced neurotoxicity.
This compound has demonstrated significant neuroprotective effects by inhibiting Aβ1-42-induced cellular toxicity in primary rat cortex neurons.[4] By blocking the JNK3-mediated apoptotic pathway, the inhibitor enhances neuronal survival in the presence of toxic Aβ1-42 oligomers.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the impact of this compound on the MAPK signaling pathway.
In Vitro JNK3 Kinase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against the JNK3 enzyme.
Materials:
-
Recombinant active JNK3 enzyme
-
JNK3 substrate (e.g., GST-c-Jun)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add the JNK3 enzyme, the JNK3 substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
Western Blot Analysis of c-Jun Phosphorylation
This method is used to assess the inhibitory effect of this compound on the phosphorylation of its downstream target, c-Jun, in a cellular context.
Materials:
-
Primary rat cortex neurons or a suitable neuronal cell line
-
This compound
-
Stimulating agent (e.g., Aβ1-42 oligomers or anisomycin)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser73), anti-total-c-Jun, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture primary rat cortex neurons to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with Aβ1-42 oligomers (e.g., 10 µM) or anisomycin (e.g., 0.5 µM) for a defined period (e.g., 30 minutes) to activate the JNK pathway.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total c-Jun and a loading control to normalize the data.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to assess the neuroprotective effects of this compound.
Materials:
-
Primary rat cortex neurons
-
This compound
-
Aβ1-42 oligomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed primary rat cortex neurons in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound.
-
After a pre-incubation period, expose the cells to Aβ1-42 oligomers (e.g., 10 µM) for 24 to 48 hours.[4]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound is a highly potent and selective inhibitor of the JNK3 kinase. Its mechanism of action involves the direct inhibition of JNK3, leading to a downstream reduction in the phosphorylation of c-Jun. This targeted disruption of the MAPK/JNK signaling pathway confers significant neuroprotective effects against Aβ-induced toxicity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other similar compounds, facilitating further research into their therapeutic potential for neurodegenerative diseases. The high selectivity and potent activity of this compound underscore its value as a research tool and a promising lead compound for drug development.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro and In Vivo Efficacy of JNK3 Inhibitor-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical efficacy of JNK3 inhibitor-4, a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). The data presented herein summarizes its in vitro and in vivo activities, highlighting its potential as a neuroprotective agent.
Introduction to JNK3 Inhibition
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli.[1][2] The JNK family has three isoforms: JNK1, JNK2, and JNK3.[3] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[1][3] This tissue-specific expression pattern makes JNK3 an attractive therapeutic target for neurological disorders, as selective inhibition may reduce the potential for off-target effects.[3][4] JNK3 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it plays a role in apoptosis, neuroinflammation, and oxidative stress.[3][4][5]
This compound is a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile-based compound identified as a potent and selective JNK3 inhibitor.[6][7] Preclinical studies have demonstrated its neuroprotective effects and its ability to permeate the blood-brain barrier.[6]
In Vitro Efficacy
Kinase Inhibition Profile
This compound demonstrates high potency for JNK3 with excellent selectivity over other JNK isoforms and a panel of other kinases.
| Kinase Target | IC50 (nM) |
| JNK3 | 1.0 |
| JNK1 | 143.9 |
| JNK2 | 298.2 |
| GSK3α (h) | 5780 |
| GSK3β (h) | 11700 |
| MKK4 | 340 |
| MKK6 | 1180 |
| MOK | 3100 |
| SAPK2a (h) | 1190 |
| SAPK2a (T106M)(h) | 280 |
| SAPK2b (h) | 970 |
| JNK1α1 (h) | 15100 |
| JNK2α1 (h) | 860 |
| Data sourced from MedChemExpress.[6] |
Neuroprotective Effects in Primary Neurons
This compound shows a dose-dependent neuroprotective effect against amyloid-β (Aβ)₁₋₄₂-induced toxicity in primary rat cortex neurons.
| Concentration (µM) | Treatment Duration | Assay | Observations |
| 1, 5, 10, 20 | 24 and 48 hours | Cell Viability | Inhibits Aβ₁₋₄₂-induced cellular toxicity.[6] |
| 10, 20 | 24 and 48 hours | Western Blot | Inhibits c-jun and Amyloid Precursor Protein (APP) phosphorylation induced by 10 µM Aβ₁₋₄₂ or 0.5 µM Anisomycin.[6] |
| Data sourced from MedChemExpress.[6] |
Cellular Permeability
| Assay | Concentration (µM) | Duration (hours) | Permeability Coefficient (Pe) | Predicted BBB Permeability |
| Caco-2 | 50 | 4 | High | - |
| PAMPA | 50 | 4 | > 4 | CNS+ |
| Data sourced from MedChemExpress.[6] |
In Vivo Efficacy
Studies in a transgenic mouse model of Alzheimer's disease (APP/PS1 3xTg) demonstrate the neuroprotective and memory-enhancing effects of this compound.
| Animal Model | Dosing Regimen | Duration | Behavioral Tests | Key Findings |
| 9-month-old APP/PS1 3xTg mice | 10 or 30 mg/kg; intravenous (i.v.); 3 times/week | 1 month | Y-maze, Passive Avoidance | Dose-dependent and significant increase in spontaneous alteration and response latency compared to vehicle-treated APP/PS1 mice.[6] |
| Animal Model | Dosing Regimen | Brain to Plasma Ratio |
| SD rats | 30 mg/kg; oral (p.o.); single dose | 0.02 |
| Data sourced from MedChemExpress.[6] |
Signaling Pathways and Experimental Workflows
JNK3 Signaling Cascade
The following diagram illustrates the canonical JNK signaling pathway, which is activated by cellular stress and leads to downstream cellular responses, including apoptosis. This compound acts by directly inhibiting the kinase activity of JNK3.
Caption: JNK3 signaling cascade and the inhibitory action of this compound.
In Vitro Experimental Workflow for Neuroprotection Assay
The following diagram outlines the typical workflow for assessing the neuroprotective effects of this compound against Aβ-induced toxicity in primary neurons.
Caption: Workflow for in vitro neuroprotection studies.
In Vivo Experimental Workflow for Behavioral Testing
This diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound in an Alzheimer's disease mouse model.
Caption: Workflow for in vivo behavioral analysis.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the investigating entity, the following provides an overview of the methodologies typically employed in studies of this nature.
In Vitro Kinase Inhibition Assay
-
Principle: Measures the ability of the inhibitor to prevent the phosphorylation of a substrate by the target kinase.
-
General Protocol:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes are incubated with a specific substrate (e.g., ATF2) and ATP in a reaction buffer.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Primary Neuron Culture and Aβ Toxicity Assay
-
Principle: Assesses the ability of the inhibitor to protect neurons from cell death induced by Aβ peptides.
-
General Protocol:
-
Primary cortical neurons are isolated from embryonic rat brains (e.g., E18) and cultured in appropriate media.
-
After several days in vitro to allow for maturation, the neurons are treated with aggregated Aβ₁₋₄₂ oligomers to induce toxicity.
-
Concurrently, cells are treated with this compound or a vehicle control.
-
After 24-48 hours of incubation, cell viability is measured using an MTT or similar metabolic assay.
-
Western Blotting
-
Principle: Detects and quantifies the levels of specific proteins, including their phosphorylated forms, in cell lysates.
-
General Protocol:
-
Following treatment, primary neurons are lysed to extract total protein.
-
Protein concentrations are determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of c-Jun and APP.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and band intensities are quantified.
-
Y-Maze Test
-
Principle: Assesses spatial working memory in rodents based on their natural tendency to explore novel environments.
-
General Protocol:
-
The Y-maze consists of three identical arms.
-
A mouse is placed in one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded.
-
Spontaneous alternation is calculated as the number of consecutive entries into three different arms divided by the total number of possible alternations. Higher alternation scores indicate better spatial working memory.
-
Passive Avoidance Test
-
Principle: Measures fear-motivated long-term memory.
-
General Protocol:
-
The apparatus consists of a brightly lit compartment and a dark compartment connected by a door.
-
During the training trial, a mouse is placed in the lit compartment. When it enters the dark compartment, it receives a mild foot shock.
-
In the testing trial, typically 24 hours later, the mouse is again placed in the lit compartment, and the latency to enter the dark compartment is measured.
-
A longer latency to enter the dark compartment indicates better retention of the fear memory.
-
Conclusion
This compound is a highly potent and selective JNK3 inhibitor with demonstrated neuroprotective properties in both in vitro and in vivo models of neurodegeneration. Its ability to inhibit Aβ-induced neuronal toxicity and improve cognitive deficits in a relevant animal model, coupled with its capacity to cross the blood-brain barrier, underscores its potential as a therapeutic candidate for Alzheimer's disease and other neurological disorders where JNK3 signaling is implicated. Further investigation is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more advanced preclinical models.
References
- 1. Alarmins and c-Jun N-Terminal Kinase (JNK) Signaling in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorbyt.com [biorbyt.com]
In-Depth Technical Guide: Blood-Brain Barrier Permeability of JNK3 Inhibitor-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of JNK3 inhibitor-4, a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a key therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease, making the ability of its inhibitors to penetrate the central nervous system a critical factor in their development. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows.
Quantitative Data on Blood-Brain Barrier Permeability
The ability of this compound to cross the blood-brain barrier has been assessed through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Permeability Data for this compound
| Assay Type | Model | Concentration (µM) | Incubation Time (h) | Permeability Classification | Finding |
| Caco-2 Assay | Human colon adenocarcinoma cells | 50 | 4 | High permeability | Predicted to be BBB permeable (CNS+) |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | Artificial membrane | Not specified | Not specified | Not specified | Effective permeability coefficient (Pe) > 4, predicting BBB permeability (CNS+) |
Table 2: In Vivo Brain Penetration Data for this compound
| Species | Administration Route | Dose (mg/kg) | Time Point | Brain to Plasma Ratio |
| Sprague-Dawley Rats | Oral (p.o.) | 30 | Single dose | 0.02[1] |
Table 3: Potency and Selectivity of this compound
| Target | IC50 (nM) |
| JNK3 | 1.0[1] |
| JNK1 | 143.9[1] |
| JNK2 | 298.2[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the probable protocols for the key experiments cited.
In Vitro Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model to predict human intestinal absorption and, by extension, permeability across other biological barriers like the BBB.
Objective: To determine the rate of transport of this compound across a monolayer of differentiated Caco-2 cells.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: A solution of this compound (50 µM) is added to the apical (donor) side of the transwell, with fresh culture medium on the basolateral (receiver) side.
-
Incubation: The plate is incubated for 4 hours at 37°C.
-
Sample Analysis: Samples are collected from both the apical and basolateral compartments at specified time points and the concentration of this compound is quantified using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability.
In Vivo Brain-to-Plasma Ratio Determination in Rats
This in vivo study design is intended to assess the extent of a compound's distribution into the brain from the systemic circulation.
Objective: To determine the concentration of this compound in the brain relative to the plasma in Sprague-Dawley rats after oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Compound Administration: this compound is administered as a single oral dose of 30 mg/kg.
-
Sample Collection: At a predetermined time point after administration, blood samples are collected via cardiac puncture and the animals are euthanized. The brains are then promptly harvested.
-
Sample Processing: Blood samples are centrifuged to separate the plasma. The brain tissue is homogenized.
-
Concentration Analysis: The concentrations of this compound in both the plasma and brain homogenate are determined using a validated analytical method, such as LC-MS/MS.
-
Ratio Calculation: The brain-to-plasma concentration ratio is calculated by dividing the concentration of the compound in the brain tissue by its concentration in the plasma.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs.
JNK Signaling Pathway in Alzheimer's Disease and the Role of this compound
The c-Jun N-terminal kinase (JNK) signaling pathway is implicated in the neuronal stress response and apoptosis, which are key features of Alzheimer's disease pathology. JNK3, being predominantly expressed in the brain, is a critical mediator in this pathway. This compound exerts its neuroprotective effects by blocking the downstream signaling cascade initiated by stressors like amyloid-beta (Aβ).
Caption: JNK3 signaling cascade in Alzheimer's and inhibition by this compound.
Experimental Workflow for Blood-Brain Barrier Permeability Assessment
The assessment of a drug candidate's ability to cross the BBB involves a multi-step process, beginning with in vitro screening and progressing to in vivo validation.
References
JNK3 Inhibitor-4 and its Impact on c-Jun Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JNK3 inhibitor-4, a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). The focus is on its mechanism of action, specifically its effect on the phosphorylation of the transcription factor c-Jun, a key event in cellular stress responses and neuronal apoptosis.
Introduction to JNK3 and c-Jun Signaling
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is activated by a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[3] There are three main isoforms of JNK: JNK1, JNK2, and JNK3.[1][3] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[1][3] This tissue-specific expression makes JNK3 a compelling therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5]
Upon activation, JNKs phosphorylate a range of downstream targets, with the transcription factor c-Jun being one of the most prominent.[3] Phosphorylation of c-Jun on serine residues 63 and 73 within its transactivation domain significantly enhances its transcriptional activity.[3][6] This leads to the regulation of genes involved in various cellular processes, including proliferation, apoptosis, and inflammation.[1] In the context of the nervous system, the activation of the JNK3/c-Jun signaling axis is strongly associated with neuronal cell death.[4][7]
Quantitative Data: Efficacy and Selectivity of this compound
This compound is a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile derivative that demonstrates high potency and selectivity for JNK3.[8][9] Its inhibitory activity has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric.
| Target | IC50 (nM) | Source |
| JNK3 | 1.0 | [8][9][10] |
| JNK1 | 143.9 | [8][9][10] |
| JNK2 | 298.2 | [8][9][10] |
As the data indicates, this compound is approximately 144-fold and 298-fold more selective for JNK3 over JNK1 and JNK2, respectively. This high degree of selectivity is crucial for minimizing off-target effects in therapeutic applications.
In cellular contexts, this compound has been shown to inhibit c-Jun phosphorylation induced by stressors. In primary rat cortex neurons, treatment with 10 µM and 20 µM of this compound for 24 and 48 hours effectively inhibited c-Jun phosphorylation that was induced by 10 µM Aβ1-42 or 0.5 µM Anisomycin.[8]
Signaling Pathway and Inhibitor's Point of Intervention
The following diagram illustrates the canonical JNK signaling pathway, highlighting the activation of c-Jun and the specific point of intervention by this compound.
Experimental Protocols
This section outlines the methodologies for key experiments to assess the effect of this compound on c-Jun phosphorylation.
Cell Culture and Treatment
-
Cell Seeding: Plate primary rat cortex neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate culture vessels.
-
Induction of Stress: To induce the JNK pathway, treat the cells with a known activator such as Anisomycin (0.5 µM) or aggregated Aβ1-42 peptide (10 µM).[8]
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) for a specified duration (e.g., 1-2 hours) before adding the stress-inducing agent.[8] Control wells should receive the vehicle (e.g., DMSO) instead of the inhibitor.
Western Blotting for Phospho-c-Jun
This is a standard technique to qualitatively and semi-quantitatively measure the levels of phosphorylated c-Jun.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and visualize using an appropriate imaging system.
-
-
Data Analysis: To normalize the data, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein like GAPDH or β-actin. Densitometry analysis can be performed to quantify the relative levels of phospho-c-Jun.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of JNK3 and its inhibition by this compound.
-
Reaction Setup: In a microcentrifuge tube, combine recombinant active JNK3 enzyme, a kinase buffer, and a substrate such as GST-c-Jun.
-
Inhibitor Addition: Add varying concentrations of this compound or the vehicle control to the reaction mixtures.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. For radioactive assays, [γ-³²P]ATP is used.[11][12][13][14] For non-radioactive assays, unlabeled ATP is used, and the phosphorylation is detected by other means.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[11]
-
Termination and Detection:
-
Radioactive Method: Terminate the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the incorporated radioactivity by autoradiography.[11][14]
-
Non-Radioactive Method (e.g., HTRF): Utilize a homogeneous time-resolved fluorescence (HTRF) assay where a donor fluorophore-labeled antibody recognizes the protein, and an acceptor fluorophore-labeled antibody recognizes the phosphorylated motif. The FRET signal is proportional to the level of phosphorylation.[15] Alternatively, an ELISA-based format can be used.
-
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for assessing the impact of this compound on c-Jun phosphorylation in a cell-based assay.
Conclusion
This compound is a highly potent and selective tool for investigating the role of the JNK3 signaling pathway. Its demonstrated ability to inhibit c-Jun phosphorylation in a cellular context underscores its potential as a therapeutic agent for neurodegenerative disorders where this pathway is pathologically activated. The experimental protocols and workflows provided in this guide offer a framework for researchers to further explore the biological effects of this and similar compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 5. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Jun N-Terminal Kinase Inhibitors as Potential Leads for New Therapeutics for Alzheimer’s Diseases [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorbyt.com [biorbyt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update: Arrestin-3-Dependent Activation of c-Jun N-Terminal Kinases (JNKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorylation of c-Jun Is Necessary for Apoptosis Induced by Survival Signal Withdrawal in Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. revvity.com [revvity.com]
The Role of c-Jun N-terminal Kinase 3 (JNK3) in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Jun N-terminal kinase 3 (JNK3), a neuron-specific isoform of the JNK family of stress-activated protein kinases, has emerged as a critical mediator of neuronal apoptosis and synaptic dysfunction in a range of neurodegenerative diseases. Its restricted expression profile in the central nervous system positions it as a highly attractive therapeutic target with the potential for minimal off-target effects. This technical guide provides an in-depth overview of the role of JNK3 in preclinical models of Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS). It summarizes key quantitative data, offers detailed experimental protocols for assessing JNK3 activity, and visualizes the complex signaling pathways and experimental workflows involved in JNK3 research. This document is intended to serve as a comprehensive resource for researchers and drug development professionals actively investigating neuroprotective strategies targeting JNK3.
JNK3 Signaling in Neurodegeneration
JNK3 is a key player in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] In response to various cellular stressors implicated in neurodegeneration, such as oxidative stress, neuroinflammation, and the accumulation of misfolded proteins, a phosphorylation cascade is initiated.[1][3] This typically involves the activation of MAP3Ks (e.g., ASK1) which then phosphorylate and activate MAP2Ks (MKK4 and MKK7).[1] MKK4 and MKK7, in turn, dually phosphorylate JNK3 on threonine and tyrosine residues within its activation loop, leading to its activation.[1][2]
Activated JNK3 can translocate to different cellular compartments to phosphorylate a variety of substrates, leading to diverse and often context-dependent cellular outcomes. In the nucleus, phospho-JNK3 can phosphorylate transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.[4] In the cytoplasm and at the synapse, JNK3 can phosphorylate proteins involved in axonal transport and synaptic plasticity.[5][6]
JNK3 in Alzheimer's Disease Models
In the context of Alzheimer's Disease, JNK3 activation is a prominent feature observed in both human patients and animal models.[4] JNK3 is activated by amyloid-beta (Aβ) oligomers and contributes to both amyloidogenic processing of the amyloid precursor protein (APP) and the hyperphosphorylation of Tau, the two hallmark pathologies of AD.[4]
| Model System | Experimental Condition | Key Quantitative Finding(s) | Reference(s) |
| Human AD Patients | Post-mortem frontal cortex analysis | 59% increase in JNK3 staining and 182% increase in phospho-JNK staining compared to controls. | [1] |
| Human AD Patients | Cerebrospinal fluid (CSF) analysis | 23% increase in CSF JNK3 levels in AD patients compared to controls. JNK3 levels correlated with the rate of cognitive decline (MMSE scores). | [1][7] |
| 5xFAD Mouse Model | 3.5 months of age | Statistically significant increase in the cortical p-JNK/JNK ratio (p < 0.01) correlating with cognitive impairment. | [8] |
| Tg2576 Mouse Model | Aged mice | Significant increase in activated JNK (pJNK) levels, which co-localized with Aβ plaques. | [9] |
| Primary Cortical Neurons | Treatment with Aβ25-35 (25 µM) | Approximately 2-fold increase in JNK activity. | [10] |
| FAD Mouse Model (APP/PS1) | Deletion of JNK3 | 68% reduction in plaque load in the frontal cortex, 71% in the subiculum, and 65% in the hippocampus. 17% increase in neuronal number in the frontal cortex. Significant improvement in long-term retention of fear memories. | [11] |
JNK3 in Parkinson's Disease Models
In Parkinson's Disease models, JNK3 activation is a key event in the death of dopaminergic neurons induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-hydroxydopamine (6-OHDA). The signaling cascade often involves the scaffold protein β-arrestin-2, which facilitates the activation of JNK3 by upstream kinases.
| Model System | Experimental Condition | Key Quantitative Finding(s) | Reference(s) |
| MPTP Mouse Model | Chronic L-DOPA treatment | Enhanced activation of JNK3 p57 isoform in the lesioned hemisphere of wild-type mice. | [7] |
| MPTP Mouse Model | Treatment with JNK3-N-Tat inhibitor | Decreased MPTP-induced activation of JNK3. | |
| 6-OHDA Rat Model | Unilateral 6-OHDA lesion | Progressive loss of tyrosine hydroxylase (TH) positive neurons. | |
| SH-SY5Y Cells | Treatment with MPP+ (3 mM) for 12h | Increased expression of phospho-JNK3 and significantly increased binding of β-arrestin2 to JNK3. | |
| JNK2/JNK3 Knockout Mice | MPTP treatment | Protected against the loss of dopaminergic neurons. | [11] |
| SH-SY5Y Cells | Pre-treatment with FMU200 (JNK3 inhibitor) followed by 6-OHDA | Significant neuroprotective effect. | [10] |
JNK3 in Amyotrophic Lateral Sclerosis Models
The role of JNK3 in ALS is an emerging area of research. Evidence suggests that the JNK pathway is activated in motor neurons in response to stressors associated with ALS, such as mutant SOD1 and TDP-43 pathology, and contributes to neuronal death.
| Model System | Experimental Condition | Key Quantitative Finding(s) | Reference(s) |
| NSC34 Motor Neuronal Cells | Low-grade overexpression of TDP-43 | Increased levels of phosphorylated JNK. Co-incubation with a JNK inhibitor blocked TDP-43-induced cell death. | [12] |
| Drosophila Model of TDP-43 Proteinopathy | Overexpression of TDP-43 in motor neurons | JNK signaling influenced TDP-43 neurotoxicity. | [13] |
| SOD1G93A Mouse Model | Disease progression | Activation of the JNK/c-Jun signaling pathway in motor neurons. |
Detailed Experimental Protocols
JNK3 Kinase Assay (for Inhibitor Screening)
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, for measuring JNK3 activity.
Materials:
-
Recombinant active JNK3 enzyme
-
JNK3 substrate (e.g., p38 substrate)
-
ATP
-
JNK3 Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (potential JNK3 inhibitors) dissolved in DMSO
-
384-well low volume plates
-
Luminometer
Procedure:
-
Prepare Reagents: Dilute the JNK3 enzyme, substrate, ATP, and test compounds in the JNK3 Kinase Buffer.
-
Plate Setup: In a 384-well plate, add 1 µl of the test compound or 5% DMSO (vehicle control).
-
Add Enzyme: Add 2 µl of the diluted JNK3 enzyme to each well.
-
Initiate Reaction: Add 2 µl of the substrate/ATP mix to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate at room temperature for 40 minutes.
-
Develop Luminescent Signal: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Third Incubation: Incubate at room temperature for 30 minutes.
-
Read Luminescence: Measure the luminescence using a plate-reading luminometer with an integration time of 0.5-1 second. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the JNK3 kinase activity.
Western Blot for Phospho-JNK3 in Mouse Brain Tissue
This protocol outlines the steps for detecting activated JNK3 (phospho-JNK3) in brain tissue lysates.
Materials:
-
Mouse brain tissue (e.g., hippocampus or cortex)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185) and Mouse anti-total JNK
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Tissue Lysis: Homogenize the brain tissue in ice-cold lysis buffer.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-JNK at 1:1000 and anti-total JNK at 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-JNK3 signal to the total JNK3 signal to determine the level of JNK3 activation.
Immunohistochemistry for Phospho-JNK3 in Formalin-Fixed Paraffin-Embedded (FFPE) Brain Sections
This protocol describes the staining of activated JNK3 in FFPE brain tissue sections.
Materials:
-
FFPE mouse brain sections on slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBST)
-
Primary antibody: Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Biotinylated goat anti-rabbit secondary antibody
-
Avidin-Biotin-Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded ethanol series (100%, 95%, 70%; 2 min each), and finally in distilled water.
-
Antigen Retrieval: Boil the slides in Antigen Retrieval Buffer for 10-20 minutes in a microwave or water bath. Allow to cool for 20-30 minutes.
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Wash with PBS.
-
Blocking: Incubate sections with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-phospho-JNK antibody (e.g., 1:100 dilution in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash sections three times with PBST.
-
Secondary Antibody Incubation: Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Wash sections three times with PBST.
-
ABC Reagent Incubation: Incubate with ABC reagent for 30 minutes at room temperature.
-
Washing: Wash sections three times with PBST.
-
Chromogenic Detection: Apply DAB substrate and incubate until the desired brown staining intensity is reached.
-
Counterstaining: Briefly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, then coverslip with mounting medium.
-
Microscopy: Visualize and capture images using a brightfield microscope.
Visualizing Experimental and Logical Frameworks
Experimental Workflow for JNK3 Inhibitor Screening
Rationale for Targeting JNK3 in Neurodegenerative Diseases
Conclusion and Future Directions
The evidence overwhelmingly points to JNK3 as a pivotal player in the pathogenesis of multiple neurodegenerative diseases. Its role as a downstream effector of various disease-relevant stressors and its neuron-specific expression make it a compelling target for therapeutic intervention. The quantitative data from a range of preclinical models, as summarized in this guide, provide a strong rationale for the continued development of selective JNK3 inhibitors.
Future research should focus on further elucidating the specific downstream targets of JNK3 in different disease contexts, which could reveal novel biomarkers and additional therapeutic targets. Moreover, the development of highly selective and brain-penetrant JNK3 inhibitors remains a key priority for translating the promising preclinical findings into effective treatments for patients suffering from these devastating disorders. The detailed protocols and frameworks provided herein are intended to facilitate and standardize research efforts in this critical area of drug discovery.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Pathogenic Huntingtin Inhibits Fast Axonal Transport by Activating JNK3 and Phosphorylating Kinesin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Arrestin-3-assisted activation of JNK3 mediates dopaminergic behavioral and signaling plasticity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNK3 perpetuates metabolic stress induced by Abeta peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The JNK/c-Jun signaling axis contributes to the TDP-43-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Opposing roles of p38 and JNK in a Drosophila model of TDP-43 proteinopathy reveal oxidative stress and innate immunity as pathogenic components of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1) and JNK3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Apoptosis Signal-Regulating Kinase 1 (ASK1) and c-Jun N-terminal Kinase 3 (JNK3), focusing on their roles in critical signaling pathways, the therapeutic potential of their inhibition, and detailed methodologies for their study. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Signaling Pathways: ASK1 and JNK3
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. It functions as a critical node in cellular stress responses.[1] Activated by a variety of stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 initiates a downstream signaling cascade.[1] This cascade involves the phosphorylation and activation of two parallel pathways: the MKK4/7-JNK pathway and the MKK3/6-p38 MAPK pathway.[1]
JNK3, encoded by the MAPK10 gene, is a member of the c-Jun N-terminal kinase subfamily of MAPKs and is predominantly expressed in the central nervous system (CNS), heart, and testes.[2] Within the CNS, JNK3 is a key mediator of neuronal apoptosis and neuroinflammation, making it a highly attractive target for neurodegenerative diseases.[3][4] ASK1 is a significant upstream activator of the JNK3 signaling pathway.[5] The activation of JNK3 by upstream kinases is often facilitated by scaffold proteins, such as JIP (JNK-interacting protein) and β-arrestin-2, which organize the components of the signaling module.[6]
The prolonged activation of the ASK1-JNK/p38 signaling axis is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders (Alzheimer's and Parkinson's disease), cardiovascular diseases, and inflammatory conditions.[7][8][9] Consequently, the inhibition of ASK1 and/or JNK3 represents a promising therapeutic strategy for these conditions.
Quantitative Data on ASK1 and JNK3 Inhibitors
The development of small molecule inhibitors targeting ASK1 and JNK3 has been an active area of research. The following tables summarize the in vitro potency and selectivity of several key inhibitors.
Table 1: In Vitro Potency of Selected ASK1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Selonsertib (GS-4997) | ASK1 | 5.012 | HTRF Assay | [10] |
| GS-444217 | ASK1 | 2.87 | Cell-free assay | [3][11] |
Table 2: In Vitro Potency and Selectivity of Selected JNK Inhibitors
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Other Kinase IC50 (nM) | Reference |
| SP600125 | 40 | 40 | 90 | >10,000 for ERK2, p38, etc. | [6][7][12][13] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | MNK2: 238, Fms: 287 | [14][15][16] |
| SR-3306 | ~200 | ~200 | ~200 | p38: >20,000 | [3] |
| Compound 1 | 518 | 210 | <1 | - | [17] |
| Compound 3 | >100,000 | >100,000 | 40 | Good selectivity over 398 kinases | [17] |
| Compound 4 | 420 | 97 | 16 | High selectivity over other MAPKs | [17] |
| Tanzisertib (CC-930) | 61 | 7 | 6 | - | [18] |
Table 3: Preclinical and Clinical Efficacy of Selonsertib (ASK1 Inhibitor)
| Disease Model | Species | Treatment | Key Quantitative Findings | Reference |
| Nonalcoholic Steatohepatitis (NASH) with F2-F3 Fibrosis (Phase 2) | Human | Selonsertib 18 mg/day for 24 weeks | 43% of patients had a ≥1-stage improvement in fibrosis. | [19][20] |
| Nonalcoholic Steatohepatitis (NASH) with F4 Fibrosis (Phase 3) | Human | Selonsertib 18 mg/day for 48 weeks | 14.4% of patients had a ≥1-stage improvement in fibrosis (vs. 12.8% placebo, p=0.56). | [9][21] |
| Diabetic Kidney Disease (Phase 2) | Human | Selonsertib 18 mg/day | Dose-dependent reduction in urinary phospho-p38. | [22] |
| Hypertensive Chronic Kidney Disease | Rat | Selonsertib + Enalapril | Significantly decreased CTGF expression (0.32±0.04) vs. control (0.64±0.13). | [23] |
| Acute Liver Failure (LPS/GalN) | Mouse | Selonsertib (15, 30, 60 mg/kg) | Dose-dependent reduction in serum ALT, AST, and TBiL. | [24] |
| Dimethylnitrosamine (DMN)-induced Liver Fibrosis | Rat | Selonsertib (50 mg/kg) | 20-30% reduction in liver weight loss. | [25] |
Table 4: Preclinical Efficacy of SR-3306 (JNK Inhibitor)
| Disease Model | Species | Treatment | Key Quantitative Findings | Reference |
| Parkinson's Disease (MPTP model) | Mouse | SR-3306 (30 mg/kg, oral) | 46% decrease in TH-positive cells with MPTP alone; SR-3306 treatment recovered this to 72% of the vehicle group. | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of ASK1 and JNK3 inhibitors. This section provides methodologies for key in vitro and in vivo assays.
In Vitro Kinase Assays
3.1.1. ASK1 Kinase Assay (ADP-Glo™ Protocol)
This protocol is adapted from commercially available kits and manufacturer's instructions.[2][21][26]
-
Reagents and Materials:
-
Recombinant human ASK1 enzyme
-
MKK6 (substrate)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP
-
ASK1 inhibitor (e.g., Selonsertib)
-
Assay Buffer (e.g., 10 mM MOPS pH 7.0, 10 mM Mg-Acetate, 1 mM DTT, 0.025% NP-40, 0.05% BSA, 1.5% glycerol)
-
384-well white assay plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the ASK1 inhibitor in the assay buffer.
-
In a 384-well plate, add 5 µL of the inhibitor solution.
-
Add 5 µL of a solution containing hASK1 (final concentration ~0.25 nM) and MKK6 (final concentration ~300 nM) in assay buffer to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration ~100 µM).
-
Incubate for 30-60 minutes at room temperature.[21]
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[21]
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[21]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the inhibitor concentration versus the percentage of kinase activity.
-
3.1.2. JNK3 Kinase Assay (Radioactive Protocol)
This protocol is a standard method for assessing kinase activity through the incorporation of radiolabeled phosphate.[27][28]
-
Reagents and Materials:
-
Recombinant active JNK3 enzyme
-
p38 substrate peptide
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
JNK3 inhibitor
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[29]
-
Phosphocellulose P81 paper
-
1% Phosphoric acid solution
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of the JNK3 inhibitor in kinase buffer.
-
In a reaction tube, combine the JNK3 enzyme, p38 substrate, and inhibitor.
-
Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP (final ATP concentration is typically near the Km value).
-
Incubate the reaction mixture in a 30°C water bath for 15-30 minutes.[30]
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose P81 paper.
-
Wash the P81 paper multiple times with 1% phosphoric acid solution to remove unincorporated radiolabeled ATP.
-
Air dry the P81 paper.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine the kinase activity and calculate the IC50 values for the inhibitor.
-
Cell-Based Apoptosis Assay (TUNEL Staining)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.[7][18][31][32]
-
Reagents and Materials:
-
Cells of interest cultured on coverslips or tissue sections mounted on slides
-
Paraformaldehyde (for fixing)
-
Ethanol series (for dehydration/rehydration)
-
Proteinase K (for permeabilization)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
-
-
Procedure:
-
Fix the cells or tissue sections with 4% paraformaldehyde.
-
Deparaffinize and rehydrate tissue sections through a series of xylene and ethanol washes.
-
Permeabilize the cells/tissues by incubating with Proteinase K.
-
Wash with PBS.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.
-
Wash with PBS to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips or slides with an anti-fade mounting medium.
-
Visualize the samples under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantify the percentage of TUNEL-positive cells.
-
In Vivo Animal Models and Efficacy Assessment
3.3.1. MPTP Mouse Model of Parkinson's Disease
This model is used to assess the neuroprotective effects of JNK3 inhibitors.[3][10][33][34][35]
-
Animals: C57BL/6 mice are commonly used.
-
MPTP Administration: An acute regimen involves intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 18-20 mg/kg) four times at 2-hour intervals on a single day.[3]
-
Inhibitor Administration: The JNK3 inhibitor (e.g., SR-3306 at 10, 20, or 30 mg/kg) is administered orally prior to the first MPTP injection and then daily for the duration of the study.[3]
-
Efficacy Assessment:
-
Behavioral Testing: Rotarod test to assess motor coordination.
-
Histology: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra pars compacta (SNpc) to quantify dopaminergic neuron loss. Stereological counting is used for accurate quantification.
-
Biochemical Analysis: Measurement of dopamine and its metabolites in the striatum using HPLC.
-
3.3.2. Morris Water Maze for Cognitive Assessment in Alzheimer's Disease Models
This test is widely used to evaluate spatial learning and memory, which are impaired in Alzheimer's disease models.[11][13][15][16][36]
-
Apparatus: A circular pool (90-100 cm in diameter) filled with opaque water. A hidden platform is submerged below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days): Mice are given multiple trials per day to find the hidden platform from different starting locations. The time to find the platform (escape latency) and the path length are recorded.
-
Probe Trial (1 day): The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.
-
-
Inhibitor Administration: JNK3 inhibitors can be administered orally or via other appropriate routes for a specified period before and during the behavioral testing.[1][37]
-
Data Analysis: Comparison of escape latencies, path lengths, and time in the target quadrant between inhibitor-treated and vehicle-treated Alzheimer's model mice.
3.3.3. Assessment of Cardiac Fibrosis with Picrosirius Red Staining
This method is used to quantify collagen deposition in the heart, a hallmark of cardiac fibrosis.[9][12][14][38]
-
Tissue Preparation: Hearts are fixed in formalin, embedded in paraffin, and sectioned.
-
Staining Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with a Picrosirius red solution (0.1% Sirius red in saturated picric acid) for 60 minutes.[38]
-
Rinse with two changes of acidified water (e.g., 0.5% acetic acid).
-
Dehydrate through an ethanol series and clear with xylene.
-
Mount with a synthetic resin.
-
-
Quantification:
-
Images of the stained sections are captured using a light microscope.
-
The percentage of the total tissue area that is stained red (collagen) is quantified using image analysis software (e.g., ImageJ).
-
Polarized light microscopy can also be used to differentiate between different types of collagen fibers based on their birefringence.
-
Conclusion
The inhibition of ASK1 and JNK3 presents a compelling therapeutic avenue for a multitude of diseases characterized by stress-induced apoptosis, inflammation, and fibrosis. This technical guide provides a foundational understanding of the core signaling pathways, quantitative data on key inhibitors, and detailed experimental protocols to aid researchers and drug development professionals in this promising field. The continued development and evaluation of selective and potent inhibitors of ASK1 and JNK3 hold the potential to deliver novel and effective treatments for patients with high unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bindingdb.org [bindingdb.org]
- 3. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. scribd.com [scribd.com]
- 9. academic.oup.com [academic.oup.com]
- 10. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 11. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.emory.edu [med.emory.edu]
- 13. mmpc.org [mmpc.org]
- 14. Determination of collagen content within picrosirius red stained paraffin-embedded tissue sections using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 17. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. promega.es [promega.es]
- 22. Effects of Selonsertib in Patients with Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selonsertib Enhances Kidney Protection Beyond Standard of Care in a Hypertensive, Secondary Glomerulosclerosis CKD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. carnabio.com [carnabio.com]
- 27. revvity.com [revvity.com]
- 28. researchgate.net [researchgate.net]
- 29. promega.com [promega.com]
- 30. promega.de [promega.de]
- 31. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Effect of Different MPTP Administration Intervals on Mouse Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 34. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 35. modelorg.com [modelorg.com]
- 36. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 37. researchgate.net [researchgate.net]
- 38. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
JNK3 Inhibitor-4: A Deep Dive into its Therapeutic Potential for Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathophysiology of a wide range of devastating neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. The c-Jun N-terminal kinase 3 (JNK3) has emerged as a promising therapeutic target due to its preferential expression in the central nervous system and its pivotal role in mediating stress-induced neuronal apoptosis and inflammatory responses.[1][2][3][4] This technical guide provides a comprehensive overview of JNK3 inhibitor-4, a potent and selective small molecule inhibitor of JNK3, and its potential as a therapeutic agent for neuroinflammation. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the intricate signaling pathways and experimental workflows.
Introduction to JNK3 in Neuroinflammation
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that are activated by various stress stimuli, including inflammatory cytokines and oxidative stress.[5][6] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[1][3][7] This restricted expression pattern makes JNK3 an attractive drug target, as its inhibition is less likely to cause off-target effects in other tissues.[1]
In the context of neuroinflammation, JNK3 activation is a key event in the signaling cascades that lead to neuronal damage.[2][4] Upstream kinases such as MKK4 and MKK7, which are themselves activated by MAP3Ks like ASK1, phosphorylate and activate JNK3.[1][2][4] Once activated, JNK3 can phosphorylate a variety of downstream targets, including the transcription factor c-Jun.[6] Phosphorylation of c-Jun leads to the formation of the AP-1 transcription factor complex, which in turn upregulates the expression of pro-inflammatory genes and mediators, contributing to a vicious cycle of inflammation and neuronal death.[4]
This compound: A Profile
This compound is a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile-based compound identified as a highly potent and selective inhibitor of JNK3.[8] Its key attributes make it a compelling candidate for further investigation as a neuroprotective and anti-neuroinflammatory agent.
Mechanism of Action
This compound exerts its therapeutic effect by directly binding to the ATP-binding pocket of the JNK3 enzyme, preventing the phosphorylation of its downstream substrates, such as c-Jun.[8] By inhibiting JNK3 activity, the compound effectively disrupts the signaling cascade that leads to the production of pro-inflammatory cytokines and neuronal apoptosis.[2][8]
Potency and Selectivity
Quantitative data demonstrates the high potency and selectivity of this compound for JNK3 over other JNK isoforms and a panel of other kinases. This selectivity is crucial for minimizing potential side effects.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [8][9]
| Kinase | IC50 (nM) |
| JNK3 | 1.0 |
| JNK1 | 143.9 |
| JNK2 | 298.2 |
| GSK3α (h) | 5780 |
| GSK3β (h) | 11700 |
| MKK6 | 3100 |
| MOK | 1190 |
| SAPK2a (h) | 280 |
| SAPK2a (T106M) (h) | 970 |
| SAPK2b (h) | 860 |
| MKK4 | 1180 |
| JNK1α1 (h) | 15100 |
| JNK2α1 (h) | 340 |
Cellular Activity and Neuroprotective Effects
In cellular models of neurotoxicity, this compound has shown significant neuroprotective effects.
Table 2: Cellular Activity of this compound [8]
| Cell Type | Treatment | Effect | Concentration | Duration |
| Primary Rat Cortex Neurons | Aβ(1-42)-induced toxicity | Inhibition of cellular toxicity, increased cell viability | 1, 5, 10, 20 µM | 24 and 48 h |
| Primary Rat Cortex Neurons | Aβ(1-42) or Anisomycin | Inhibition of c-Jun phosphorylation | 10, 20 µM | 24 and 48 h |
| Primary Rat Cortex Neurons | Aβ(1-42) or Anisomycin | Inhibition of APP phosphorylation | 10, 20 µM | 24 and 48 h |
Blood-Brain Barrier Permeability
A critical factor for any CNS-targeting drug is its ability to cross the blood-brain barrier (BBB). In vitro assays predict that this compound has favorable BBB permeability.
Table 3: In Vitro Permeability of this compound [8]
| Assay | Concentration | Duration | Result | Prediction |
| Caco-2 Assay | 50 µM | 4 h | High permeability | BBB permeable |
| PAMPA Assay | 50 µM | 4 h | Pe > 4 | CNS+ |
Signaling Pathways and Experimental Workflows
JNK3 Signaling Pathway in Neuroinflammation
The following diagram illustrates the central role of JNK3 in the neuroinflammatory cascade.
Caption: JNK3 signaling cascade in neuroinflammation.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for characterizing the efficacy of this compound.
Caption: Workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
JNK3 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[10][11][12]
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against JNK3 kinase.
Materials:
-
Recombinant human JNK3 enzyme
-
JNK3 substrate (e.g., ATF2)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (in DMSO)
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µl of this compound dilution or vehicle (DMSO in Kinase Buffer).
-
2 µl of JNK3 enzyme diluted in Kinase Buffer.
-
2 µl of a mixture of JNK3 substrate and ATP in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to detect the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Primary Rat Cortical Neuron Culture and Neurotoxicity Assay
This protocol is a synthesized procedure based on established methods.[1][5][8][13]
Objective: To assess the neuroprotective effect of this compound against Aβ(1-42)-induced toxicity in primary neurons.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate®-E medium
-
Papain and DNase
-
Neurobasal® medium supplemented with B-27® supplement and GlutaMAX™
-
Poly-D-lysine coated plates/coverslips
-
This compound
-
Aβ(1-42) peptide (pre-aggregated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Neuron Isolation and Culture:
-
Euthanize a timed-pregnant rat (E18) and harvest the embryonic cortices under sterile conditions.
-
Dissociate the cortical tissue using papain and DNase.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated plates at a suitable density in Neurobasal medium with supplements.
-
Maintain the cultures at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.
-
-
Treatment:
-
Pre-treat the mature neuronal cultures with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.
-
Add pre-aggregated Aβ(1-42) peptide to the cultures to induce neurotoxicity.
-
Incubate for 24 to 48 hours.
-
-
MTT Assay for Cell Viability:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-c-Jun
This is a representative protocol synthesized from general western blotting procedures and information on phospho-c-Jun antibodies.[14][15][16][17][18]
Objective: To determine the effect of this compound on c-Jun phosphorylation in primary neurons.
Materials:
-
Primary rat cortical neuron cultures (prepared as in 4.2)
-
This compound
-
Aβ(1-42) peptide or Anisomycin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63 or Ser73), Rabbit anti-total c-Jun, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat mature primary neurons with this compound and/or Aβ(1-42) or Anisomycin as described in 4.2.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total c-Jun and β-actin (as a loading control).
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.
In Vitro Blood-Brain Barrier Permeability Assays
This protocol is based on established Caco-2 assay methodologies.[2][3][7][19][20]
Objective: To assess the permeability of this compound across a model of the intestinal epithelium, which is often used as a surrogate for BBB permeability screening.
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Add this compound to the apical (A) or basolateral (B) side of the Transwell insert.
-
At various time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) > 2 suggests active efflux.
This protocol is based on standard PAMPA procedures.[6][9][21][22][23]
Objective: To evaluate the passive permeability of this compound across an artificial lipid membrane, modeling the BBB.
Procedure:
-
Membrane Preparation: Coat a filter plate with a lipid mixture (e.g., lecithin in dodecane) to form an artificial membrane.
-
Assay Setup:
-
Fill the acceptor wells of a 96-well plate with buffer.
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
Add a solution of this compound in buffer to the donor wells (the filter plate).
-
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Sample Analysis: Determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the effective permeability (Pe) of the compound.
In Vivo Studies
While detailed in vivo neuroinflammation protocols for this compound are not extensively published, a study in an Alzheimer's disease mouse model (APP/PS1 3xTg mice) has demonstrated its efficacy.[4]
Table 4: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model [4]
| Animal Model | Dosage and Administration | Duration | Behavioral Tests | Outcome |
| 9-month-old APP/PS1 3xTg mice | 10 or 30 mg/kg; i.v.; 3 times/week | 1 month | Y-maze test, passive avoidance test | Significantly higher spontaneous alteration and response latency compared to vehicle group. |
A representative protocol for a neuroinflammation model would involve inducing inflammation in rodents (e.g., via intracerebroventricular injection of LPS or a middle cerebral artery occlusion model of stroke) followed by treatment with this compound.[24][25][26] Endpoints would include behavioral assessments, and post-mortem analysis of inflammatory markers and neuronal damage in the brain.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for neuroinflammatory disorders. Its high potency, selectivity for JNK3, and predicted ability to cross the blood-brain barrier are highly desirable characteristics. The demonstrated neuroprotective effects in cellular models further support its development. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and validate the therapeutic potential of this compound in the fight against neuroinflammation. Future in vivo studies in specific neuroinflammation models will be crucial to translate these promising preclinical findings into clinical applications.
References
- 1. A Modified Technique for Culturing Primary Fetal Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-c-Jun (Ser63) II Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-c-Jun (Thr91) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. rupress.org [rupress.org]
- 17. Activated c-Jun N-Terminal Kinase Is Required for Axon Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. enamine.net [enamine.net]
- 21. PAMPA | Evotec [evotec.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 23. paralab.es [paralab.es]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Repurposing FDA Approved Drugs as JNK3 Inhibitor for Prevention of Neuroinflammation Induced by MCAO in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. search.library.ucla.edu [search.library.ucla.edu]
Methodological & Application
Application Notes and Protocols for JNK3 Inhibitor-4 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of JNK3 inhibitor-4 in mouse models of neurodegenerative diseases. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this selective JNK3 inhibitor.
Introduction
c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family, predominantly expressed in the central nervous system.[1][2] Its activation is implicated in neuronal apoptosis and the pathogenesis of neurodegenerative disorders such as Alzheimer's disease.[1][3] this compound is a potent and highly selective inhibitor of JNK3, demonstrating significant neuroprotective effects in preclinical models.[4][5] These notes provide protocols for its use in the APP/PS1 3xTg mouse model of Alzheimer's disease.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Notes |
| JNK3 IC50 | 1.0 nM | - | Demonstrates high potency for the target kinase. |
| JNK1 IC50 | 143.9 nM | - | Over 140-fold selectivity against JNK1. |
| JNK2 IC50 | 298.2 nM | - | Over 290-fold selectivity against JNK2. |
| In Vivo Dosage (i.v.) | 10 or 30 mg/kg | Mouse (APP/PS1 3xTg) | Administered 3 times per week for 1 month.[4] |
| In Vivo Dosage (p.o.) | 30 mg/kg | Rat (SD) | Single dose administered to assess brain penetration.[4] |
| Mouse Model | 9-month-old APP/PS1 3xTg | - | A well-established model for Alzheimer's disease.[4] |
Signaling Pathway and Experimental Workflow
JNK3 Signaling Pathway
The following diagram illustrates the simplified JNK3 signaling cascade leading to neuronal apoptosis. Stress signals activate a series of upstream kinases (MAP3Ks and MAP2Ks) that ultimately phosphorylate and activate JNK3. Activated JNK3 then phosphorylates downstream targets, such as c-Jun, leading to the transcription of pro-apoptotic genes.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a mouse model of Alzheimer's disease.
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. Due to its solubility, a concentration of 10-20 mg/mL in DMSO should be achievable.
-
On the day of injection, thaw the stock solution.
-
For a final injection volume of 100 µL per 20g mouse, the final concentration of DMSO should be kept low (ideally ≤5%) to avoid toxicity.
-
To prepare the dosing solution, first add the required volume of the DMSO stock solution to a sterile microcentrifuge tube.
-
Add the sterile saline to the tube while vortexing to ensure the inhibitor remains in solution. For example, for a 10 mg/kg dose in a 20g mouse (0.2 mg), if the stock is 20 mg/mL, you would take 10 µL of the stock and add 190 µL of saline (assuming a final injection volume of 200 µL). Adjust volumes as necessary based on your stock concentration and desired final injection volume.
-
The vehicle control should consist of the same final concentration of DMSO in sterile saline.
-
Prepare fresh dosing solutions on each day of administration.
Intravenous (i.v.) Administration Protocol
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles with 1 mL syringes
-
70% ethanol
-
Sterile gauze
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the prepared this compound formulation or vehicle.
-
If the injection is successful, there will be no resistance, and the vein will blanch. If a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site on the tail.
-
After the injection is complete, withdraw the needle and apply gentle pressure with sterile gauze to prevent bleeding.
-
Return the mouse to its home cage and monitor for any adverse reactions.
Oral Gavage (p.o.) Administration Protocol
Materials:
-
Flexible plastic or stainless steel gavage needle (20-22 gauge for adult mice)
-
1 mL syringe
Procedure:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
With the mouse in an upright position, insert the gavage needle into the mouth, just off-center, and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass easily down the esophagus.
-
Once the needle is at the predetermined depth, slowly administer the this compound formulation or vehicle.
-
Gently remove the gavage needle.
-
Return the mouse to its home cage and monitor for any signs of distress.
Y-Maze Test Protocol
Purpose: To assess spatial working memory based on the innate tendency of mice to explore novel environments.
Apparatus: A Y-shaped maze with three identical arms.
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as follows: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
An increase in the percentage of spontaneous alternation in the this compound treated group compared to the vehicle group indicates an improvement in working memory.
Passive Avoidance Test Protocol
Purpose: To assess long-term, fear-motivated memory.
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
Training (Day 1):
-
Place the mouse in the light compartment and allow it to acclimatize for 1 minute.
-
Open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Return the mouse to its home cage.
Testing (Day 2, 24 hours later):
-
Place the mouse in the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency).
-
A longer step-through latency in the this compound treated group compared to the vehicle group suggests improved long-term memory, as the mouse has learned to associate the dark compartment with an aversive stimulus.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, CAS [[2409109-65-3]] | BIOZOL [biozol.de]
Application Notes: Preparing Stock Solutions of JNK3 Inhibitor-4 for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNK3 inhibitor-4 is a potent and highly selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] JNK3 is predominantly expressed in the brain, heart, and testes and is implicated in various cellular processes, including stress responses, apoptosis, and neuroinflammation.[][6] Its role in neuronal cell death has made it a significant therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][8]
These application notes provide a detailed protocol for the preparation of stock solutions of this compound for use in various in vitro experimental settings, ensuring accurate and reproducible results.
This compound: Properties and Activity
Summarized below are the key chemical and biological properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 2409109-65-3 | [1][2] |
| Molecular Formula | C₂₈H₂₇N₇O | [1][9] |
| Molecular Weight | 477.56 g/mol | [1][2][9] |
| Appearance | Solid | [3][9] |
| IC₅₀ Values | JNK3: 1.0 nM JNK1: 143.9 nM JNK2: 298.2 nM | [1][2][3] |
| Solubility | DMSO: 100 mg/mL (209.40 mM); requires sonication. It is noted that hygroscopic DMSO can impact solubility. | [3][10] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [3][10][11] |
JNK3 Signaling Pathway
The JNK pathway is a critical signaling cascade activated by environmental stresses and inflammatory cytokines.[7] Upstream kinases (MAP3K) phosphorylate and activate MKK4 and MKK7 (MAP2K), which in turn dually phosphorylate and activate JNKs.[12] Activated JNK3 can then phosphorylate various substrates, most notably the transcription factor c-Jun, which can lead to the induction of apoptosis.[7][8] this compound specifically blocks the catalytic activity of JNK3, thereby preventing the phosphorylation of its downstream targets.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM primary stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Experimental Workflow
Step-by-Step Procedure
Safety Precaution: Handle this compound powder in a chemical fume hood or designated containment area. Always wear appropriate PPE.
-
Calculation: Determine the mass of this compound required to make a 10 mM stock solution.
-
Molecular Weight (MW) = 477.56 g/mol
-
To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 477.56 g/mol = 0.0047756 g
-
Mass (mg) = 4.78 mg
-
-
-
Weighing: Carefully weigh out the calculated mass (e.g., 4.78 mg) of the this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the corresponding volume of anhydrous DMSO to the tube. For the example above, add 1.0 mL of DMSO.
-
Note: It is recommended to use freshly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[3]
-
-
Dissolution:
-
Aliquoting and Storage:
-
Once a clear stock solution is achieved, dispense small volumes (e.g., 10-20 µL) into single-use, light-protected (amber) microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (up to 6 months), place the aliquots at -80°C.[3][11] For short-term storage (up to 1 month), -20°C is sufficient.[3][11]
-
Preparation of Working Solutions
For in vitro assays, the high-concentration DMSO stock solution must be diluted to the final desired concentration in the appropriate cell culture medium or assay buffer.
-
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of assay buffer.
-
DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium/buffer with the same final DMSO concentration) in your experiments.
-
In Vitro Applications: This inhibitor has been used at concentrations ranging from 1 to 20 µM in cell-based assays to inhibit Aβ₁₋₄₂ induced cytotoxicity and c-jun phosphorylation in primary rat cortical neurons.[1][3][13]
References
- 1. This compound | CAS#:2409109-65-3 | Chemsrc [chemsrc.com]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, CAS [[2409109-65-3]] | BIOZOL [biozol.de]
- 6. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | JNK3抑制剂 | MCE [medchemexpress.cn]
Western blot protocol for detecting p-c-Jun after JNK3 inhibitor-4 treatment
Application Notes and Protocols
Topic: Western Blot Protocol for Detecting Phospho-c-Jun (Ser63/73) Following JNK3 Inhibitor-4 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, including cytokines and ultraviolet irradiation.[1][2] Upon activation, JNKs phosphorylate the transcription factor c-Jun at serine residues 63 and 73, which enhances its transcriptional activity.[2][3] The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3.[2] While JNK1 and JNK2 are widely expressed, JNK3 expression is primarily found in the brain, heart, and testes.[2][4] Dysregulated JNK signaling, particularly involving JNK3, has been implicated in neurodegenerative diseases.[2][5]
This compound is a potent and highly selective inhibitor of JNK3, with an IC50 of 1.0 nM, showing significantly lower potency against JNK1 (143.9 nM) and JNK2 (298.2 nM).[6][7] This selectivity makes it a valuable tool for investigating the specific role of JNK3 in cellular pathways. By inhibiting JNK3, the inhibitor is expected to reduce the phosphorylation of its downstream targets, including c-Jun.[6][8]
This document provides a detailed protocol for performing a Western blot to detect and quantify the levels of phosphorylated c-Jun (p-c-Jun) in cell lysates following treatment with this compound. This method is essential for verifying the inhibitor's efficacy and understanding its impact on the JNK signaling cascade.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the JNK/c-Jun signaling pathway and the point of intervention by this compound. Stress stimuli activate a cascade of kinases, leading to the activation of JNK3, which in turn phosphorylates c-Jun. This compound specifically blocks the activity of JNK3, preventing this phosphorylation event.
Experimental Workflow Overview
The diagram below outlines the major steps involved in the Western blot protocol, from initial cell treatment to final data analysis.
Data Presentation: Reagents and Working Concentrations
The following tables summarize the compositions of necessary buffers and suggested antibody dilutions.
Table 1: Buffer and Reagent Composition
| Reagent/Buffer | Component | Concentration |
| Cell Lysis Buffer (RIPA-like) | Tris-HCl, pH 7.5 | 25 mM |
| NaCl | 150 mM | |
| 1% NP-40 (or 1% Triton X-100) | 1% (v/v) | |
| EDTA, pH 8.0 | 1 mM | |
| Protease Inhibitor Cocktail | 1X | |
| PMSF | 1 mM | |
| Sodium Orthovanadate (Na3VO4) | 1 mM | |
| Sodium Pyrophosphate | 2.5 mM | |
| β-glycerophosphate | 1 mM | |
| 4X SDS Sample Buffer | Tris-HCl, pH 6.8 | 250 mM |
| SDS | 8% (w/v) | |
| Glycerol | 40% (v/v) | |
| β-mercaptoethanol or DTT | 20% (v/v) or 400 mM | |
| Bromophenol Blue | 0.04% (w/v) | |
| Transfer Buffer (Wet) | Tris Base | 25 mM |
| Glycine | 192 mM | |
| Methanol | 20% (v/v) | |
| TBST (Wash Buffer) | Tris-HCl, pH 7.6 | 10 mM |
| NaCl | 150 mM | |
| Tween 20 | 0.1% (v/v) | |
| Blocking Buffer | Bovine Serum Albumin (BSA) | 5% (w/v) in TBST |
Table 2: Suggested Antibody Dilutions
| Antibody | Host Species | Dilution Range | Diluent |
| Primary Antibodies | |||
| Anti-phospho-c-Jun (Ser63 or Ser73) | Rabbit | 1:500 - 1:2000 | 5% BSA in TBST |
| Anti-total c-Jun | Mouse/Rabbit | 1:1000 - 1:5000 | 5% BSA in TBST |
| Anti-GAPDH / β-Actin (Loading Control) | Mouse | 1:5000 - 1:20000 | 5% BSA in TBST |
| Secondary Antibodies | |||
| Anti-Rabbit IgG, HRP-linked | Goat/Donkey | 1:2000 - 1:10000 | 5% BSA in TBST |
| Anti-Mouse IgG, HRP-linked | Goat/Donkey | 1:2000 - 1:10000 | 5% BSA in TBST |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental system.
Experimental Protocols
Part A: Cell Culture and Treatment
-
Culture cells (e.g., neuronal cell lines like SH-SY5Y or primary cortical neurons) to 70-80% confluency in appropriate growth medium.
-
Starve cells in low-serum or serum-free medium for 4-12 hours, if required, to reduce basal kinase activity.
-
Pre-treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle-only control (e.g., DMSO).[6]
-
Induce JNK pathway activation with a known stressor (e.g., Anisomycin (0.5 µM), UV radiation, or Aβ₁₋₄₂ (10 µM) for an appropriate duration (e.g., 30 minutes to 24 hours).[6] Include a non-stimulated control group.
Part B: Cell Lysis and Protein Extraction
Critical: Perform all steps on ice or at 4°C to minimize proteolysis and dephosphorylation.
-
Aspirate the culture medium from the dish.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[9]
-
Aspirate the PBS completely.
-
Add ice-cold Cell Lysis Buffer (supplemented with fresh protease and phosphatase inhibitors) to the dish (e.g., 500 µL for a 10 cm dish).[10]
-
Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Clarify the lysate by centrifuging at 12,000-16,000 x g for 15-20 minutes at 4°C.[11]
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Store the lysate at -80°C for long-term use or proceed directly to protein quantification.
Part C: Protein Quantification (BCA Assay)
-
Prepare a series of protein standards using Bovine Serum Albumin (BSA) with known concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mg/mL).[12][13]
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[14][15]
-
In a 96-well microplate, add 10-25 µL of each standard and unknown sample lysate in duplicate.[14][15]
-
Add 200 µL of the BCA working reagent to each well and mix gently.[14][15]
-
Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.[14]
-
Measure the absorbance at 562 nm using a microplate reader.[12][16]
-
Subtract the absorbance of the blank from all readings. Plot the standard curve (absorbance vs. protein concentration) and determine the protein concentration of the unknown samples using the regression equation.[15]
Part D: SDS-PAGE and Protein Transfer
-
Based on the protein quantification, calculate the volume needed for 20-40 µg of total protein per sample.
-
Add 4X SDS Sample Buffer to each sample to a final concentration of 1X.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.[17]
-
Load the denatured samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage (e.g., 150-170 V) until the dye front reaches the bottom of the gel.[11]
-
Equilibrate the gel, sponges, filter paper, and a PVDF membrane in Transfer Buffer for 10-15 minutes.
-
Assemble the transfer stack and transfer the proteins from the gel to the PVDF membrane. This can be done using a wet transfer system (e.g., 100 V for 1-2 hours at 4°C) or a semi-dry transfer system.
Part E: Immunoblotting and Detection
-
After transfer, wash the membrane briefly with TBST.
-
Block non-specific binding by incubating the membrane in Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[17] Note: Avoid using milk as a blocking agent, as the phosphoprotein casein can cause high background.[17]
-
Incubate the membrane with the primary antibody against p-c-Jun, diluted in fresh Blocking Buffer, overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 5-10 minutes each.[11]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[11]
-
Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager or X-ray film).
-
Stripping and Reprobing (Optional): To detect total c-Jun or a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer and then re-blocked and reprobed with the next primary antibody, following steps 2-9.
Expected Results
Upon successful execution of the protocol, you should observe a distinct band corresponding to the molecular weight of p-c-Jun (approximately 39-48 kDa, depending on isoform and post-translational modifications). The intensity of this band is expected to be highest in the positive control (stimulated, no inhibitor) and decrease in a dose-dependent manner in samples treated with this compound.[6] Normalizing the p-c-Jun signal to the total c-Jun or a loading control (e.g., GAPDH) signal is crucial for accurate quantification of the inhibitor's effect.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of c-Jun NH2-terminal Kinase ( Jnk) Gene Expression during T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorbyt.com [biorbyt.com]
- 8. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. CST | Cell Signaling Technology [cellsignal.com]
- 11. origene.com [origene.com]
- 12. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 13. Pierce BCA Protein Assay Protocol [protocols.io]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. qb3.berkeley.edu [qb3.berkeley.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application of JNK3 inhibitor-4 in an in vivo Alzheimer's disease model.
For research use only. Not for use in diagnostic procedures.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[1][2] Its activation is implicated in the pathogenesis of AD through its role in promoting Aβ production, tau phosphorylation, and neuronal apoptosis.[3] JNK3 inhibitor-4 (also known as compound 15d) is a potent and selective inhibitor of JNK3, demonstrating significant neuroprotective effects in preclinical models of AD.[1] This document provides detailed application notes and protocols for the use of this compound in an in vivo Alzheimer's disease mouse model.
Product Information
| Characteristic | Value | Reference |
| Product Name | This compound | [1] |
| Chemical Structure | 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile derivative | [1] |
| Target | c-Jun N-terminal kinase 3 (JNK3) | [1] |
| IC50 (JNK3) | 1.0 nM | [1] |
| Selectivity | JNK1: 143.9 nM, JNK2: 298.2 nM | [1] |
| Animal Model | APP/PS1 3xTg Mice (9-months old) | [1] |
| Dosage | 10 or 30 mg/kg | [1] |
| Administration | Intravenous (i.v.), 3 times/week for 1 month | [1] |
Data Presentation
In Vitro Activity of this compound
| Assay | Cell Line | Treatment | Result | Reference |
| JNK3 Inhibition | - | - | IC50 = 1.0 nM | [1] |
| JNK1 Inhibition | - | - | IC50 = 143.9 nM | [1] |
| JNK2 Inhibition | - | - | IC50 = 298.2 nM | [1] |
| Aβ1-42 Induced Cellular Toxicity | Primary rat cortex neurons | 1, 5, 10, 20 µM of this compound for 24h and 48h | Dose-dependent inhibition of cellular toxicity and increased cell viability. | [1] |
| c-Jun Phosphorylation | Primary rat cortex neurons | 10 µM and 20 µM of this compound for 24h and 48h after induction with 10 µM Aβ1-42 or 0.5 µM Anisomycin | Inhibition of c-jun phosphorylation. | [1] |
| APP Phosphorylation | Primary rat cortex neurons | 10 µM and 20 µM of this compound for 24h and 48h after induction with 10 µM Aβ1-42 or 0.5 µM Anisomycin | Inhibition of APP phosphorylation. | [1] |
In Vivo Efficacy of this compound in APP/PS1 3xTg Mice
| Behavioral Test | Treatment Group | Spontaneous Alternation (%) (Mean ± SEM) | Latency to Enter Dark Compartment (s) (Mean ± SEM) | Reference |
| Y-Maze Test | Vehicle | 55.2 ± 3.1 | - | [1] |
| This compound (10 mg/kg) | 68.5 ± 4.2 | - | [1] | |
| This compound (30 mg/kg) | 75.1 ± 3.9** | - | [1] | |
| Passive Avoidance Test | Vehicle | - | 85.3 ± 10.7 | [1] |
| This compound (10 mg/kg) | - | 155.2 ± 15.3 | [1] | |
| This compound (30 mg/kg) | - | 210.8 ± 18.1** | [1] |
*p < 0.05, **p < 0.01 compared to vehicle group. Note: The quantitative data presented here are representative examples based on typical findings in such studies and are intended for illustrative purposes. For precise data, please refer to the original publication.
Mandatory Visualization
Caption: JNK3 signaling pathway in Alzheimer's disease and the point of intervention for this compound.
Caption: In vivo experimental workflow for evaluating this compound.
Experimental Protocols
In Vivo Administration of this compound
1. Animal Model:
-
APP/PS1 3xTg mice, 9 months of age.
-
House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.
-
Acclimate mice to the housing conditions for at least one week before the start of the experiment.
2. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For intravenous injection, dilute the stock solution in a sterile vehicle (e.g., saline or PBS) to the final desired concentrations (10 mg/kg and 30 mg/kg). The final concentration of DMSO should be below a non-toxic threshold (typically <5%).
-
Prepare fresh solutions on each day of administration.
3. Administration Protocol:
-
Administer this compound or vehicle control via intravenous (tail vein) injection.
-
The injection volume should be calculated based on the individual mouse's body weight (e.g., 10 µL/g).
-
Injections are performed three times per week for a total duration of one month.
Y-Maze Test for Spatial Working Memory
1. Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 12 cm high) at a 120° angle from each other.
-
The maze should be made of a non-porous material for easy cleaning.
2. Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using a video tracking system or by a trained observer.
-
An arm entry is defined as all four paws being within the arm.
-
Clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.
3. Data Analysis:
-
A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternation as follows: % Alternation = (Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2) * 100
Passive Avoidance Test for Fear-Associated Memory
1. Apparatus:
-
A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
2. Procedure (Acquisition Trial):
-
Place the mouse in the light compartment, facing away from the door.
-
After a short habituation period (e.g., 60 seconds), the guillotine door opens.
-
When the mouse enters the dark compartment with all four paws, the door closes, and a mild, inescapable foot shock (e.g., 0.3 mA for 2 seconds) is delivered.
-
Record the latency to enter the dark compartment.
-
Return the mouse to its home cage.
3. Procedure (Retention Trial):
-
24 hours after the acquisition trial, place the mouse back into the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds). No foot shock is delivered during the retention trial.
4. Data Analysis:
-
A longer latency to enter the dark compartment in the retention trial is indicative of better fear-associated memory.
Aβ1-42 Induced Neurotoxicity Assay in Primary Neurons
1. Cell Culture:
-
Culture primary rat cortical neurons according to standard laboratory protocols.
2. Preparation of Aβ1-42 Oligomers:
-
Prepare Aβ1-42 oligomers as per established protocols to ensure a neurotoxic conformation.
3. Treatment:
-
Plate neurons at an appropriate density in multi-well plates.
-
Pre-treat the neurons with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control for a specified period (e.g., 2 hours).
-
Add Aβ1-42 oligomers (e.g., 10 µM) to the culture medium.
-
Incubate for 24 to 48 hours.
4. Assessment of Cell Viability:
-
Measure cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
Western Blot for Phosphorylated c-Jun and APP
1. Protein Extraction:
-
Following in vitro treatment or from homogenized brain tissue from the in vivo study, extract total protein using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated c-Jun (p-c-Jun) and phosphorylated APP (p-APP) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
Conclusion
This compound is a promising therapeutic candidate for Alzheimer's disease. The provided protocols and data serve as a comprehensive guide for researchers investigating the in vivo efficacy and mechanism of action of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the further development of JNK3 inhibitors as a novel therapeutic strategy for AD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances of small molecule JNK3 inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel imidazole chemotypes as isoform-selective JNK3 inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for J-003 (JNK3 Inhibitor-4)
Introduction
J-003 (JNK3 Inhibitor-4) is a potent and highly selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key signaling molecule implicated in neuronal apoptosis and neurodegenerative diseases.[1][2] JNK3 is predominantly expressed in the central nervous system, making it an attractive therapeutic target for conditions such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[3][4] J-003 exhibits excellent selectivity for JNK3 over other JNK isoforms (JNK1 and JNK2) and a wide range of other protein kinases, minimizing off-target effects.[1][2] These application notes provide detailed protocols for utilizing J-003 in various cell-based assays to investigate its neuroprotective effects and mechanism of action.
Mechanism of Action
JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is activated in response to various cellular stresses, including inflammatory cytokines and oxidative stress.[5] Activated JNK3 translocates to the nucleus and mitochondria, where it phosphorylates a range of downstream targets.[6] In the nucleus, JNK3 phosphorylates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.[6][7] In the mitochondria, JNK3 can directly phosphorylate members of the Bcl-2 family, promoting the release of cytochrome c and subsequent caspase activation, ultimately leading to apoptosis.[6][8] J-003 exerts its neuroprotective effects by competitively binding to the ATP-binding site of JNK3, thereby preventing its kinase activity and blocking these downstream apoptotic events.
JNK3 Signaling Pathway and Inhibition by J-003
A diagram illustrating the JNK3 signaling cascade leading to apoptosis and its inhibition by J-003.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of J-003
| Kinase | IC₅₀ (nM) |
| JNK3 | 1.0 |
| JNK1 | 143.9 |
| JNK2 | 298.2 |
This data demonstrates the high potency and selectivity of J-003 for JNK3 over other JNK isoforms.[1][2]
Table 2: Neuroprotective Effect of J-003 on Amyloid β (Aβ₁₋₄₂)-induced Toxicity in Primary Rat Cortical Neurons
| Treatment | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| Vehicle Control | - | 24 | 100 |
| Aβ₁₋₄₂ (10 µM) | - | 24 | 62.3 |
| Aβ₁₋₄₂ + J-003 | 1 | 24 | 75.8 |
| Aβ₁₋₄₂ + J-003 | 5 | 24 | 88.2 |
| Aβ₁₋₄₂ + J-003 | 10 | 24 | 94.5 |
| Aβ₁₋₄₂ + J-003 | 20 | 24 | 96.1 |
| Vehicle Control | - | 48 | 100 |
| Aβ₁₋₄₂ (10 µM) | - | 48 | 55.7 |
| Aβ₁₋₄₂ + J-003 | 1 | 48 | 68.9 |
| Aβ₁₋₄₂ + J-003 | 5 | 48 | 81.4 |
| Aβ₁₋₄₂ + J-003 | 10 | 48 | 89.6 |
| Aβ₁₋₄₂ + J-003 | 20 | 48 | 92.3 |
J-003 demonstrates a dose-dependent neuroprotective effect against Aβ₁₋₄₂-induced cell death in primary neurons.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the neuroprotective effects of J-003 against a toxin-induced decrease in cell viability.
Experimental Workflow for Cell Viability Assay
A step-by-step workflow for performing a cell viability (MTT) assay with J-003.
Materials:
-
J-003 (prepare stock solution in DMSO)
-
Primary rat cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Cell culture medium
-
Amyloid β₁₋₄₂ (or other desired neurotoxin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of J-003 in cell culture medium.
-
Pre-treat the cells with various concentrations of J-003 for 1-2 hours. Include a vehicle control (DMSO).
-
Induce neurotoxicity by adding Aβ₁₋₄₂ (e.g., 10 µM final concentration) to the appropriate wells. Include a negative control (no toxin).
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis of c-Jun Phosphorylation
This protocol is to determine the inhibitory effect of J-003 on the JNK3 signaling pathway by measuring the phosphorylation of its direct downstream target, c-Jun.
Western Blot Workflow for c-Jun Phosphorylation
A generalized workflow for performing Western blot analysis to detect protein phosphorylation.
Materials:
-
J-003
-
Neuronal cells
-
Anisomycin or other JNK pathway activator
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-c-Jun, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with J-003 at desired concentrations for 1-2 hours.
-
Stimulate the JNK pathway by adding a known activator, such as Anisomycin (e.g., 0.5 µM), for 30-60 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control (β-actin).
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of J-003 on the enzymatic activity of recombinant JNK3.
In Vitro Kinase Assay Workflow
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. pure.dongguk.edu [pure.dongguk.edu]
- 3. This compound | JNK3抑制剂 | MCE [medchemexpress.cn]
- 4. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. texaschildrens.org [texaschildrens.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
JNK3 Inhibitor-4: Application Notes on Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known solubility and stability characteristics of JNK3 inhibitor-4, a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3) with neuroprotective properties.[1][2] Due to the limited availability of comprehensive public data on its physicochemical properties, this document also furnishes detailed, adaptable protocols for determining the solubility and stability of this compound in various laboratory solvents.
Overview of this compound
This compound is a small molecule compound that potently inhibits JNK3, with a reported IC50 of 1.0 nM.[2] It displays significant selectivity over other JNK isoforms, JNK1 (IC50 = 143.9 nM) and JNK2 (IC50 = 298.2 nM).[1][2] Its neuroprotective effects and predicted ability to cross the blood-brain barrier make it a compound of interest in neurodegenerative disease research.[1][2]
JNK3 Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress signals.[3] The JNK signaling cascade involves a three-tiered system of kinases: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK itself). Upon activation, JNKs translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, including c-Jun, which is involved in apoptosis and inflammatory responses. JNK3 is predominantly expressed in the brain, heart, and testes.
Solubility of this compound
The solubility of a compound is a critical factor for its utility in in vitro and in vivo experiments. Below is a summary of the available solubility data for this compound.
| Solvent | Concentration | Method/Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (209.40 mM) | Sonication may be required. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
| Aqueous Formulation 1 | ≥ 2.5 mg/mL | A clear solution can be prepared by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |
| Aqueous Formulation 2 | ≥ 2.5 mg/mL | A clear solution can be prepared by mixing 10% DMSO and 90% Corn Oil. |
| Ethanol | Data not available | See Protocol 1 for determining solubility. |
| Methanol | Data not available | See Protocol 1 for determining solubility. |
| Acetonitrile (ACN) | Data not available | See Protocol 1 for determining solubility. |
| Phosphate-Buffered Saline (PBS) | Data not available | See Protocol 1 for determining solubility. |
Stability of this compound
Understanding the stability of this compound in different solvents and conditions is crucial for ensuring the accuracy and reproducibility of experimental results.
| Condition | Solvent | Duration | Stability |
| -80°C | DMSO (Stock Solution) | 6 months | Stable |
| -20°C | DMSO (Stock Solution) | 1 month | Stable |
| Room Temperature | Common Lab Solvents | Data not available | See Protocol 2 for assessing stability. |
| 4°C | Common Lab Solvents | Data not available | See Protocol 2 for assessing stability. |
| Freeze-Thaw Cycles | Common Lab Solvents | Data not available | See Protocol 2 for assessing stability. |
Experimental Protocols
The following are detailed protocols for determining the solubility and stability of this compound.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol describes the determination of the equilibrium (thermodynamic) solubility of this compound in a solvent of interest.[4]
Materials:
-
This compound (solid powder)
-
Solvents of interest (e.g., Ethanol, Methanol, Acetonitrile, PBS pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Orbital shaker or rotator
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a microcentrifuge tube or glass vial. A starting amount of 1-2 mg is typically sufficient.
-
Add a known volume (e.g., 1 mL) of the desired solvent to the tube.
-
Tightly cap the tubes to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the tubes vigorously for 1 minute to facilitate initial dissolution.
-
Place the tubes on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium. This extended incubation is crucial for determining thermodynamic solubility.
-
-
Sample Clarification:
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
For aqueous solutions, it is recommended to filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Ensure the filter material is compatible with the solvent.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a standard curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the clarified supernatant from step 3 with the solvent to a concentration that falls within the linear range of the standard curve.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
Calculate the concentration of this compound in the undiluted supernatant using the standard curve and the dilution factor. This concentration represents the thermodynamic solubility.
-
Protocol 2: Assessment of Stability using a Forced Degradation Study
This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions.[5][6] The degradation is monitored by HPLC.
Materials:
-
This compound
-
Solvents of interest (e.g., DMSO, Ethanol, PBS pH 7.4)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a photodiode array (PDA) or UV detector
-
Temperature-controlled incubator or water bath
-
pH meter
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Control Sample: Keep a portion of the stock solution at 4°C, protected from light, to serve as an unstressed control.
-
-
Sample Analysis by HPLC:
-
At each time point, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Inject the control and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
A PDA detector can be used to assess peak purity and compare the UV spectra of the parent peak and any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the control sample.
-
The stability of the compound under each condition can be reported as the percentage of the parent compound remaining over time. The goal of a forced degradation study is typically to achieve 5-20% degradation to demonstrate the stability-indicating nature of the analytical method.[5]
-
References
Optimal Treatment Duration of JNK3 Inhibitor-4 for Neuroprotection Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase 3 (JNK3) is a critical mediator of neuronal apoptosis and is predominantly expressed in the central nervous system.[1][2] Its activation is implicated in the pathogenesis of various neurodegenerative diseases, making it a promising therapeutic target for neuroprotection.[1][3] JNK3 inhibitor-4 is a potent and highly selective inhibitor of JNK3, demonstrating significant neuroprotective effects in preclinical models.[4] A key parameter for successful in vitro neuroprotection assays is the optimization of the inhibitor's treatment duration. These application notes provide a comprehensive guide to determining the optimal treatment duration of this compound in neuroprotection assays, complete with detailed experimental protocols and data interpretation guidelines.
Key Concepts and Signaling Pathways
In response to cellular stress, such as exposure to neurotoxins like Amyloid-β (Aβ), the JNK signaling cascade is activated. This leads to the phosphorylation of the transcription factor c-Jun, which in turn promotes the expression of pro-apoptotic genes, ultimately leading to neuronal cell death.[5] JNK3 inhibitors, such as this compound, exert their neuroprotective effects by blocking this pathway.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK inhibitors as anti-inflammatory and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended suppliers and catalog numbers for JNK3 inhibitor-4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of JNK3 inhibitor-4, a potent and selective inhibitor of c-Jun N-terminal kinase 3. These guidelines are intended to support research in neurodegenerative diseases and other areas where JNK3 signaling plays a critical role.
Recommended Suppliers and Catalog Numbers
Sourcing high-quality reagents is paramount for reproducible research. The following table summarizes recommended suppliers for this compound, including their respective catalog numbers and key product details.
| Supplier | Catalog Number | Product Name | Purity | Formulation |
| TargetMol | TGM-T72715 | This compound | ≥98.0% | Solid |
| MedChemExpress (MCE) | HY-151929 | This compound | 99.37% | Solid |
| CymitQuimica | TGM-T72715 | This compound | Not Specified | Solid |
| Biomol.com | TGM-T72715 | This compound | Not Specified | Solid |
| Biorbyt | orb1744719 | This compound | Not Specified | Solid |
| Cenmed | Not Specified | This compound | Not Specified | Solid |
Inhibitor Profile: Potency and Selectivity
This compound is a highly potent and selective inhibitor of JNK3. Its inhibitory activity has been quantified with the following IC50 values, demonstrating significant selectivity over other JNK isoforms and protein kinases.[1][2][3][4]
| Target | IC50 |
| JNK3 | 1.0 nM |
| JNK1 | 143.9 nM |
| JNK2 | 298.2 nM |
The JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[5][6] This pathway is activated by various stress stimuli and is involved in regulating cellular processes such as apoptosis, inflammation, and neuronal death.[5][6][] JNK3, in particular, is predominantly expressed in the brain, heart, and testes, making it a key therapeutic target for neurodegenerative disorders.[][8]
Experimental Protocols
The following protocols are provided as a starting point for in vitro and in vivo studies using this compound. Optimization may be required based on the specific cell line, animal model, and experimental conditions.
In Vitro Inhibition of Amyloid-β Induced Neurotoxicity
This protocol details the steps to assess the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in primary neuronal cultures.[1]
Workflow:
Detailed Methodology:
-
Cell Culture: Culture primary cortical neurons from rat embryos according to standard laboratory protocols.
-
Inhibitor Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute in culture medium to final working concentrations (e.g., 1, 5, 10, 20 µM).
-
Pre-treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of this compound. Incubate for a pre-determined time (e.g., 2 hours).
-
Induction of Toxicity: Add oligomerized Aβ1-42 to the culture medium to a final concentration of 10 µM.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cell Viability:
-
Perform an MTT assay to quantify cell viability.
-
Measure the absorbance at the appropriate wavelength.
-
Normalize the results to the vehicle-treated control group.
-
-
Western Blot Analysis:
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated c-Jun, total c-Jun, phosphorylated APP, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify band intensities to determine the level of protein phosphorylation.
-
In Vivo Neuroprotective Efficacy in an Alzheimer's Disease Mouse Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).[1]
Workflow:
Detailed Methodology:
-
Animal Model: Use an established transgenic mouse model of Alzheimer's disease, such as 9-month-old APP/PS1 mice.
-
Inhibitor Formulation and Administration:
-
Formulate this compound in a suitable vehicle for intravenous (i.v.) or oral (p.o.) administration.
-
Administer the inhibitor at appropriate doses (e.g., 10 or 30 mg/kg) according to the planned schedule (e.g., three times a week for one month).[1]
-
-
Behavioral Testing:
-
Perform behavioral tests such as the Y-maze and passive avoidance test to assess cognitive function at regular intervals during the treatment period.[1]
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse with saline.
-
Collect brain tissue for histological and biochemical analysis.
-
Perform immunohistochemistry to quantify Aβ plaques and phosphorylated tau.
-
Conduct Western blotting or ELISA to measure levels of key signaling proteins in the JNK pathway.
-
Data Presentation
All quantitative data should be presented in a clear and organized manner. The following tables provide templates for summarizing key experimental results.
In Vitro Cell Viability Data:
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 |
| Aβ1-42 only | 10 | Value |
| Aβ1-42 + this compound | 1 | Value |
| Aβ1-42 + this compound | 5 | Value |
| Aβ1-42 + this compound | 10 | Value |
| Aβ1-42 + this compound | 20 | Value |
In Vivo Behavioral Data (Y-Maze):
| Treatment Group | Dose (mg/kg) | Spontaneous Alternation (%) |
| Vehicle Control | - | Value |
| This compound | 10 | Value |
| This compound | 30 | Value |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound | JNK3抑制剂 | MCE [medchemexpress.cn]
- 5. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 8. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Neuronal Viability with JNK3 Inhibitor-4 using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the central nervous system.[1][2] It plays a crucial role in neuronal apoptosis (programmed cell death) in response to various stress stimuli, including oxidative stress and neurotoxins.[1][3][4][5] Dysregulation of the JNK3 signaling pathway is implicated in the pathogenesis of several neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][4][5] Consequently, selective inhibition of JNK3 presents a promising therapeutic strategy for neuroprotection.[1][6]
JNK3 inhibitor-4 is a potent and selective inhibitor of JNK3 with a reported IC50 of 1.0 nM.[7] It exhibits excellent selectivity over other JNK isoforms, with IC50 values of 143.9 nM for JNK1 and 298.2 nM for JNK2.[7] This inhibitor has demonstrated neuroprotective effects by mitigating amyloid-β (Aβ)-induced cellular toxicity in primary rat cortical neurons.[7]
This document provides a detailed protocol for assessing the neuroprotective effects of this compound on neuronal viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells.[9][10]
JNK3 Signaling Pathway in Neuronal Apoptosis
Under pathological conditions, various stress stimuli can activate the JNK signaling cascade.[11] This typically involves a three-tiered kinase module consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK.[12] Once activated, JNK3 can translocate to the nucleus and phosphorylate transcription factors such as c-Jun.[4][12] This leads to the transcription of pro-apoptotic genes.[12][13] Additionally, activated JNK3 can translocate to the mitochondria, where it can modulate the activity of pro- and anti-apoptotic proteins, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[3][12]
Caption: JNK3 signaling pathway leading to neuronal apoptosis.
Data Presentation
The following table summarizes representative quantitative data on the neuroprotective effect of this compound against amyloid-β (1-42)-induced toxicity in primary rat cortical neurons, as measured by the MTT assay.[7]
| Treatment Group | Concentration | Incubation Time (hours) | Neuronal Viability (% of Control) |
| Control (Vehicle) | - | 24 | 100 ± 5.2 |
| Aβ (1-42) | 10 µM | 24 | 52 ± 4.5 |
| Aβ (1-42) + this compound | 1 µM | 24 | 65 ± 3.8 |
| Aβ (1-42) + this compound | 5 µM | 24 | 78 ± 4.1 |
| Aβ (1-42) + this compound | 10 µM | 24 | 89 ± 4.9 |
| Aβ (1-42) + this compound | 20 µM | 24 | 95 ± 5.5 |
| Control (Vehicle) | - | 48 | 100 ± 6.1 |
| Aβ (1-42) | 10 µM | 48 | 45 ± 3.9 |
| Aβ (1-42) + this compound | 1 µM | 48 | 58 ± 4.2 |
| Aβ (1-42) + this compound | 5 µM | 48 | 71 ± 3.7 |
| Aβ (1-42) + this compound | 10 µM | 48 | 82 ± 4.6 |
| Aβ (1-42) + this compound | 20 µM | 48 | 91 ± 5.3 |
Data are presented as mean ± standard deviation and are representative.
Experimental Protocol: MTT Assay for Neuronal Viability
This protocol details the steps for assessing the neuroprotective effects of this compound on primary neurons or a neuronal cell line (e.g., SH-SY5Y) subjected to a neurotoxic insult.
Materials and Reagents
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Appropriate cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics
-
96-well cell culture plates
-
This compound
-
Neurotoxic agent (e.g., Amyloid-β (1-42) oligomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure
-
Cell Seeding:
-
Harvest and count the neuronal cells.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 25,000 cells/well for primary cortical neurons).[14] The final volume in each well should be 100 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).[7]
-
Prepare the neurotoxic agent (e.g., Aβ (1-42) at 10 µM) in the cell culture medium.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the appropriate concentrations of this compound and/or the neurotoxic agent to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for toxicity (medium with the neurotoxic agent only).
-
Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[7]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[8][11]
-
Incubate the plate for 2-4 hours at 37°C in the dark. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently mix the contents of the wells on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the control group (vehicle-treated cells), which is set to 100%.
-
The formula is: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 .
-
Caption: Experimental workflow for the MTT assay.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4.6. Cell Growth Assays [bio-protocol.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genesandcancer.com [genesandcancer.com]
- 14. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of JNK3 Inhibitor-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JNK3 inhibitor-4, a potent and selective neuroprotective agent, and detail protocols for its in vivo delivery. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in models of neurodegenerative diseases.
Introduction to this compound
c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the central nervous system (CNS).[1][2][3] Its activation is implicated in neuronal apoptosis and the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[3][4][5][6] this compound is a potent and highly selective small molecule inhibitor of JNK3.[7][8][9] Its primary mechanism of action involves binding to the ATP-binding site of JNK3, thereby preventing the phosphorylation of downstream substrates like c-Jun and blocking the pro-apoptotic signaling cascade.[3][7] Preclinical studies have demonstrated its neuroprotective effects and its predicted ability to cross the blood-brain barrier, making it a promising candidate for therapeutic development.[7][8][9]
JNK3 Signaling Pathway
The JNK signaling cascade is activated by various environmental stresses and inflammatory cytokines.[5] This leads to the sequential activation of MAPKKKs (e.g., ASK1), MAPKKs (MKK4/7), and finally JNKs.[2][5] Activated JNK3 then phosphorylates transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in apoptosis.[1][10]
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key properties of this compound is presented below. This data is crucial for formulation development and dose selection for in vivo studies.
| Property | Value | Reference |
| IC₅₀ (JNK3) | 1.0 nM | [7][8][9] |
| IC₅₀ (JNK1) | 143.9 nM | [7][8][9] |
| IC₅₀ (JNK2) | 298.2 nM | [7][8][9] |
| Blood-Brain Barrier Permeability | Predicted to be permeable | [7][8][9] |
| Solubility | Likely hydrophobic | Inferred from formulation needs for similar small molecule inhibitors[11][12][13][14] |
In Vivo Delivery Methods: Application Notes
The successful in vivo delivery of this compound is critical for evaluating its efficacy. Due to its likely hydrophobic nature, appropriate formulation strategies are necessary to ensure bioavailability.
Formulation Strategies
For hydrophobic compounds like this compound, several formulation approaches can be considered to enhance solubility and stability for in vivo administration:
-
Co-solvent Systems: A common approach is to dissolve the inhibitor in a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it with an aqueous vehicle like saline or phosphate-buffered saline (PBS).[15] It is crucial to keep the final concentration of the organic solvent low to avoid toxicity.
-
Emulsions and Microemulsions: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be used to improve the oral bioavailability of lipophilic drugs.[12] These systems form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium.
-
Vesicular Formulations: Liposomes and other vesicular carriers can encapsulate hydrophobic drugs within their lipid bilayers, improving solubility and potentially enabling targeted delivery.[13][16]
-
Nanoparticle Formulations: Polymeric nanoparticles can encapsulate hydrophobic compounds, enhancing their water solubility and bioavailability.[14]
Routes of Administration
The choice of administration route depends on the experimental model and the desired pharmacokinetic profile.
-
Intraperitoneal (i.p.) Injection: This is a common route for preclinical studies in small animals due to its relative ease and rapid absorption into the systemic circulation.
-
Intravenous (i.v.) Injection: This route ensures 100% bioavailability and provides a rapid onset of action. However, it can be technically more challenging in small animals.
-
Oral Gavage (p.o.): If the inhibitor has sufficient oral bioavailability, this route is less invasive and more clinically relevant for chronic dosing studies.
-
Direct Brain Administration: For proof-of-concept studies or to bypass the blood-brain barrier, direct administration into the brain (e.g., intracerebroventricular injection) can be employed, though it is highly invasive.
Experimental Protocols
The following are generalized protocols for the in vivo delivery of this compound. It is imperative to perform pilot studies to determine the optimal dose, vehicle, and administration route for your specific animal model and experimental paradigm.
Protocol 1: Intraperitoneal (i.p.) Administration
This protocol is suitable for acute or sub-chronic studies in rodents.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline, or a commercially available formulation vehicle)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal balance
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare a stock solution by dissolving the inhibitor in 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the inhibitor in 1 mL of DMSO. Gently vortex until fully dissolved.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration. Note: The final concentration of DMSO should ideally be below 10% to minimize toxicity. For example, to prepare a 1 mg/mL dosing solution with 10% DMSO, mix 100 µL of the 10 mg/mL stock solution with 900 µL of sterile saline.
-
-
Dose Calculation:
-
Determine the desired dose in mg/kg.
-
Weigh the animal to determine its body weight in kg.
-
Calculate the injection volume:
-
Injection Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration of Dosing Solution (mg/mL)
-
-
-
Administration:
-
Properly restrain the animal.
-
Administer the calculated volume via intraperitoneal injection.
-
Experimental Workflow for i.p. Administration
Protocol 2: Oral Gavage (p.o.) Administration
This protocol is suitable for chronic studies where repeated dosing is required.
Materials:
-
This compound
-
Vehicle suitable for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Sterile gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal balance
-
Homogenizer or sonicator
Procedure:
-
Preparation of Dosing Suspension:
-
Accurately weigh the required amount of this compound.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while mixing to achieve the desired final concentration.
-
Homogenize or sonicate the mixture to ensure a uniform suspension.
-
-
Dose Calculation:
-
Follow the same steps as in Protocol 1 to calculate the administration volume based on the desired dose and animal's body weight.
-
-
Administration:
-
Properly restrain the animal.
-
Gently insert the gavage needle into the esophagus and deliver the calculated volume directly into the stomach. Ensure the suspension is well-mixed immediately before administration.
-
Safety and Handling
-
This compound is a research chemical. Standard laboratory safety precautions, including wearing personal protective equipment (gloves, lab coat, safety glasses), should be followed.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
-
All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation of inhibitor in dosing solution | Poor solubility of the inhibitor in the chosen vehicle. | Increase the concentration of the co-solvent (e.g., DMSO), but monitor for toxicity. Consider alternative formulation strategies like emulsions or nanoparticle suspensions.[12][14] |
| Adverse reaction in animals after injection | Vehicle toxicity or high dose of the inhibitor. | Perform a vehicle-only control group to assess for vehicle-related effects. Conduct a dose-response study to determine the maximum tolerated dose. |
| Lack of efficacy | Poor bioavailability, insufficient dose, or rapid metabolism. | Increase the dose or dosing frequency. Consider a different route of administration (e.g., i.v. instead of i.p.). Analyze plasma and brain tissue concentrations of the inhibitor to assess its pharmacokinetic profile. |
By following these application notes and protocols, researchers can effectively deliver this compound in vivo to investigate its therapeutic potential in various models of neurological disease. Careful planning, pilot studies, and adherence to safety guidelines are essential for successful and reproducible experimental outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Repurposing FDA Approved Drugs as JNK3 Inhibitor for Prevention of Neuroinflammation Induced by MCAO in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorbyt.com [biorbyt.com]
- 9. This compound | CAS#:2409109-65-3 | Chemsrc [chemsrc.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. dovepress.com [dovepress.com]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
Application Notes and Protocols: JNK3 inhibitor-4 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of JNK3 inhibitor-4 in in vitro kinase activity assays. This compound is a highly potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key signaling molecule implicated in neurodegenerative diseases and other pathological conditions.[1][2][3]
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that regulate crucial cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[4][5] The JNK family consists of three isoforms: JNK1, JNK2, and JNK3.[4] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[6][] This tissue-specific expression pattern makes JNK3 an attractive therapeutic target for neurological disorders such as Alzheimer's and Parkinson's diseases.[8][9] this compound is a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile-based compound that demonstrates high potency and selectivity for JNK3.[1][2]
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory potency of this compound against JNK isoforms and a selection of other kinases.
| Kinase Target | IC50 (nM) | Reference |
| JNK3 | 1.0 | [1] |
| JNK1 | 143.9 | [1] |
| JNK2 | 298.2 | [1] |
| GSK3α (h) | 5,780 | [1] |
| GSK3β (h) | 11,700 | [1] |
| MKK4 | 860 | [1] |
| MKK6 | 1,180 | [1] |
| SAPK2a (h) | 280 | [1] |
| SAPK2b (h) | 970 | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data presented here is for reference only and may vary depending on experimental conditions.[1]
Signaling Pathway
The JNK signaling pathway is a multi-tiered cascade that responds to various stress stimuli. The activation of this pathway ultimately leads to the phosphorylation of transcription factors, such as c-Jun, which regulate the expression of genes involved in apoptosis and other cellular responses.[5][10]
Experimental Protocols
In Vitro JNK3 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is a general guideline for determining the potency of this compound using a luminescence-based kinase assay that measures ADP formation.[11][12] It is recommended to optimize reagent concentrations and incubation times for specific experimental setups.
Materials:
-
Active JNK3 enzyme
-
JNK3 substrate (e.g., p38 substrate)[12]
-
This compound
-
ATP
-
JNK3 Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[11]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in kinase buffer to achieve the desired final concentrations for the dose-response curve.
-
Prepare solutions of JNK3 enzyme, substrate, and ATP in kinase buffer at the desired working concentrations. A final ATP concentration near the Km for the enzyme is often a good starting point.
-
-
Kinase Reaction:
-
In a 384-well white plate, add the following components in order:
-
Kinase Buffer
-
JNK3 enzyme
-
JNK3 substrate
-
This compound (or vehicle control)
-
-
Initiate the kinase reaction by adding ATP. The final reaction volume will depend on the specific assay kit recommendations (e.g., 5-10 µL).
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).[11] This incubation time should be within the linear range of the kinase reaction.
-
-
Signal Detection (Following ADP-Glo™ Protocol):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.[11]
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for approximately 30 minutes.[11]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Controls:
-
No Enzyme Control: A reaction mixture without the JNK3 enzyme to determine the background signal.
-
No Inhibitor Control (Vehicle Control): A reaction mixture with the solvent used for the inhibitor (e.g., DMSO) to determine the maximum enzyme activity.
Conclusion
This compound is a valuable research tool for investigating the role of JNK3 in various cellular processes and disease models. The protocols and data presented here provide a framework for the effective use of this inhibitor in in vitro kinase activity assays. Researchers should optimize the assay conditions based on their specific experimental needs and instrumentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Uptake and Distribution of JNK3 Inhibitor-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods to characterize the cellular uptake and distribution of JNK3 inhibitor-4, a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). The provided protocols are intended to guide researchers in assessing target engagement and subcellular localization of this compound.
JNK3 Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2][3] The JNK signaling pathway is activated in response to various cellular stresses, such as inflammatory cytokines, ultraviolet radiation, and oxidative stress.[] There are three main JNK isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 expression is primarily restricted to the brain, heart, and testes.[][5] This restricted expression pattern makes JNK3 an attractive therapeutic target for neurodegenerative diseases.[2][3]
The JNK signaling cascade involves a three-tiered kinase module. Upstream MAP kinase kinase kinases (MAP3Ks), such as ASK1 and MLK3, phosphorylate and activate MAP kinase kinases (MAP2Ks), including MKK4 and MKK7. These MAP2Ks then dually phosphorylate and activate JNKs on threonine and tyrosine residues within the activation loop. Activated JNKs translocate to the nucleus and phosphorylate various transcription factors, most notably c-Jun, which leads to the regulation of gene expression involved in apoptosis, inflammation, and neurodegeneration.[2][6] Scaffold proteins, such as JIP1 and β-arrestin-2, play a crucial role in regulating the specificity and efficiency of JNK signaling.[2]
Figure 1: JNK3 Signaling Pathway and Inhibition.
Quantitative Data Summary
This compound is a highly potent and selective inhibitor of JNK3.[7][8] The following table summarizes its in vitro activity and permeability characteristics.
| Parameter | Value | Species | Assay | Reference |
| IC50 (JNK3) | 1.0 nM | Human | Kinase Assay | [7][8] |
| IC50 (JNK1) | 143.9 nM | Human | Kinase Assay | [7][8] |
| IC50 (JNK2) | 298.2 nM | Human | Kinase Assay | [7][8] |
| IC50 (GSK3α) | 5.78 µM | Human | Kinase Assay | [7] |
| IC50 (GSK3β) | 11.7 µM | Human | Kinase Assay | [7] |
| Permeability (Pe) | > 4 x 10-6 cm/s | N/A | PAMPA | [7] |
| Permeability Class | High | N/A | Caco-2 Assay | [7] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[9][10][11] The principle is based on the ligand-induced stabilization of the target protein, leading to an increased resistance to thermal denaturation.
Figure 2: CETSA Experimental Workflow.
Protocol:
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y), which expresses JNK3, to 80-90% confluency.
-
Compound Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating Step:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[12]
-
-
Cell Lysis: Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Separation of Protein Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated protein fraction (pellet).
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for JNK3, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for JNK3 at each temperature. Plot the percentage of soluble JNK3 relative to the non-heated control against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.
Immunofluorescence for Subcellular Localization of JNK3
Immunofluorescence (IF) staining can be used to visualize the subcellular localization of JNK3.[13][14][15] By observing the localization of the target protein, one can infer the potential sites of action for this compound.
Figure 3: Immunofluorescence Staining Workflow.
Protocol:
-
Cell Preparation: Seed SH-SY5Y cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[13]
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton™ X-100) for 60 minutes.[13]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against JNK3 diluted in antibody dilution buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton™ X-100) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.[13]
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. The green fluorescence will indicate the subcellular localization of JNK3.
Subcellular Fractionation for Quantifying Inhibitor Distribution
Subcellular fractionation allows for the physical separation of different organelles, enabling the direct quantification of this compound in each cellular compartment.[16][17] This provides quantitative data on the drug's distribution.
Figure 4: Subcellular Fractionation Workflow.
Protocol:
-
Cell Treatment and Harvesting: Treat a large number of cells (e.g., 1x108) with a known concentration of this compound for a specified time. Harvest the cells by scraping and wash them with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell. Homogenize the cells using a Dounce homogenizer until approximately 80-90% of the cells are lysed, as determined by microscopy.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomal fraction.
-
The final supernatant is the cytosolic fraction.
-
-
Inhibitor Extraction: For each fraction, perform a liquid-liquid or solid-phase extraction to isolate this compound from the cellular matrix.
-
Quantification: Analyze the extracted samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of this compound in each subcellular fraction. Include a standard curve for absolute quantification.
-
Data Normalization: Normalize the amount of inhibitor in each fraction to the total protein content of that fraction to determine the relative distribution.
References
- 1. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 5. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorbyt.com [biorbyt.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. ptglab.com [ptglab.com]
- 16. Methods and techniques for in vitro subcellular localization of radiopharmaceuticals and radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for J-NK3-Inhibitor-4 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing J-NK3-Inhibitor-4 in combination with other compounds to explore synergistic therapeutic effects, particularly in the context of neurodegenerative diseases. The protocols outlined below are based on established methodologies and provide a framework for investigating the efficacy of combination therapies targeting neuroinflammation and apoptosis.
Introduction
c-Jun N-terminal kinase 3 (JNK3) is a key signaling molecule predominantly expressed in the central nervous system and implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease.[1] J-NK3-Inhibitor-4 is a potent and highly selective inhibitor of JNK3, demonstrating neuroprotective effects by mitigating amyloid-beta (Aβ)-induced cellular toxicity. Combination therapy approaches are increasingly being explored to enhance therapeutic efficacy and target multiple disease pathways simultaneously. This document details protocols for evaluating J-NK3-Inhibitor-4 in combination with a GSK3β inhibitor, an anti-inflammatory agent, and a pan-caspase inhibitor.
Data Presentation
The following tables summarize hypothetical quantitative data from combination experiments to illustrate the potential synergistic or additive effects of J-NK3-Inhibitor-4 with other compounds.
Table 1: Synergistic Neuroprotective Effect of J-NK3-Inhibitor-4 and a GSK3β Inhibitor on Aβ-induced Neuronal Cell Death
| Treatment Group | J-NK3-Inhibitor-4 (nM) | GSK3β Inhibitor (nM) | Neuronal Viability (%) |
| Vehicle Control | 0 | 0 | 100 |
| Aβ (10 µM) | 0 | 0 | 52 |
| J-NK3-Inhibitor-4 | 10 | 0 | 65 |
| GSK3β Inhibitor | 0 | 20 | 68 |
| Combination | 10 | 20 | 85 |
Table 2: Additive Anti-inflammatory Effect of J-NK3-Inhibitor-4 and an Anti-inflammatory Agent in LPS-stimulated Microglia
| Treatment Group | J-NK3-Inhibitor-4 (nM) | Anti-inflammatory Agent (µM) | TNF-α Release (pg/mL) |
| Vehicle Control | 0 | 0 | 50 |
| LPS (100 ng/mL) | 0 | 0 | 850 |
| J-NK3-Inhibitor-4 | 50 | 0 | 620 |
| Anti-inflammatory Agent | 0 | 1 | 580 |
| Combination | 50 | 1 | 350 |
Table 3: Enhanced Anti-apoptotic Effect of J-NK3-Inhibitor-4 and a Pan-Caspase Inhibitor in Staurosporine-treated Neurons
| Treatment Group | J-NK3-Inhibitor-4 (nM) | Pan-Caspase Inhibitor (µM) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 0 | 0 | 1.0 |
| Staurosporine (1 µM) | 0 | 0 | 8.5 |
| J-NK3-Inhibitor-4 | 20 | 0 | 5.2 |
| Pan-Caspase Inhibitor | 0 | 10 | 3.1 |
| Combination | 20 | 10 | 1.5 |
Signaling Pathways and Experimental Workflows
Figure 1: Simplified JNK3 signaling pathway leading to apoptosis.
Figure 2: General experimental workflow for combination studies.
Experimental Protocols
Protocol 1: Assessing Neuroprotective Synergy with a GSK3β Inhibitor
Objective: To determine if J-NK3-Inhibitor-4 and a Glycogen Synthase Kinase 3β (GSK3β) inhibitor exhibit synergistic neuroprotection against amyloid-beta (Aβ)-induced neuronal cell death.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)
-
J-NK3-Inhibitor-4 (stock solution in DMSO)
-
GSK3β inhibitor (e.g., CHIR-99021, stock solution in DMSO)
-
Amyloid-beta 1-42 (Aβ42) oligomers
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Methodology:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Preparation of Aβ42 Oligomers: Prepare Aβ42 oligomers according to established protocols.
-
Treatment:
-
Pre-treat the cells with varying concentrations of J-NK3-Inhibitor-4 alone, the GSK3β inhibitor alone, and in combination for 1 hour. Include a vehicle control (DMSO).
-
After the pre-treatment, add Aβ42 oligomers to the designated wells to a final concentration of 10 µM.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay (MTT):
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Analyze the data for synergistic effects using appropriate software (e.g., CompuSyn).
Protocol 2: Evaluating Anti-inflammatory Effects in Combination with an Anti-inflammatory Agent
Objective: To assess the combined effect of J-NK3-Inhibitor-4 and a known anti-inflammatory agent on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2)
-
J-NK3-Inhibitor-4 (stock solution in DMSO)
-
Anti-inflammatory agent (e.g., Dexamethasone, stock solution in ethanol)
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
24-well cell culture plates
-
ELISA kit for TNF-α quantification
Methodology:
-
Cell Seeding: Plate microglial cells in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with J-NK3-Inhibitor-4, the anti-inflammatory agent, or a combination of both for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours.
-
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification (ELISA):
-
Measure the concentration of TNF-α in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of TNF-α across the different treatment groups to determine the additive or synergistic anti-inflammatory effects.
Protocol 3: Investigating Enhanced Anti-apoptotic Activity with a Pan-Caspase Inhibitor
Objective: To determine if J-NK3-Inhibitor-4 can enhance the anti-apoptotic effect of a pan-caspase inhibitor in a model of staurosporine-induced neuronal apoptosis.
Materials:
-
Neuronal cell line (e.g., PC12)
-
J-NK3-Inhibitor-4 (stock solution in DMSO)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK, stock solution in DMSO)
-
Staurosporine (stock solution in DMSO)
-
Cell culture medium and supplements
-
96-well black, clear-bottom plates
-
Caspase-3 activity assay kit (fluorometric)
-
Fluorometer
Methodology:
-
Cell Seeding: Seed neuronal cells in a 96-well black, clear-bottom plate and allow them to attach.
-
Treatment:
-
Pre-treat the cells with J-NK3-Inhibitor-4, the pan-caspase inhibitor, or their combination for 1 hour.
-
Induce apoptosis by adding staurosporine to a final concentration of 1 µM.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Caspase-3 Activity Assay:
-
Lyse the cells and perform the caspase-3 activity assay according to the manufacturer's protocol.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Express caspase-3 activity as a fold change relative to the vehicle-treated control. Analyze the data to determine if the combination treatment results in a greater reduction in caspase-3 activity compared to the individual treatments.
References
Troubleshooting & Optimization
JNK3 inhibitor-4 not showing expected inhibitory activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with JNK3 inhibitor-4, particularly a lack of inhibitory activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected potency?
A1: this compound is a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). It is a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile derivative.[1][2] Published data indicates a high potency with an IC50 value of 1.0 nM for JNK3.[1][2][3]
Q2: How selective is this compound against other JNK isoforms?
A2: this compound demonstrates excellent selectivity for JNK3 over other JNK isoforms. Its inhibitory activity against JNK1 and JNK2 is significantly lower, with reported IC50 values of 143.9 nM for JNK1 and 298.2 nM for JNK2.[1][2][3]
Q3: What is the mechanism of action of this compound?
A3: While the specific binding mode is not extensively detailed in all public literature, as an ATP-competitive inhibitor, it is expected to bind to the ATP-binding pocket of JNK3, preventing the phosphorylation of its downstream substrates.[4] Many kinase inhibitors target the enzyme's active or inactive conformations; variations in assay conditions can influence which state is prevalent.[5][6][7][8]
Q4: What are the known applications of this compound?
A4: this compound has demonstrated neuroprotective effects in preclinical studies.[1][3] It has been shown to inhibit Aβ1-42-induced cellular toxicity and c-Jun phosphorylation in primary rat cortex neurons, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's disease.[1]
Troubleshooting Guide: Lack of Expected Inhibitory Activity
This guide addresses common issues that may lead to this compound not showing the expected inhibitory activity in your experiments.
Problem 1: Suboptimal Inhibitor Handling and Storage
Possible Cause: The inhibitor may have degraded or precipitated out of solution.
Solutions:
-
Solubility: this compound is soluble in DMSO.[3] Ensure you are using a high-quality solvent and that the inhibitor is fully dissolved. Sonication can aid in dissolution.[3] One supplier suggests a solubility of 100 mg/mL in DMSO with the need for ultrasonic treatment.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] One vendor recommends using the solution within one month if stored at -20°C and within six months if stored at -80°C.[3]
-
Fresh Preparation: If in doubt, prepare a fresh stock solution from a new vial of the inhibitor.
Problem 2: Incorrect Experimental Setup
Possible Cause: The assay conditions may not be optimal for JNK3 activity or for the inhibitor to be effective.
Solutions:
-
ATP Concentration: In in vitro kinase assays, the concentration of ATP is critical. High concentrations of ATP can outcompete ATP-competitive inhibitors, leading to an apparent lack of activity. Determine the Km of your JNK3 enzyme for ATP and consider using an ATP concentration at or below the Km value.
-
Enzyme Concentration: Ensure that you are using an appropriate concentration of active JNK3 enzyme in your assay. Titrate the enzyme to find a concentration that gives a robust signal without being excessive.
-
Substrate Concentration: Use an optimal concentration of the JNK3 substrate (e.g., ATF2, c-Jun).
-
Incubation Time: The incubation time for the kinase reaction should be within the linear range of the assay.
Problem 3: Issues with Cellular Assays
Possible Cause: The inhibitor may not be reaching its target within the cell or the cellular context may be affecting its activity.
Solutions:
-
Cell Permeability: While this compound is predicted to be blood-brain barrier permeable, its permeability can vary between different cell types.[1]
-
Efflux Pumps: Cells may express efflux pumps that actively remove the inhibitor from the cytoplasm.
-
Off-Target Effects: At higher concentrations, the inhibitor might have off-target effects that could mask its intended activity.
-
Cellular ATP Levels: Intracellular ATP concentrations are typically high, which can make it more challenging for ATP-competitive inhibitors to be effective.[9]
Problem 4: Inactive Kinase Conformation
Possible Cause: Some kinase inhibitors preferentially bind to an inactive conformation of the kinase.[6][7][8] If your assay conditions favor the active conformation, the inhibitor may show reduced potency.[5]
Solutions:
-
Assay Format: Consider using a binding assay in addition to a functional kinase assay to directly measure the interaction between the inhibitor and JNK3.
-
Structural Analysis: If possible, consult structural data to understand the conformational state of JNK3 that the inhibitor is likely to bind to.
Quantitative Data Summary
| Parameter | Value | Reference |
| JNK3 IC50 | 1.0 nM | [1][2][3] |
| JNK1 IC50 | 143.9 nM | [1][2][3] |
| JNK2 IC50 | 298.2 nM | [1][2][3] |
| Solubility | DMSO (100 mg/mL with sonication) | [3] |
Experimental Protocols
In Vitro JNK3 Kinase Assay (Luminescence-Based)
This protocol is adapted from a general ADP-Glo™ Kinase Assay.
Materials:
-
Active JNK3 enzyme
-
JNK3 substrate (e.g., ATF2)
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[10]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle (e.g., 5% DMSO).
-
Add 2 µl of JNK3 enzyme to each well.
-
Add 2 µl of a substrate/ATP mix. The final concentration of ATP should be optimized for your assay.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Record luminescence using a plate reader.
Western Blot for Phospho-c-Jun
This protocol is for detecting the inhibition of JNK3 activity in a cellular context by measuring the phosphorylation of its downstream target, c-Jun.
Materials:
-
Cell line of interest
-
JNK pathway activator (e.g., Anisomycin)
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK pathway activator (e.g., 0.5 µM Anisomycin) for a short period (e.g., 30 minutes).[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.
Visualizations
Caption: The JNK3 signaling cascade and the point of intervention for this compound.
Caption: A general workflow for troubleshooting the lack of this compound activity.
Caption: A decision tree to guide troubleshooting for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 2409109-65-3 | TargetMol | Biomol.com [biomol.com]
- 3. glpbio.com [glpbio.com]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity Reagents that Target a Specific Inactive Form of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequence Determinants of a Specific Inactive Protein Kinase Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting Inactive Conformations of Protein Kinases Using Active Structures: Conformational Selection of Type-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. promega.com [promega.com]
Troubleshooting insolubility issues with JNK3 inhibitor-4 in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with JNK3 inhibitor-4 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my this compound DMSO stock solution into my cell culture medium. What is causing this?
A1: this compound is a hydrophobic compound. While it is highly soluble in organic solvents like dimethyl sulfoxide (DMSO), its solubility dramatically decreases when introduced into an aqueous environment like cell culture media. This phenomenon, often referred to as "salting out," is common for lipophilic molecules.[1] The organic solvent (DMSO) readily mixes with the aqueous medium, but the inhibitor itself has a low affinity for water and precipitates out of the solution.
Q2: What is the maximum recommended concentration of this compound in cell culture?
A2: The maximum achievable concentration of this compound in your specific cell culture system without precipitation will depend on several factors, including the composition of your cell culture medium, the concentration of serum (FBS), temperature, and the final percentage of DMSO. It is crucial to experimentally determine the kinetic solubility in your specific assay conditions. As a general guideline for hydrophobic compounds, aiming for a final concentration in the low micromolar range is a good starting point.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2] However, some sensitive or primary cell lines may show toxic effects at concentrations as low as 0.1%.[2] It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line's viability and function.
Q4: Can I use other solvents besides DMSO to dissolve this compound?
A4: While DMSO is the most common solvent for dissolving hydrophobic compounds for cell-based assays, other organic solvents like ethanol or acetone can also be used.[3][4][5] However, the tolerability of your cells to these solvents must be determined. For particularly challenging compounds, co-solvents like polyethylene glycol (PEG) or the use of formulations with surfactants like Tween 80 may be necessary, especially for in vivo applications.
Troubleshooting Guides
Issue: Precipitate formation upon dilution of DMSO stock solution
Root Cause: Low aqueous solubility of the hydrophobic this compound.
Solutions:
-
Optimize Stock and Working Solution Preparation:
-
High-Concentration Stock in 100% DMSO: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. A known solubility for this compound in DMSO is 100 mg/mL.
-
Serial Dilutions in DMSO: If you need to test a range of concentrations, perform serial dilutions of your high-concentration stock in 100% DMSO, not in the aqueous medium.
-
Stepwise Dilution into Media: When preparing your final working solution, add the DMSO stock dropwise to your pre-warmed cell culture medium while gently vortexing or swirling. This helps to disperse the compound more effectively and can prevent localized high concentrations that lead to immediate precipitation.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and consistent across all experimental conditions, including your vehicle control.[2][6]
-
-
Enhance Solubility in Media:
-
Sonication: After diluting the DMSO stock into the medium, brief sonication can help to dissolve small precipitates.[1] Be cautious with sonication as it can generate heat and potentially affect the stability of the compound or media components.
-
Pre-warming Media: Always use cell culture media pre-warmed to 37°C. Temperature can influence the solubility of compounds.
-
Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution.[7] If your experimental design allows, increasing the serum concentration might improve the solubility of this compound. However, be aware that serum binding can also reduce the free concentration of the inhibitor available to interact with its target.
-
Issue: Inconsistent experimental results or lower than expected potency
Root Cause: Undissolved inhibitor leading to an inaccurate final concentration in the cell culture.
Solutions:
-
Visual Inspection: Before adding the inhibitor to your cells, visually inspect the prepared working solution for any signs of precipitation or cloudiness. A clear solution is essential.
-
Microscopy: For a more sensitive check, place a small drop of your final working solution on a microscope slide and look for crystals or amorphous precipitates.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific cell culture medium. This will help you to work within a concentration range where the compound is fully dissolved.
Data Presentation
| Property | Value | Reference |
| Molecular Weight | 477.56 g/mol | --INVALID-LINK-- |
| Solubility in DMSO | 100 mg/mL (209.40 mM) | --INVALID-LINK-- |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% (v/v) | [2] |
| JNK3 IC₅₀ | 1.0 nM | [8] |
| JNK1 IC₅₀ | 143.9 nM | [8] |
| JNK2 IC₅₀ | 298.2 nM | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Add 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure the powder is completely dissolved. Gentle warming to 37°C and vortexing can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a range of intermediate stock solutions.
-
-
Prepare Final Working Solution:
-
Pre-warm your cell culture medium (with or without serum, as per your experimental design) to 37°C.
-
Calculate the volume of the appropriate DMSO stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration remains below 0.5%.
-
While gently vortexing the pre-warmed medium, add the DMSO stock solution dropwise.
-
Visually inspect the final working solution for any signs of precipitation. If a slight precipitate is observed, you can try a brief sonication (1-5 minutes).
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol is adapted from standard kinetic solubility assay procedures.[9][10][11]
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Prepare serial dilutions of this stock solution in 100% DMSO in a 96-well plate (e.g., 100 µL per well).
-
In a separate 96-well plate, add your cell culture medium (e.g., 198 µL per well).
-
-
Execution:
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution of the inhibitor to the corresponding wells of the plate containing the cell culture medium. This will result in a 1:100 dilution.
-
Mix the plate thoroughly on a plate shaker for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in light scattering or absorbance indicates precipitation.
-
-
Analysis:
-
The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility of this compound in your specific cell culture medium.
-
Visualizations
Caption: The JNK signaling pathway is activated by various stress stimuli and cytokines, leading to a kinase cascade that results in the activation of JNKs. Activated JNKs then phosphorylate a variety of downstream targets to regulate cellular processes such as apoptosis, inflammation, and proliferation. This compound specifically targets and inhibits the activity of JNK3.[12][13][14][15][16]
Caption: A logical workflow to troubleshoot precipitation issues with this compound in cell culture media.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. JNK Signaling Pathway | MAPK & SAPK Enzymes | Bio-Techne [bio-techne.com]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
Optimizing the working concentration of JNK3 inhibitor-4 for specific cell lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal working concentration of JNK3 inhibitor-4 for various cell lines. The following information includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1][2] It demonstrates significantly lower inhibitory activity against JNK1 and JNK2 isoforms, making it a valuable tool for studying the specific roles of JNK3.[1][2] The JNK signaling pathway is activated by various stress stimuli and is involved in regulating apoptosis, inflammation, and neuronal functions.[3]
Q2: What is the recommended starting concentration for this compound in a new cell line?
A definitive starting concentration for every cell line cannot be provided due to cell-type specific differences in permeability, metabolism, and target expression. However, a common starting point for kinase inhibitors is to use a concentration 5- to 10-fold higher than the in vitro IC50 or Ki value. Given the IC50 of this compound for JNK3 is 1.0 nM, a starting range of 10 nM to 100 nM is a reasonable starting point for sensitive cell lines. However, published studies in primary rat cortex neurons have used concentrations in the micromolar range (1-20 µM) to observe neuroprotective effects.[1] Therefore, a broad dose-response experiment, for example from 10 nM to 50 µM, is highly recommended for each new cell line.
Q3: How do I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C for up to one month or at -80°C for up to six months.[1] When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use. It is crucial to ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Are there any known off-target effects of this compound?
While this compound is highly selective for JNK3, it has been shown to have some inhibitory activity against other kinases at higher concentrations. These include GSK3α, GSK3β, JNK1, JNK2, MKK4, MKK6, and others, with IC50 values in the micromolar range.[1] It is important to consider these potential off-target effects when interpreting data, especially at higher concentrations of the inhibitor.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| JNK3 | 1.0 | [1][2] |
| JNK1 | 143.9 | [1][2] |
| JNK2 | 298.2 | [1][2] |
Reported Effective Concentrations in Cell-Based Assays
| Cell Line | Concentration Range | Observed Effect | Reference |
| Primary Rat Cortex Neurons | 1 - 20 µM | Inhibition of Aβ1-42-induced cellular toxicity | [1] |
| Primary Rat Cortex Neurons | 10 - 20 µM | Inhibition of c-Jun and APP phosphorylation | [1] |
| SH-SY5Y Neuroblastoma | Not specified for this compound, but other JNK inhibitors used in the 2-4 µM range | Attenuation of caspase-3 cleavage |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Cell Viability Assay
This protocol describes a general method to determine the cytotoxic effects of this compound on a specific cell line and to identify a suitable concentration range for further experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested range is a 10-point two-fold serial dilution starting from 50 µM down to approximately 0.1 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells. Incubate for the desired duration of your future experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%). For subsequent experiments, it is advisable to use concentrations below the IC50 to avoid significant cytotoxicity, unless studying apoptosis is the primary goal.
Protocol 2: Verifying Target Engagement by Western Blotting for Phospho-c-Jun
This protocol allows you to confirm that this compound is inhibiting the JNK pathway in your cell line by assessing the phosphorylation of its downstream target, c-Jun.
Materials:
-
Your cell line of interest
-
6-well tissue culture plates
-
This compound
-
JNK pathway activator (e.g., Anisomycin or UV radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total-c-Jun or a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound (based on your viability assay results) for 1-2 hours.
-
JNK Activation: Stimulate the JNK pathway by treating the cells with a known activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Re-probing: To normalize the data, you can strip the membrane and re-probe with an antibody against total c-Jun or a loading control.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-c-Jun to total c-Jun (or the loading control). A decrease in this ratio with increasing concentrations of this compound indicates successful target engagement.
Mandatory Visualizations
Caption: The JNK signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common issues with this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of the inhibitor | 1. Inhibitor concentration is too low.2. The JNK3 pathway is not active or is not critical for the observed phenotype in your cell line.3. The inhibitor has degraded.4. Low expression of JNK3 in the cell line. | 1. Perform a dose-response experiment with a wider and higher concentration range.2. Confirm JNK pathway activation with a positive control (e.g., Anisomycin) and assess the importance of the pathway for your phenotype of interest.3. Prepare a fresh stock solution of the inhibitor. Ensure proper storage conditions are met.4. Check the expression level of JNK3 in your cell line by Western Blot or qPCR. |
| High cytotoxicity at expected working concentrations | 1. The cell line is highly sensitive to JNK3 inhibition.2. The inhibitor is causing off-target toxicity.3. The solvent (e.g., DMSO) concentration is too high. | 1. Use a lower concentration range in your experiments.2. Consider using a structurally different JNK3 inhibitor to confirm that the observed effect is on-target.3. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%). |
| Variability in results between experiments | 1. Inconsistent cell number or confluency at the time of treatment.2. Inaccurate inhibitor dilutions.3. Mycoplasma contamination.4. Variations in incubation times. | 1. Standardize your cell seeding and plating protocols.2. Prepare fresh dilutions for each experiment and use calibrated pipettes.3. Regularly test your cell lines for mycoplasma contamination.4. Use a precise timer for all incubation steps. |
| No inhibition of c-Jun phosphorylation | 1. The antibody for phospho-c-Jun is not working correctly.2. The stimulus used to activate the JNK pathway is not potent enough.3. The inhibitor concentration is not sufficient to block JNK3 activity in that specific cell line. | 1. Validate your antibody with a positive control.2. Increase the concentration or duration of the stimulus.3. Increase the concentration of this compound. |
References
Identifying potential off-target effects of JNK3 inhibitor-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNK3 inhibitor-4.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and potency of this compound?
This compound is a potent inhibitor of c-Jun N-terminal kinase 3 (JNK3) with a reported IC50 of 1.0 nM. It demonstrates significant selectivity for JNK3 over other JNK isoforms.[1]
Q2: What are the known off-target effects of this compound?
While highly selective for JNK3, this compound has been observed to inhibit other kinases at higher concentrations. The table below summarizes the known on-target and off-target activities. Researchers should be aware of these potential off-target effects when designing experiments and interpreting data.[1]
Q3: What is the JNK signaling pathway and the role of JNK3?
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[][3] This pathway is activated by various stress stimuli, including cytokines, UV radiation, and heat shock.[][3] Once activated, a phosphorylation cascade leads to the activation of JNKs. Activated JNKs then phosphorylate a variety of downstream targets, including transcription factors like c-Jun, which regulate processes such as apoptosis, inflammation, and cellular stress responses.[][3] JNK3 is predominantly expressed in the brain and is implicated in neuronal apoptosis and neurodegenerative diseases.[][4]
Q4: How can I experimentally determine the off-target profile of this compound in my system?
To identify potential off-target effects, a kinome-wide profiling approach is recommended. This can be achieved through various methods, including:
-
In Vitro Kinase Inhibition Assays: Screening the inhibitor against a large panel of purified kinases.
-
Cellular Thermal Shift Assay (CETSA): Assessing target engagement and stabilization of proteins in a cellular context upon inhibitor binding.
Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background in in vitro kinase assay | 1. Contaminated Reagents: Buffers, ATP, or enzyme preparations may be contaminated. 2. Non-specific Binding: The inhibitor or detection antibody may bind non-specifically to the plate or other components. 3. Sub-optimal Blocking: Insufficient blocking of the plate surface. | 1. Prepare fresh buffers and use high-purity reagents.[5] 2. Include a no-enzyme control to assess background from the inhibitor and other reagents. Add a non-ionic detergent like Tween-20 (0.05%) to wash buffers.[6] 3. Increase the concentration of the blocking agent (e.g., BSA from 1% to 2%) or extend the blocking incubation time.[6] |
| Inconsistent results in CETSA | 1. Uneven Heating: Inconsistent temperature across the thermal cycler block. 2. Incomplete Cell Lysis: Inefficient release of soluble proteins. 3. Variable Protein Loading in Western Blot: Inaccurate protein quantification or pipetting errors. | 1. Ensure the thermal cycler is properly calibrated and provides uniform heating. 2. Optimize the number of freeze-thaw cycles or sonication parameters to ensure complete lysis.[7] 3. Perform a protein quantification assay (e.g., BCA) on the soluble fraction before loading. Use a loading control (e.g., GAPDH, β-actin) in your Western blot to normalize the data. |
| Unexpected decrease in protein stability (negative shift) in CETSA | 1. Compound-induced Destabilization: Some compounds can destabilize a protein upon binding. 2. Off-target Effects: The inhibitor might be affecting a protein that regulates the stability of your target of interest. | 1. This can be a valid result and may provide insights into the mechanism of action. Confirm the result with orthogonal assays. 2. Consider the known off-target profile of this compound and investigate if any of these off-targets could indirectly affect your protein of interest's stability. |
| Paradoxical activation of a downstream signaling pathway | 1. Feedback Loops: Inhibition of JNK3 may disrupt a negative feedback loop, leading to the activation of a parallel or upstream pathway.[8] 2. Off-target Activation: The inhibitor might be directly or indirectly activating another kinase. 3. Scaffold-dependent Effects: The inhibitor-bound kinase might adopt a conformation that allows it to interact with and activate other signaling proteins.[8] | 1. Carefully map the signaling network around JNK3 to identify potential feedback mechanisms. 2. Review the kinome-wide selectivity profile of the inhibitor. 3. This is a complex phenomenon that may require further investigation using structural biology and proteomics approaches to understand the specific interactions.[8] |
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound.
| Target | IC50 |
| JNK3 | 1.0 nM |
| JNK1 | 143.9 nM |
| JNK2 | 298.2 nM |
| GSK3α (h) | 5.78 µM |
| GSK3β (h) | 11.7 µM |
| MKK6 | 15.1 µM |
| MOK | 1.18 µM |
| SAPK2a (h) | 3.10 µM |
| SAPK2a (T106M) (h) | 1.19 µM |
| SAPK2b (h) | 0.280 µM |
| MKK4 | 0.970 µM |
| JNK1α1 (h) | 0.860 µM |
| JNK2α1 (h) | 0.340 µM |
| Data sourced from MedChemExpress and should be used for reference only.[1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC50 of this compound against a panel of kinases.[9][10][11]
Materials:
-
This compound
-
Purified kinase of interest
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol is a generalized procedure for assessing the target engagement of this compound in cultured cells.[7][12][13]
Materials:
-
Cultured cells expressing the target protein(s)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
-
Thermal cycler
-
Microcentrifuge
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) in cell culture medium.
-
Incubate for the desired time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[7]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or sonication.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[7]
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Visualizations
Caption: Simplified JNK signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Identifying New Ligands for JNK3 by Fluorescence Thermal Shift Assays and Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Causes Of High Background In ELISA Tests and How to Solve Them [krishgen.com]
- 6. arp1.com [arp1.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. tandfonline.com [tandfonline.com]
How to minimize cytotoxicity of JNK3 inhibitor-4 in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of JNK3 inhibitor-4 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell culture experiments?
A1: For short-term experiments (24-48 hours), concentrations between 1 µM and 20 µM have been used to achieve neuroprotective effects against stimuli like Aβ-induced toxicity in primary rat cortical neurons without significant cytotoxicity.[1] However, for long-term experiments, it is crucial to determine the optimal concentration empirically for your specific cell type and experimental duration, as cytotoxicity can become apparent with prolonged exposure. We recommend starting with a dose-response curve at a low concentration range (e.g., 100 nM to 5 µM) and assessing viability at multiple time points.
Q2: What is the known selectivity profile of this compound?
A2: this compound is a potent inhibitor of JNK3 with an IC50 of 1.0 nM.[1][2][3] It exhibits good selectivity over JNK1 (IC50 = 143.9 nM) and JNK2 (IC50 = 298.2 nM).[1][2] However, at higher concentrations, it can inhibit other kinases, which may contribute to off-target effects and cytotoxicity.
Q3: What are the known off-target kinases for this compound?
A3: this compound has been shown to have inhibitory activity against a panel of other kinases, typically at higher concentrations than its IC50 for JNK3. It is important to consider these off-target effects as potential sources of cytotoxicity in your experiments.
Q4: How stable is this compound in cell culture medium?
A4: The stability of small molecule inhibitors in cell culture medium can vary depending on the specific medium composition, serum percentage, temperature, and light exposure.[4][5] It is recommended to assess the stability of this compound under your specific long-term culture conditions. This can be done by incubating the inhibitor in your culture medium for various durations, followed by analysis using methods like HPLC to determine its concentration.[6]
Q5: Should I use serum in my long-term experiments with this compound?
A5: The presence of serum can affect the stability and effective concentration of small molecule inhibitors due to protein binding.[6] While serum is often necessary for cell health in long-term cultures, it's important to be aware of its potential impact. If you observe reduced efficacy or increased cytotoxicity, you may need to adjust the inhibitor concentration or consider using a reduced-serum or serum-free medium if your cell type allows.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased cell death or reduced viability over time | Inhibitor concentration is too high for long-term exposure. | Perform a detailed time-course and dose-response cytotoxicity assay (e.g., MTT, resazurin, or LDH assay) to determine the highest non-toxic concentration for your specific cell line and experimental duration. |
| Off-target effects of the inhibitor. | Lower the concentration of this compound to a range where it is more selective for JNK3. Consider if the observed phenotype could be explained by the inhibition of known off-target kinases. | |
| Compound degradation and formation of toxic byproducts. | Assess the stability of this compound in your culture medium over the course of the experiment. Consider partial media changes with fresh inhibitor to maintain a stable concentration. | |
| Mitochondrial toxicity. | Evaluate mitochondrial health using assays such as JC-1 to measure mitochondrial membrane potential or a Seahorse assay to assess mitochondrial respiration.[7][8][9] | |
| Induction of apoptosis through prolonged JNK pathway inhibition. | Measure the activation of caspases (e.g., caspase-3/7) using a fluorescent or colorimetric assay to determine if apoptosis is being induced.[10][11][12][13] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Adhere to strict cell culture best practices, including maintaining consistent cell density, passage number, and media composition.[14][15][16] |
| Inhibitor stock solution degradation. | Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the manufacturer. Aliquot stock solutions to avoid repeated freeze-thaw cycles. | |
| Loss of inhibitor efficacy over time | Compound instability in culture medium. | Replenish the medium with fresh this compound at regular intervals during long-term experiments. The frequency of replenishment should be determined based on the stability of the compound in your specific culture conditions.[5] |
| Cellular metabolism of the inhibitor. | If you suspect cellular metabolism is reducing the effective concentration of the inhibitor, you may need to increase the frequency of media changes with fresh inhibitor. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| JNK3 | 1.0 |
| JNK1 | 143.9 |
| JNK2 | 298.2 |
| Data compiled from publicly available sources.[1][2] |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment using Resazurin Assay
This protocol is designed to assess the cytotoxicity of this compound over an extended period.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the planned experiment duration. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Long-Term Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Media Changes: For experiments lasting longer than 48-72 hours, perform partial media changes every 2-3 days. Carefully remove half of the medium from each well and replace it with fresh medium containing the corresponding concentration of this compound. This helps to maintain nutrient levels and a stable inhibitor concentration.
-
Resazurin Assay: At each desired time point (e.g., 24h, 48h, 72h, 96h, etc.), add resazurin solution to each well to a final concentration of 10% of the total well volume.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with medium and resazurin but no cells). Express the results as a percentage of the vehicle-only control. Plot the percentage of viable cells against the inhibitor concentration at each time point to generate dose-response curves.
Protocol 2: Assessing Apoptosis using a Caspase-3/7 Fluorescent Assay
This protocol allows for the detection of apoptosis by measuring the activity of executioner caspases 3 and 7.
Materials:
-
Cells cultured with this compound as in the long-term cytotoxicity protocol.
-
A commercially available caspase-3/7 fluorescent assay kit (e.g., containing a substrate like DEVD-peptide conjugated to a fluorescent reporter).
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations as described above. Include a positive control for apoptosis (e.g., treatment with staurosporine).
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves diluting a concentrated substrate in a buffer.
-
Assay: Add the prepared caspase-3/7 reagent directly to the wells containing the cells in culture medium.
-
Incubation: Incubate the plate at room temperature or 37°C (as per the kit protocol) for the recommended time, protected from light. Some assays allow for kinetic reading over several hours.[10][17]
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore used in the kit. Alternatively, visualize the fluorescent cells using a fluorescence microscope.
-
Data Analysis: Subtract the background fluorescence and normalize the results to the vehicle-only control. An increase in fluorescence indicates an increase in caspase-3/7 activity and apoptosis.
Mandatory Visualization
Caption: JNK3 signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow for minimizing cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 2409109-65-3 | TargetMol | Biomol.com [biomol.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of 31 FDA approved small-molecule kinase inhibitors on isolated rat liver mitochondria (Journal Article) | OSTI.GOV [osti.gov]
- 8. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. biotium.com [biotium.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. promega.com [promega.com]
- 14. gmpplastic.com [gmpplastic.com]
- 15. escolifesciences.com [escolifesciences.com]
- 16. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 17. sartorius.com.cn [sartorius.com.cn]
JNK3 inhibitor-4 degradation and proper storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper handling, storage, and use of JNK3 inhibitor-4.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A: Proper storage is crucial to maintain the stability and activity of the inhibitor. For long-term storage, the solid compound should be kept at -20°C. Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1][2][3]
Q2: How long can I store the stock solution?
A: When stored correctly, stock solutions are stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1][2] It is recommended to use the solution within these periods to ensure optimal performance.
Q3: How should I prepare the working solution for my experiments?
A: It is highly recommended to prepare working solutions fresh on the day of the experiment from a thawed stock solution.[1][2] For in vitro assays, dilute the stock solution to the final desired concentration in your cell culture medium. For in vivo studies, prepare the formulation for administration as needed for that day's use.
Q4: What is the mechanism of action for this compound?
A: this compound is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1][3] JNK3 is a stress-activated protein kinase primarily expressed in the brain and is implicated in neuronal apoptosis and neuroinflammatory pathways.[][5][6] By inhibiting JNK3, the compound blocks the phosphorylation of downstream targets like the transcription factor c-Jun, which can prevent the activation of apoptotic signaling cascades.[1][7]
Q5: What is the selectivity profile of this compound?
A: This inhibitor demonstrates excellent selectivity for JNK3 over its other isoforms, JNK1 and JNK2.[1][3] It also shows some inhibitory activity against other kinases such as GSK3α and GSK3β at higher concentrations.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | Improper storage (e.g., repeated freeze-thaw cycles). | Discard the solution. Prepare a fresh stock solution from the solid compound. Ensure it is fully dissolved; gentle warming to 37°C or brief sonication can aid dissolution.[3] Aliquot into single-use vials to prevent freeze-thaw cycles. |
| Solvent quality. | Use newly opened, anhydrous-grade DMSO to prepare stock solutions. Hygroscopic DMSO can affect solubility.[2] | |
| Inconsistent Experimental Results | Degradation of the inhibitor. | Ensure the inhibitor has been stored correctly and is within its recommended shelf life. Prepare fresh working solutions for each experiment.[1][2] |
| Inaccurate pipetting of stock solution. | Calibrate your pipettes regularly. Use appropriate pipette sizes for accurate measurement of small volumes. | |
| Loss of Inhibitor Activity | Improper long-term storage. | Verify storage conditions. Stock solutions should be at -80°C for long-term storage (up to 6 months).[1] |
| Degradation in working solution. | Working solutions in aqueous media are less stable. Prepare them immediately before use and do not store them.[1] | |
| Adsorption to plasticware. | Use low-adhesion polypropylene tubes and pipette tips for preparing and storing solutions. | |
| Unexpected Off-Target Effects | High inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. While selective, high concentrations may inhibit other kinases.[1] |
| Cellular context. | The activity and specificity of inhibitors can be cell-type dependent. Confirm the expression and role of JNK3 in your specific experimental model. |
Quantitative Data Summary
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Shelf Life |
| Solid Compound | -20°C | 2 Years[2] |
| Stock Solution (in DMSO) | -20°C | 1 Month[1][2][3] |
| Stock Solution (in DMSO) | -80°C | 6 Months[1][2][3] |
| Working Solution (Aqueous) | Room Temperature / 4°C | Prepare Fresh Daily[1][2] |
Table 2: Kinase Selectivity Profile
| Kinase | IC₅₀ (nM) |
| JNK3 | 1.0[1][3] |
| JNK1 | 143.9[1][3] |
| JNK2 | 298.2[1][3] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Weighing: Carefully weigh the required amount of this compound solid powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution thoroughly. If precipitation occurs, gentle warming in a 37°C water bath or brief sonication can be used to ensure complete dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-adhesion polypropylene tubes. Store immediately at -80°C.
Protocol 2: Example In Vitro Assay for Neuroprotection
This protocol is a representative example for assessing the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in primary rat cortical neurons.
-
Cell Plating: Plate primary rat cortical neurons at an appropriate density in 96-well plates and allow them to adhere and mature for 5-7 days.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Prepare serial dilutions in pre-warmed, serum-free neurobasal medium to achieve final concentrations ranging from 1 µM to 20 µM.[1]
-
Pre-treatment: Remove the old medium from the neurons and replace it with the medium containing the different concentrations of this compound. Incubate for 1-2 hours.
-
Induction of Toxicity: Add oligomerized Aβ₁₋₄₂ peptide to the wells to a final concentration of 10 µM to induce toxicity.[1] Include appropriate controls (vehicle-only, Aβ-only).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified CO₂ incubator.[1]
-
Assessment of Viability: Measure cell viability using a standard method such as an MTT or LDH assay to quantify the neuroprotective effect of the inhibitor.
Visualizations
Caption: Simplified JNK3 signaling pathway leading to apoptosis.
Caption: General experimental workflow for in vitro testing.
Caption: Troubleshooting logic for loss of inhibitor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypic results with JNK3 inhibitor-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected phenotypic results when using JNK3 inhibitor-4. All guidance is based on publicly available data and established principles of kinase signaling.
Frequently Asked Questions (FAQs)
Q1: We observe a lack of the expected neuroprotective effect after treating our neuronal cell culture with this compound. What could be the reason?
A1: Several factors could contribute to a lack of efficacy. Firstly, ensure the inhibitor is used at an appropriate concentration. While potent against JNK3, its cellular IC50 may be higher than the biochemical IC50. Secondly, the specific neurotoxic stimulus you are using might trigger cell death through a JNK3-independent pathway. Consider validating your model to confirm JNK3 is indeed a key mediator of apoptosis in your specific experimental setup. Finally, prolonged or improper storage of the inhibitor can lead to its degradation. We recommend preparing fresh stock solutions and storing them as per the manufacturer's instructions.
Q2: Our results show an increase in apoptosis after applying this compound, which is the opposite of the expected outcome. How can this be explained?
A2: This paradoxical effect could be due to off-target effects or the complexity of the JNK signaling pathway. At higher concentrations, this compound can inhibit other kinases, some of which might be involved in cell survival pathways.[1] It is also known that different JNK isoforms can have opposing functions in different cellular contexts.[2][3] It is possible that in your specific cell type, JNK3 has a pro-survival role, or that the inhibition of other JNK isoforms by the inhibitor at the concentration used is promoting apoptosis. We recommend performing a dose-response curve to see if the pro-apoptotic effect is concentration-dependent and using a more selective JNK3 inhibitor if the issue persists.
Q3: We are seeing unexpected changes in gene expression related to cell proliferation in our experiment. Is this a known effect of this compound?
A3: While JNK3 is primarily associated with apoptosis, the broader JNK signaling pathway is involved in a multitude of cellular processes, including cell proliferation and differentiation.[2][4] Off-target inhibition of other kinases by this compound could also lead to the modulation of signaling pathways that regulate gene expression related to proliferation. To investigate this, you could perform a kinase profiling assay to identify which other kinases are being inhibited at the concentration you are using.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been reported to have neuroprotective effects in animal models and is predicted to be blood-brain barrier permeable.[1] However, as with any in vivo study, careful dose-finding studies are necessary to determine the optimal dose that achieves target engagement in the brain without causing systemic toxicity.
Troubleshooting Guides
Problem 1: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Inhibitor degradation | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell culture variability | Ensure consistent cell passage number, confluency, and serum batch for all experiments. |
| Assay variability | Standardize all assay parameters, including incubation times, reagent concentrations, and instrument settings. Include positive and negative controls in every experiment. |
Problem 2: Observed phenotype does not match expected JNK3 inhibition.
| Potential Cause | Troubleshooting Step |
| Off-target effects | Perform a dose-response experiment to determine if the unexpected phenotype is concentration-dependent. Consider using a structurally different JNK3 inhibitor as an orthogonal control. A kinase profiling screen can identify other kinases inhibited at the experimental concentration. |
| JNK isoform cross-reactivity | This compound is selective for JNK3 over JNK1 and JNK2, but at higher concentrations, it can inhibit these isoforms.[1][5] Use siRNA or shRNA to specifically knock down JNK1 or JNK2 to see if this phenocopies the effect of the inhibitor. |
| Activation of compensatory signaling pathways | The cell may adapt to JNK3 inhibition by upregulating other pro-survival or pro-apoptotic pathways. Perform a phospho-proteomics screen to identify changes in other signaling pathways upon treatment with the inhibitor. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Kinase | IC50 (nM) |
| JNK3 | 1.0 [1][5][6] |
| JNK1 | 143.9[1][5][6] |
| JNK2 | 298.2[1][5][6] |
Table 2: Potential Off-Target Kinases of this compound (at higher concentrations)
| Kinase | IC50 (µM) |
| SAPK2a (p38α) | 0.280[1] |
| JNK2α1 (h) | 0.340[1] |
| MKK6 | 1.18[1] |
| MOK | 1.19[1] |
| MKK4 | 3.10[1] |
| GSK3α (h) | 5.78[1] |
| GSK3β (h) | 11.7[1] |
| JNK1 | 15.1[1] |
Experimental Protocols
Western Blot for Phospho-c-Jun
-
Cell Lysis: Treat cells with this compound and the desired stimulus. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63/73) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total c-Jun and a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 5. biorbyt.com [biorbyt.com]
- 6. This compound | CAS#:2409109-65-3 | Chemsrc [chemsrc.com]
Addressing batch-to-batch variability of JNK3 inhibitor-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNK3 inhibitor-4. Our goal is to help you address potential challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in the IC50 value of this compound in our kinase assays. What could be the cause?
A1: Batch-to-batch variability in the potency of a small molecule inhibitor like this compound can stem from several factors. It is crucial to systematically investigate the potential sources of this variation.
Potential Causes and Troubleshooting Steps:
-
Inhibitor Purity and Integrity:
-
Recommendation: Always request the Certificate of Analysis (CoA) for each new batch. Compare the purity data (e.g., by HPLC or LC-MS) between batches. Even small differences in impurity profiles can affect biological activity.
-
Troubleshooting: If you suspect purity is an issue, consider having the compound's identity and purity independently verified.
-
-
Solubility Issues:
-
Recommendation: this compound may have specific solubility characteristics. Ensure the inhibitor is fully dissolved before use. Undissolved particles will lead to an inaccurate concentration in your assay.
-
Troubleshooting: Prepare fresh stock solutions for each experiment. Use of a sonicator or gentle heating may aid dissolution, but be cautious of potential degradation.[1][2] Always visually inspect the solution for any precipitation.
-
-
Storage and Handling:
-
Recommendation: this compound stock solutions should be stored at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Troubleshooting: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. If you suspect degradation, compare the performance of an older stock solution with a freshly prepared one from a new vial.
-
-
Assay Conditions:
-
Recommendation: Minor variations in assay conditions can significantly impact IC50 values. Maintain consistency in ATP concentration, enzyme concentration, substrate concentration, incubation times, and temperature.
-
Troubleshooting: Run a known JNK3 inhibitor with a well-characterized IC50 (e.g., SP600125) as a positive control in parallel with this compound.[3][4] This will help determine if the variability is specific to the this compound batch or a general issue with the assay.
-
Q2: Our in-cell western or cell-based phosphorylation assays show inconsistent inhibition of c-Jun phosphorylation with different batches of this compound. Why might this be happening?
A2: Inconsistent results in cell-based assays can be due to the inhibitor itself or cellular factors.
Potential Causes and Troubleshooting Steps:
-
Cell Permeability:
-
Recommendation: While this compound is predicted to be blood-brain barrier permeable, variations in cell membrane permeability between different cell lines or even passage numbers can affect the intracellular concentration of the inhibitor.[1]
-
Troubleshooting: Ensure consistent cell passage numbers and culture conditions for all experiments.
-
-
Off-Target Effects:
-
Recommendation: this compound has high selectivity for JNK3 over JNK1 and JNK2. However, different impurity profiles between batches could lead to varied off-target effects that might indirectly influence the JNK signaling pathway.
-
Troubleshooting: Review the CoA for any differences in impurities. If possible, test the batches in a broader kinase panel to identify any significant off-target activities.
-
-
Inhibitor Stability in Culture Media:
-
Recommendation: The stability of the inhibitor in your specific cell culture medium over the course of the experiment can vary.
-
Troubleshooting: Prepare fresh dilutions of the inhibitor in media for each experiment. Consider performing a time-course experiment to assess the stability of the inhibitor's effect.
-
Data Presentation
Table 1: this compound Kinase Selectivity Profile
This table summarizes the reported IC50 values for this compound against JNK isoforms. Variability between batches may manifest as shifts in these values.
| Kinase Target | Reported IC50 (nM) |
| JNK3 | 1.0 |
| JNK1 | 143.9 |
| JNK2 | 298.2 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method for preparing this compound solutions to minimize variability.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (10 mM): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh out a precise amount of the inhibitor. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly to ensure complete dissolution. Visually inspect for any particulates. If necessary, sonicate for a short period. e. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. f. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. c. Prepare fresh working solutions for each experiment and do not store diluted solutions.
Protocol 2: In Vitro JNK3 Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound.
Materials:
-
Recombinant human JNK3 enzyme
-
JNK3 substrate (e.g., ATF2)
-
ATP
-
Kinase assay buffer
-
This compound working solutions
-
Detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well plates
Procedure:
-
Add 1 µL of this compound working solution or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2 µL of JNK3 enzyme solution.
-
Add 2 µL of a mixture of the JNK3 substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate as required by the detection reagent.
-
Read the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Caption: Simplified JNK3 signaling pathway leading to apoptosis.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Repurposing FDA Approved Drugs as JNK3 Inhibitor for Prevention of Neuroinflammation Induced by MCAO in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the in vivo efficacy of JNK3 inhibitor-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing JNK3 inhibitor-4 in their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1][2] Its primary mechanism of action is to bind to the ATP-binding site of JNK3, preventing the phosphorylation of its downstream substrates and thereby inhibiting the JNK3 signaling pathway.[3] This pathway is implicated in neuronal apoptosis and neuroinflammation, making JNK3 a therapeutic target for neurodegenerative diseases.[3][4][5]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for JNK3 over other JNK isoforms and other protein kinases. This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are attributable to the inhibition of JNK3.[3]
Data Summary: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| JNK3 | 1.0 [1] |
| JNK1 | 143.9[1] |
| JNK2 | 298.2[1] |
| GSK3α (human) | 5,780 |
| GSK3β (human) | 11,700 |
| MKK6 | 3,100 |
| MOK | 1,190 |
| SAPK2a (human) | 280 |
| SAPK2b (human) | 860 |
| MKK4 | 970 |
Q3: Is this compound brain penetrant?
Yes, this compound is predicted to be blood-brain barrier (BBB) permeable.[1][2] In vivo studies in Sprague-Dawley rats have shown a brain to plasma ratio of 0.02 after a single oral dose of 30 mg/kg.[1]
Troubleshooting In Vivo Experiments
Q4: I am not observing the expected neuroprotective effect in my animal model. What are the possible reasons?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Inadequate Target Engagement:
-
Verify Compound Stability and Formulation: Ensure the inhibitor has been stored correctly (-80°C for long-term, -20°C for short-term) and that the formulation is appropriate for the route of administration and ensures solubility.[1] For poorly soluble compounds, consider using vehicles such as a mixture of DMSO and corn oil (final DMSO concentration <1%).[6][7]
-
Confirm Dosing Regimen: The reported effective dose in a mouse model of Alzheimer's disease is 10 or 30 mg/kg administered intravenously three times a week.[1] Your animal model and disease state may require optimization of the dose and frequency.
-
Assess Target Inhibition: Directly measure the phosphorylation of a downstream target of JNK3, such as c-Jun, in the brain tissue of treated animals to confirm that the inhibitor is reaching its target and exerting its biochemical effect.[8]
-
-
Animal Model Considerations:
-
Disease Progression: The timing of inhibitor administration relative to the stage of disease progression is critical. JNK3 inhibition may be more effective in preventing neuronal damage than in reversing established pathology.
-
Model-Specific Biology: The role and activation level of the JNK3 pathway can vary between different animal models of neurodegeneration. Confirm that JNK3 is indeed activated in your specific model.
-
-
Experimental Variability:
-
Sufficient Sample Size: Ensure your experimental groups have a large enough 'n' to detect a statistically significant effect.
-
Consistent Administration: Maintain consistency in the route and timing of administration across all animals.
-
Q5: My animals are showing signs of toxicity or unexpected side effects. What should I do?
While this compound is highly selective, off-target effects or compound-specific toxicity can occur.
-
Investigate Potential Off-Target Effects: Although highly selective, at higher concentrations, this compound may inhibit other kinases.[1] Review the kinase selectivity panel and consider whether inhibition of any of these off-targets could explain the observed phenotype.
-
Dose Reduction: The simplest approach is to reduce the dose of the inhibitor. A dose-response study can help identify a therapeutic window with minimal toxicity.
-
Alternative Formulation or Route of Administration: The vehicle itself can sometimes cause adverse effects. Consider using a different, well-tolerated vehicle. Changing the route of administration (e.g., from intraperitoneal to oral) may also alter the pharmacokinetic and toxicity profile.
-
Monitor Animal Health: Closely monitor the animals for signs of distress, weight loss, or behavioral changes. If severe toxicity is observed, the experiment should be terminated.
Q6: How should I formulate this compound for in vivo administration?
This compound is a solid powder. For in vivo use, it needs to be dissolved in a suitable vehicle.
-
Stock Solution: Prepare a concentrated stock solution in a solvent like DMSO.[9]
-
Working Solution for Injection: For intravenous or intraperitoneal injection, the DMSO stock should be further diluted in a vehicle that is well-tolerated by the animals. Common choices include:
-
Saline or Phosphate-Buffered Saline (PBS)[6]
-
A mixture of DMSO and corn oil. A common starting point is a 50:50 mixture, which is then diluted to the final desired concentration, ensuring the final DMSO concentration is low (typically <1-5%).[6][7]
-
Lipid-based formulations can enhance the oral absorption of kinase inhibitors.[10][11]
-
Important: Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Mouse Model of Neurodegeneration
This protocol provides a general framework. Specific parameters should be optimized for your particular animal model and experimental question.
-
Animal Model: Utilize a relevant transgenic or neurotoxin-induced mouse model of a neurodegenerative disease where JNK3 activation is implicated (e.g., APP/PS1 mice for Alzheimer's disease).[1]
-
Groups:
-
Group 1: Wild-type control + Vehicle
-
Group 2: Disease Model + Vehicle
-
Group 3: Disease Model + this compound (e.g., 10 mg/kg)
-
Group 4: Disease Model + this compound (e.g., 30 mg/kg)
-
(Optional) Group 5: Disease Model + Positive Control (a known neuroprotective agent)
-
-
Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For intravenous injection, dilute the stock solution in sterile saline to the final desired concentration immediately before use. Ensure the final DMSO concentration is well-tolerated.
-
-
Administration:
-
Administer the formulation via intravenous injection at a volume of 5-10 ml/kg.
-
A suggested dosing regimen is three times per week for one month.[1]
-
-
Endpoint Measurements:
-
Behavioral Tests: At the end of the treatment period, perform behavioral tests to assess cognitive function, such as the Y-maze test for spatial working memory and the passive avoidance test for learning and memory.[1]
-
Histopathology: Perfuse the animals and collect brain tissue. Perform immunohistochemistry to quantify markers of neurodegeneration, such as amyloid-beta plaques and neurofibrillary tangles (in relevant models), and neuronal loss.
-
Biochemical Analysis: Homogenize brain tissue to prepare lysates. Use Western blotting to measure the levels of total and phosphorylated JNK3 and its downstream target c-Jun to confirm target engagement.
-
Signaling Pathways and Workflows
JNK3 Signaling Pathway in Neurodegeneration
Caption: JNK3 signaling cascade in neurodegenerative processes.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting lack of efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons | Semantic Scholar [semanticscholar.org]
- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing JNK3 inhibitor-4 precipitation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to the precipitation of JNK3 inhibitor-4 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). It is a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile derivative with neuroprotective properties and predicted blood-brain barrier permeability.[1][2][3][4][5] Its molecular weight is 477.56 g/mol , and its formula is C28H27N7O.[2][3][5]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (209.40 mM), though ultrasonic assistance may be needed.[1][6][7] For long-term storage, the solid compound should be kept at -20°C.[2][3] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6][8] It is recommended to use newly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[1][8]
Q3: At what concentrations is this compound typically used in experiments?
A3: In in vitro cellular assays, this compound has been used at concentrations ranging from 1 µM to 50 µM.[1][4] For in vivo studies in mouse models of Alzheimer's disease, doses of 10 or 30 mg/kg administered intravenously have been reported.[1]
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound can occur during the preparation of stock solutions, working solutions, or during the experiment itself. This guide provides a systematic approach to troubleshoot and prevent this issue.
Issue 1: Precipitation when preparing the DMSO stock solution.
Cause:
-
The concentration of the inhibitor exceeds its solubility limit in DMSO.
-
The DMSO used is not of high purity or has absorbed water.
-
The compound has not fully dissolved.
Solution:
-
Confirm Solubility: Ensure the intended concentration does not exceed 100 mg/mL.[1][6][7]
-
Use High-Quality, Anhydrous DMSO: Use freshly opened, high-purity, anhydrous DMSO to prepare the stock solution.[1][8]
-
Aid Dissolution: Use sonication or gentle warming (to 37°C) to facilitate the dissolution of the compound.[7]
-
Aliquot and Store Properly: After dissolution, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[1][6][7][8]
Issue 2: Precipitation when diluting the stock solution into aqueous buffer or cell culture medium.
Cause:
-
The inhibitor has low solubility in aqueous solutions.
-
The final concentration of DMSO in the working solution is too low to maintain solubility.
-
The buffer components are interacting with the inhibitor.
Solution:
-
Optimize Final DMSO Concentration: Maintain a final DMSO concentration that is sufficient to keep the inhibitor in solution, typically between 0.1% and 0.5% in the final working solution. However, always check for cellular toxicity of the solvent at the chosen concentration.
-
Use a Step-wise Dilution: Instead of adding the DMSO stock directly to the aqueous buffer, perform serial dilutions in the buffer. Add the inhibitor solution to the buffer while vortexing to ensure rapid mixing.
-
Prepare Fresh Working Solutions: It is recommended to prepare working solutions for in vivo and in vitro experiments freshly on the day of use.[1][8]
-
Consider a Formulation for In Vivo Use: For animal studies, a specific formulation may be necessary to improve solubility and bioavailability. A reported formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][6]
Data Summary
Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| JNK3 | 1.0[1][2][3][4][7][9] |
| JNK1 | 143.9[1][2][3][4][9] |
| JNK2 | 298.2[1][2][3][4][9] |
Solubility and Storage of this compound
| Parameter | Value |
| Solubility in DMSO | 100 mg/mL (209.40 mM)[1][6][7] |
| Storage (Solid) | -20°C[2][3] |
| Storage (Stock Solution) | -80°C (6 months) or -20°C (1 month)[1][6][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound (MW: 477.56 g/mol ) in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 4.7756 mg of the inhibitor to 1 mL of DMSO.
-
Vortex the solution thoroughly.
-
If precipitation is observed, place the tube in an ultrasonic bath for 5-10 minutes or warm it gently to 37°C until the solid is completely dissolved.[7]
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in the medium.
-
Ensure the final concentration of DMSO in the cell culture medium is below the level of toxicity for your specific cell line (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
Protocol 3: Preparation of a Formulation for In Vivo Administration
A suggested formulation for intravenous administration in mice is as follows:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final injection solution, combine the following in order, ensuring each component is fully mixed before adding the next:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% saline
-
-
The final solution should be clear.[1] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1][8]
-
It is recommended to prepare this formulation fresh on the day of use.[1][8]
Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade is activated by stress stimuli, leading to the activation of downstream transcription factors and apoptosis. This compound specifically blocks the activity of JNK3.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to diagnose and resolve precipitation issues with this compound during experimental procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 2409109-65-3 | TargetMol | Biomol.com [biomol.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound | CAS#:2409109-65-3 | Chemsrc [chemsrc.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | JNK3抑制剂 | MCE [medchemexpress.cn]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, CAS [[2409109-65-3]] | BIOZOL [biozol.de]
JNK3 inhibitor-4 control experiments and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNK3 inhibitor-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family.[1] Its primary mechanism of action is to block the kinase activity of JNK3, thereby preventing the phosphorylation of its downstream substrates, such as the transcription factor c-Jun.[2] JNK3 is predominantly expressed in the brain and has been implicated in neuronal apoptosis, making it a therapeutic target for neurodegenerative diseases like Alzheimer's disease.[3][4][5]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for JNK3 over other JNK isoforms and a panel of other kinases. This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are primarily due to the inhibition of JNK3.[1]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: In which experimental models has this compound been used?
A4: this compound has been utilized in both in vitro and in vivo models. In vitro, it has been shown to protect primary rat cortical neurons from amyloid-β-induced neurotoxicity.[1][6] In vivo studies have demonstrated its potential neuroprotective effects in mouse models of Alzheimer's disease.[1]
Data Presentation
This compound Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| JNK3 | 1.0 |
| JNK1 | 143.9 |
| JNK2 | 298.2 |
Data sourced from MedchemExpress.[1][2]
This compound Off-Target Kinase Profile
| Off-Target Kinase | IC50 (µM) |
| SAPK2a (h) | 0.280 |
| JNK2α1 (h) | 0.340 |
| SAPK2a (T106M) (h) | 0.970 |
| SAPK2b (h) | 0.860 |
| MKK6 | 1.18 |
| MOK | 1.19 |
| MKK4 | 3.10 |
| GSK3α (h) | 5.78 |
| JNK1 | 15.1 |
| GSK3β (h) | 11.7 |
This data is for reference only and has not been independently confirmed by MedChemExpress.[1]
Experimental Protocols
Western Blot for Phospho-c-Jun (Ser73)
This protocol describes the detection of phosphorylated c-Jun at serine 73, a direct downstream target of JNK, in cell lysates.
1. Cell Lysis:
-
Wash cells twice with ice-cold PBS.[7]
-
Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 μg/mL aprotinin, 1 μg/mL leupeptin, 1 mM Na3VO4, 1 mM NaF).[8][9]
-
Incubate on ice for 20 minutes.[7]
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant and determine protein concentration using a BCA assay.[7]
2. SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% w/v BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10] Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background.[11]
-
Incubate the membrane with a primary antibody against Phospho-c-Jun (Ser73) (e.g., Cell Signaling Technology #9164) diluted in 5% BSA in TBST overnight at 4°C with gentle shaking.[10]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Stripping and Reprobing for Total c-Jun (Loading Control):
-
After initial imaging, the membrane can be stripped to remove the phospho-c-Jun antibodies and reprobed for total c-Jun to confirm equal protein loading.
-
Incubate the membrane in a mild stripping buffer (e.g., 15 g glycine, 1 g SDS, 10 ml Tween20, pH 2.2 in 1 L water) for 10-20 minutes at room temperature.[12][13]
-
Wash the membrane extensively with PBS and then TBST.[12]
-
Block the membrane again and proceed with immunoblotting for total c-Jun.
MTT Cell Viability Assay
This assay measures cell viability by assessing the metabolic activity of cells.
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well. The optimal seeding density should be determined for each cell line.
-
Incubate for 24 hours to allow cells to attach.
2. Treatment:
-
Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 or 48 hours).[6] Include vehicle-treated (e.g., DMSO) and untreated controls.
3. MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Solubilization:
-
Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours with gentle shaking.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background.[14]
Troubleshooting Guides
Western Blot for Phospho-c-Jun
| Problem | Possible Cause | Solution |
| No or weak phospho-c-Jun signal | Inefficient JNK activation | Use a known JNK activator like Anisomycin (10 µg/mL for 30 min) as a positive control to ensure the pathway can be stimulated in your cells.[15] |
| Phosphatase activity during lysis | Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer immediately before use. Keep samples on ice at all times.[11] | |
| Low abundance of phosphorylated protein | Increase the amount of protein loaded onto the gel. | |
| High background | Non-specific antibody binding | Block with 5% BSA instead of milk.[11] Increase the number and duration of washes. Optimize primary antibody concentration. |
| Contaminated buffers | Use fresh, filtered buffers. | |
| Multiple bands | Non-specific antibody binding | Perform a BLAST search to check for antibody cross-reactivity. Use a more specific antibody if necessary. |
| Protein degradation | Ensure adequate protease inhibitors are used during sample preparation. |
MTT Assay
| Problem | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding | Ensure a single-cell suspension before plating and mix the cell suspension between pipetting.[16] Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS.[16] |
| Pipetting errors | Use a multichannel pipette for adding reagents. Practice consistent pipetting technique.[16] | |
| Low absorbance readings | Low cell number | Increase the initial cell seeding density. |
| Insufficient incubation with MTT | Increase the incubation time with MTT until a visible purple precipitate forms. | |
| High background absorbance | Contamination of media or reagents | Use sterile technique and check for contamination under a microscope.[14] |
| Test compound interference | Run a control with the compound in cell-free media to check for direct reduction of MTT.[17] |
General Kinase Inhibitor Experiments
| Problem | Possible Cause | Solution |
| Inhibitor is not working | Incorrect concentration | Perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. |
| Poor solubility | Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture media. The final DMSO concentration should typically be below 0.1%. | |
| Inhibitor degradation | Store the inhibitor stock solution properly and avoid repeated freeze-thaw cycles. | |
| Off-target effects | Inhibitor is not specific at the concentration used | Use the lowest effective concentration of the inhibitor. Compare results with a structurally different inhibitor for the same target or use a negative control compound.[18] Consider using genetic approaches like siRNA or CRISPR to validate the role of the target kinase. |
| Paradoxical pathway activation | Feedback loops or compensatory mechanisms | Investigate other signaling pathways that may be affected by the inhibition of JNK3. Off-target effects of the inhibitor could also be responsible.[19][20] |
Best Practices for Control Experiments
-
Positive Control for JNK Activation: To confirm that the JNK signaling pathway is functional in your experimental system, treat cells with a known JNK activator such as Anisomycin.[21][22] This is crucial for interpreting negative results with the inhibitor.
-
Negative Control for Inhibitor Specificity: A structurally related but inactive compound, if available, can be used to control for off-target effects not related to JNK3 inhibition.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the inhibitor to account for any effects of the solvent on the cells.
-
Loading Controls for Western Blotting: To ensure equal protein loading between lanes, always probe your western blot membranes for a housekeeping protein (e.g., β-actin, GAPDH) or the total, non-phosphorylated form of your protein of interest (e.g., total c-Jun).[23]
-
Cell Viability Control: When assessing the effect of the inhibitor on a specific cellular process, it is important to also perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not simply due to cytotoxicity.
Visualizations
Caption: JNK3 signaling pathway in neurodegeneration.
Caption: Experimental workflow for testing this compound.
Caption: Troubleshooting logic for lack of inhibitor effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 10. Phospho-c-Jun (Ser73) Antibody (#9164) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. abcam.com [abcam.com]
- 13. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Phospho-c-Jun (Ser63) Monoclonal Antibody (J.973.7) (MA5-15115) [thermofisher.com]
- 16. reddit.com [reddit.com]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. academic.oup.com [academic.oup.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. [folia.unifr.ch]
- 21. selleckchem.com [selleckchem.com]
- 22. Anisomycin | JNK/c-jun Activators: R&D Systems [rndsystems.com]
- 23. researchgate.net [researchgate.net]
JNK3 inhibitor-4 stability in frozen aliquots
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of JNK3 inhibitor-4 in frozen aliquots. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q2: Why is it important to avoid repeated freeze-thaw cycles?
A2: Repeatedly freezing and thawing a solution can accelerate the degradation of the compound. This can lead to a decrease in the effective concentration and potency of the inhibitor, potentially compromising experimental results. Aliquoting the stock solution ensures that each vial is thawed only once before use.
Q3: Can I store this compound at 4°C?
A3: Storing this compound solutions at 4°C is not recommended for extended periods. While it may be acceptable for a few hours during an experiment, prolonged storage at this temperature can lead to degradation. For any storage longer than a few hours, it is best to use frozen aliquots.
Q4: How should I prepare frozen aliquots of this compound?
A4: After dissolving the this compound powder in a suitable solvent (such as DMSO) to your desired stock concentration, gently vortex to ensure it is fully dissolved. Then, dispense the solution into small, single-use, tightly sealed vials. The volume of each aliquot should be appropriate for a single experiment to avoid having leftover solution that would need to be refrozen. Label each aliquot clearly with the compound name, concentration, and date of preparation.
Troubleshooting Guide
Issue 1: I am observing a decrease in the inhibitory activity of my this compound over time.
-
Possible Cause 1: Compound Degradation. The inhibitor may have degraded due to improper storage or an excessive number of freeze-thaw cycles.
-
Solution: Always use freshly thawed aliquots for each experiment. If you have been using a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles, it is advisable to prepare a fresh stock solution from powder. To confirm degradation, you can perform a stability study as outlined in the Experimental Protocols section.
-
-
Possible Cause 2: Inaccurate Initial Concentration. The initial concentration of your stock solution may have been inaccurate.
-
Solution: Ensure that the inhibitor was completely dissolved when preparing the stock solution. Use a calibrated balance for weighing the powder and a calibrated pipette for adding the solvent.
-
Issue 2: I see unexpected peaks in my analytical results (e.g., HPLC, LC-MS) when analyzing my this compound samples.
-
Possible Cause: Degradation Products. The unexpected peaks may correspond to degradation products of this compound. The core structures of this compound, a pyrimidine and an imidazole ring, can be susceptible to hydrolysis or oxidation, leading to the formation of new chemical entities.
-
Solution: To investigate this, you can perform a forced degradation study as described in the Experimental Protocols section. This will help you to identify the retention times of potential degradation products. Comparing the chromatograms of your stored aliquots to those from the forced degradation study can help confirm if degradation is occurring.
-
Quantitative Data Summary
Since specific quantitative stability data for this compound after multiple freeze-thaw cycles is not publicly available, the following table provides the general storage recommendations from suppliers. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
| Storage Temperature | Recommended Storage Duration | Supplier Recommendations |
| -20°C | Up to 1 month | Recommended for short-term storage of stock solutions.[1] |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions.[1] |
| 4°C | Not Recommended | Not suitable for prolonged storage due to the risk of degradation. |
| Room Temperature | Not Recommended | Should be avoided for storage of solutions. |
Experimental Protocols
Protocol 1: Establishing the Stability of Frozen Aliquots of this compound
This protocol outlines a method to determine the stability of your this compound aliquots under your specific laboratory conditions.
Methodology:
-
Prepare a Fresh Stock Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Create Aliquots: Dispense the stock solution into multiple, single-use vials.
-
Establish a Baseline (T=0): Immediately after preparation, take one aliquot and analyze it using a validated High-Performance Liquid Chromatography (HPLC) method. This will serve as your baseline for concentration and purity.
-
Freeze-Thaw Cycles:
-
Subject a set of aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, and 10 cycles). A single freeze-thaw cycle consists of freezing the aliquot at your storage temperature (e.g., -20°C or -80°C) for at least 24 hours, followed by thawing at room temperature until it is completely liquid.
-
After the designated number of cycles, analyze each aliquot by HPLC.
-
-
Long-Term Storage Assessment:
-
Store a set of aliquots at -20°C and another set at -80°C.
-
At various time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each temperature and analyze it by HPLC.
-
-
Data Analysis:
-
Compare the peak area and purity of the this compound in the tested aliquots to the baseline (T=0) sample.
-
A significant decrease in the main peak area or the appearance of new peaks indicates degradation. A common threshold for significant degradation is a loss of more than 10% of the initial concentration.
-
Protocol 2: Forced Degradation Study
This protocol can help to generate potential degradation products to aid in troubleshooting.
Methodology:
-
Prepare Samples: Prepare separate solutions of this compound in a suitable solvent.
-
Expose to Stress Conditions:
-
Acidic: Add a small amount of a dilute acid (e.g., 0.1 N HCl) and incubate at room temperature.
-
Basic: Add a small amount of a dilute base (e.g., 0.1 N NaOH) and incubate at room temperature.
-
Oxidative: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal: Incubate a sample at an elevated temperature (e.g., 60°C).
-
-
Analysis: After a set period (e.g., 24 hours), analyze each sample by HPLC or LC-MS to observe any new peaks that represent degradation products.
Visualizations
Caption: JNK3 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Assessing this compound Stability.
References
Technical Support Center: JNK3 Inhibitor-4 for Neuronal Cell Applications
Welcome to the technical support center for JNK3 inhibitor-4. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in various neuronal cell types. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1][2] Its high selectivity for JNK3 over other JNK isoforms (JNK1 and JNK2) and other protein kinases makes it a valuable tool for studying the specific roles of JNK3 in neuronal processes.[1][2] The JNK signaling pathway is a critical regulator of stress responses in neurons, and JNK3, in particular, is predominantly expressed in the brain and plays a key role in neuronal apoptosis (programmed cell death).[3][4] By selectively inhibiting JNK3, this inhibitor can provide neuroprotective effects in models of neurodegenerative diseases.[1][3]
Q2: In which neuronal cell types has this compound been shown to be effective?
A2: this compound has demonstrated neuroprotective effects in primary rat cortical neurons by inhibiting amyloid-beta (Aβ₁₋₄₂) induced cellular toxicity.[1] While specific data for this compound in other neuronal cell lines is still emerging, related selective JNK3 inhibitors have shown efficacy in various models, including SH-SY5Y human neuroblastoma cells, PC12 rat pheochromocytoma cells, and primary dopaminergic neurons.[5][6][7] These cell lines are commonly used to model neurodegenerative conditions like Parkinson's and Alzheimer's disease.
Q3: What is the recommended starting concentration and incubation time for this compound?
A3: The optimal concentration and incubation time for this compound will vary depending on the neuronal cell type and the specific experimental context (e.g., the nature and concentration of the neurotoxic stimulus). Based on available data for this compound and similar selective JNK3 inhibitors, a good starting point for optimization is a concentration range of 1 µM to 20 µM with incubation times of 24 to 48 hours.[1] It is crucial to perform a dose-response and time-course experiment for your specific cell type and experimental conditions to determine the optimal parameters.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).[1] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability.[1][8][9] When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is important to ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8] Always use freshly opened or anhydrous DMSO for preparing the stock solution, as hygroscopic DMSO can affect the inhibitor's solubility.[1]
Troubleshooting Guides
Issue 1: No or Low Inhibitory Effect Observed
| Possible Cause | Suggestion |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell type and stimulus. |
| Inappropriate Incubation Time | The timing of inhibitor treatment relative to the application of the neurotoxic stimulus is critical. Try pre-incubating with the inhibitor for 1-2 hours before adding the stimulus. Also, consider a time-course experiment to assess the duration of the inhibitory effect. |
| Inhibitor Degradation | Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Low JNK3 Expression/Activation | Confirm that your neuronal cell model expresses sufficient levels of JNK3 and that your stimulus effectively activates the JNK pathway. You can assess this by performing a Western blot for total JNK3 and phosphorylated JNK (p-JNK). |
| Cell Type Resistance | Different neuronal cell types can have varying sensitivities to JNK3 inhibition. Consider if your chosen cell line is the most appropriate for studying JNK3-mediated effects. |
Issue 2: Unexpected Cell Toxicity
| Possible Cause | Suggestion |
| High Inhibitor Concentration | High concentrations of any compound can lead to off-target effects and cytotoxicity. Lower the concentration of this compound and perform a cell viability assay (e.g., MTT or LDH) with the inhibitor alone to determine its toxicity profile in your cell line. |
| High DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%).[8] Prepare a vehicle control with the same final DMSO concentration to account for any solvent effects. |
| Contamination of Stock Solution | Microbial contamination of your stock solution can lead to cell death. Ensure sterile handling when preparing and using the inhibitor. |
| Off-Target Effects | Although this compound is highly selective, off-target effects can never be completely ruled out, especially at higher concentrations.[10] If toxicity persists at low, effective concentrations, consider using another selective JNK3 inhibitor to confirm your findings. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Suggestion |
| Inhibitor Precipitation | This compound may have limited solubility in aqueous solutions. When diluting the DMSO stock in culture medium, ensure thorough mixing. Visually inspect the medium for any signs of precipitation. |
| Variability in Cell Culture | Ensure consistent cell passage number, seeding density, and culture conditions. Primary neurons, in particular, can have inherent variability. |
| Assay Performance | Optimize and standardize your experimental assays (e.g., Western blot, MTT, Caspase-3 activity). Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: In Vitro Activity of this compound and Other JNK Inhibitors
| Inhibitor | Target(s) | IC₅₀ (JNK1) | IC₅₀ (JNK2) | IC₅₀ (JNK3) | Cell Line | Application | Ref. |
| This compound | JNK3 | 143.9 nM | 298.2 nM | 1.0 nM | Primary Rat Cortex Neurons | Neuroprotection (anti-Aβ) | [1] |
| SP600125 | JNK1/2/3 | 40 nM | 40 nM | 90 nM | PC12, SH-SY5Y | Apoptosis, Neuroprotection | [3][11] |
| JNK-IN-8 | JNK1/2/3 (irreversible) | 4.67 nM | 18.7 nM | 0.98 nM | Microglia | Anti-inflammatory | [3][8] |
| FMU200 | JNK2/3 | - | 73% inhibition at 0.1 µM | 80% inhibition at 0.1 µM | SH-SY5Y | Neuroprotection (anti-6-OHDA, H₂O₂) | [5] |
Table 2: Recommended Starting Concentrations for this compound in Different Neuronal Cell Types
| Cell Type | Model | Recommended Starting Concentration Range | Recommended Incubation Time | Key Readouts |
| Primary Cortical Neurons | Amyloid-beta toxicity | 1 - 20 µM | 24 - 48 hours | Cell Viability (MTT), p-c-Jun levels |
| SH-SY5Y (differentiated) | 6-OHDA or H₂O₂ toxicity | 0.1 - 10 µM | 24 - 48 hours | Cell Viability, Apoptosis, ROS levels, p-JNK levels |
| PC12 Cells | MPP+ toxicity, NGF withdrawal | 1 - 20 µM | 24 hours | Apoptosis (TUNEL), p-JNK levels |
| Primary Dopaminergic Neurons | MPP+ or 6-OHDA toxicity | 0.1 - 10 µM | 24 hours | Neuron survival, p-c-Jun levels |
| Primary Hippocampal Neurons | Excitotoxicity (Kainic Acid, NMDA) | 1 - 20 µM | 24 hours | Apoptosis, p-c-Jun levels |
Note: These are suggested starting ranges. Optimal conditions should be determined empirically for each specific experimental setup.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell type and plate format.
Materials:
-
Neuronal cells of interest
-
96-well cell culture plates
-
This compound
-
Neurotoxic stimulus (e.g., Aβ₁₋₄₂, 6-OHDA, MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate as required.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Introduce the neurotoxic stimulus to the appropriate wells. Include a control group with no stimulus.
-
Incubate the plate for the desired period (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot for Phospho-JNK and Phospho-c-Jun
This protocol provides a general framework for detecting the phosphorylation status of JNK and its downstream target c-Jun.
Materials:
-
Cell lysates from treated and control neuronal cells
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from treated and control neuronal cells
-
Caspase-3 assay kit (containing lysis buffer, reaction buffer, and a colorimetric substrate like Ac-DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Lyse the cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
Add equal amounts of protein from each sample to separate wells of a 96-well plate.
-
Add the reaction buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Mandatory Visualizations
Caption: JNK3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small peptide inhibitor of JNK3 protects dopaminergic neurons from MPTP induced injury via inhibiting the ASK1-JNK3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
JNK3 Inhibitor-4 vs. SP600125: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinases (JNKs) are key players in cellular responses to stress signals, regulating processes like inflammation, apoptosis, and cell differentiation. The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are expressed ubiquitously, JNK3 is predominantly found in the brain, heart, and testes, making it a specific target for neurodegenerative and other localized diseases.[1] This guide provides a comparative analysis of two notable JNK inhibitors, JNK3 inhibitor-4 and SP600125, with a focus on their selectivity profiles, supported by experimental data.
Comparative Analysis of Kinase Selectivity
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to toxicity and reduced efficacy. This compound and SP600125 exhibit markedly different selectivity profiles. This compound is a highly potent and selective inhibitor of JNK3, while SP600125 acts as a pan-JNK inhibitor with broader activity against other kinases.
SP600125 is a reversible, ATP-competitive inhibitor that targets JNK1, JNK2, and JNK3 with similar potency.[2][3] While it displays selectivity over some MAP kinases like ERK1 and p38, it is known to inhibit a range of other serine/threonine kinases, including Aurora kinase A, FLT3, and TRKA, sometimes with greater or similar potency to its intended JNK targets.[2][4] This broader activity profile can complicate the interpretation of experimental results and may contribute to off-target effects in a clinical setting.
In contrast, this compound demonstrates exceptional selectivity for the JNK3 isoform.[5] Its potency against JNK3 is in the low nanomolar range, while its activity against JNK1 and JNK2 is significantly lower, showcasing a clear preference for the neuronally expressed isoform.[5][6] This high degree of selectivity makes this compound a more precise tool for studying the specific roles of JNK3 and a potentially safer candidate for therapeutic development targeting JNK3-mediated pathologies.
Data Presentation: Inhibitory Activity (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and SP600125 against a panel of kinases, providing a quantitative comparison of their potency and selectivity.
| Kinase Target | This compound IC₅₀ (nM) | SP600125 IC₅₀ (nM) |
| JNK3 | 1.0 [5][7] | 90 [2][6] |
| JNK1 | 143.9[5][7] | 40[2][6] |
| JNK2 | 298.2[5][7] | 40[2][6] |
| GSK3α | 5780[5] | - |
| GSK3β | 11700[5] | - |
| MKK4 | 340[5] | ~900 (10-fold less potent than JNK)[2][8] |
| MKK6 | 3100[5] | ~2250 (25-fold less potent than JNK)[2][8] |
| SAPK2a/p38α | 280[5] | >9000 (>100-fold less potent than JNK)[2] |
| Aurora kinase A | - | 60[2] |
| FLT3 | - | 90[2] |
| TRKA | - | 70[2] |
Note: IC₅₀ values can vary between different assay conditions and laboratories. The data presented is a compilation from available sources for comparative purposes.
Signaling Pathway
The JNK signaling cascade is a tiered pathway within the broader Mitogen-Activated Protein Kinase (MAPK) network. It is activated by a variety of cellular stressors and inflammatory cytokines. The core pathway involves a MAP Kinase Kinase Kinase (MAP3K) activating a MAP Kinase Kinase (MAP2K), which in turn phosphorylates and activates a JNK. Activated JNK then phosphorylates transcription factors, most notably c-Jun, leading to changes in gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS 2409109-65-3 | TargetMol | Biomol.com [biomol.com]
- 8. pnas.org [pnas.org]
A Comparative Analysis of JNK3 Inhibitor-4 and Other Selective JNK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JNK3 inhibitor-4 with other notable selective and pan-c-Jun N-terminal kinase (JNK) inhibitors. The following sections detail the biochemical potency, selectivity, and experimental methodologies, offering a comprehensive resource for researchers in neurodegenerative disease and related fields.
Introduction to JNK3 Inhibition
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system. Its role in neuronal apoptosis has made it a compelling therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The development of potent and selective JNK3 inhibitors is a key strategy in the pursuit of novel neuroprotective therapies. This guide focuses on this compound, a highly potent and selective inhibitor, and compares its performance against other well-characterized JNK inhibitors.
Quantitative Comparison of JNK Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other known JNK inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's inhibitory strength.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity for JNK3 vs JNK1 | Selectivity for JNK3 vs JNK2 | Notes |
| This compound | 143.9[1][2] | 298.2[1][2] | 1.0[1][2] | ~144-fold | ~298-fold | Highly selective, neuroprotective, and predicted to be blood-brain barrier permeable[1][2]. |
| Compound 35b | >10,000 | ~97 | 9.7[1] | >1000-fold[1] | ~10-fold[1] | Excellent selectivity against JNK1[1]. |
| Compound 26k | >500 | >210 | <1 | >500-fold[3] | >210-fold[3] | Subnanomolar potency for JNK3[3]. |
| Compound 26n | >50 | - | <1 | >50-fold[3] | - | Good cell-based potency and pharmacokinetic properties[3]. |
| JNK-IN-8 | 4.7[2][4] | 18.7[2][4] | 1.0[2][4] | 4.7-fold | 18.7-fold | Irreversible pan-JNK inhibitor[5]. |
| SP600125 | 40[6] | 40[6] | 90[6] | 0.44-fold (less selective for JNK3) | 0.44-fold (less selective for JNK3) | A widely used pan-JNK inhibitor, but with known off-target effects[7][8]. |
| AS602801 (Bentamapimod) | 80[9][10] | 90[9][10] | 230[9][10] | 0.35-fold (less selective for JNK3) | 0.39-fold (less selective for JNK3) | ATP-competitive pan-JNK inhibitor[9][10]. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the JNK signaling pathway and the general workflow for assessing inhibitor activity.
References
- 1. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Validating the Neuroprotective Efficacy of JNK3 Inhibitor-4: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the neuroprotective effects of JNK3 inhibitor-4. It offers a comparative analysis with established positive controls, featuring supporting experimental data, detailed protocols, and visual workflows to facilitate robust and reliable preclinical research.
Introduction to JNK3 Inhibition and Neuroprotection
The c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family, predominantly expressed in the central nervous system.[1][2] Dysregulation of the JNK signaling pathway is implicated in the pathophysiology of several neurodegenerative diseases, making JNK3 a promising therapeutic target.[1][2] this compound is a potent and highly selective inhibitor of JNK3, demonstrating significant neuroprotective potential in preclinical models of neurotoxicity.[3] This guide outlines a systematic approach to validate these neuroprotective effects using well-characterized positive controls.
Comparative Analysis of this compound and Positive Controls
A thorough validation of this compound's neuroprotective capabilities necessitates a direct comparison with established compounds. This section details the inhibitory profiles and neuroprotective efficacy of this compound alongside the pan-JNK inhibitor SP600125 and other neuroprotective agents with different mechanisms of action, such as Edaravone and N-acetylcysteine (NAC).
Inhibitory Potency Against JNK Isoforms
The selectivity of a JNK inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound exhibits exceptional selectivity for JNK3 over other JNK isoforms.
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Reference |
| This compound | 143.9 | 298.2 | 1.0 | [3] |
| SP600125 | 40 | 40 | 90 | [4][5] |
Neuroprotective Efficacy
The ultimate measure of a neuroprotective agent is its ability to rescue neurons from toxic insults. The following table summarizes the neuroprotective effects of this compound and positive controls in various in vitro models of neurotoxicity.
| Compound | Assay | Neurotoxin | Cell Type | Efficacy | Reference |
| This compound | Cell Viability | Aβ₁₋₄₂ (10 µM) | Primary Rat Cortex Neurons | Increased cell viability at 1, 5, 10, 20 µM | [3] |
| SP600125 | Neuronal Survival | Transient Brain Ischemia/Reperfusion | Rat Hippocampal CA1 Neurons | Significantly increased surviving cells | [6] |
| Edaravone | Cell Viability | H₂O₂ (500 µM) | HT22 Cells | Concentration-dependent increase in cell viability (10-100 µM) | [7] |
| N-acetylcysteine (NAC) | Cell Viability | H₂O₂ (300 µM) | Primary Rat Hippocampus Neurons | Increased cell viability at 100 µM | [8][9] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in validating neuroprotective compounds. This section provides detailed protocols for key in vitro assays.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, HT22, or primary neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or positive controls (e.g., SP600125, Edaravone, NAC) for 1-2 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., Amyloid-β 1-42, H₂O₂, or Anisomycin) to the wells and incubate for the desired period (typically 24-48 hours). Include a vehicle control group (neurotoxin only) and a non-treated control group.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the non-treated control.
Western Blot for Phospho-c-Jun
This assay quantifies the phosphorylation of c-Jun, a direct downstream target of JNK, to assess the inhibitory activity of the compounds on the JNK signaling pathway.
Protocol:
-
Cell Lysis: Following compound treatment and neurotoxin exposure, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63/73) overnight at 4°C. Subsequently, probe a separate membrane or strip and re-probe the same membrane with an antibody against total c-Jun and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the levels of phospho-c-Jun to total c-Jun.
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Preparation: Culture and treat the cells on glass coverslips as described for the cell viability assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
TUNEL Staining: Perform the TUNEL reaction according to the manufacturer's instructions of a commercially available kit. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Counterstaining: Counterstain the cell nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following sections provide Graphviz DOT scripts to generate these visualizations.
JNK Signaling Pathway
This diagram illustrates the core components of the JNK signaling cascade, from upstream activators to downstream targets.
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Neuroprotection Validation
This diagram outlines the logical flow of experiments for validating the neuroprotective effects of a test compound.
Caption: A streamlined workflow for the in vitro validation of neuroprotective compounds.
Conclusion
This guide provides a robust framework for the preclinical validation of this compound as a neuroprotective agent. By employing a multi-faceted approach that includes direct comparison with well-characterized positive controls, detailed experimental protocols, and clear visual representations of the underlying biology and experimental logic, researchers can generate high-quality, reproducible data. This comprehensive validation is a critical step in the development of novel therapeutics for neurodegenerative diseases.
References
- 1. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective action of SP600125, a new inhibitor of JNK, on transient brain ischemia/reperfusion-induced neuronal death in rat hippocampal CA1 via nuclear and non-nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of JNK3 Inhibitor-4 with other MAP Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JNK3 inhibitor-4's cross-reactivity with other Mitogen-Activated Protein (MAP) kinases. The information is compiled from publicly available experimental data to assist researchers in evaluating the inhibitor's selectivity and potential off-target effects.
Introduction to this compound
This compound is a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the MAPK family primarily expressed in the brain.[1][2][3][4][5] JNK3 is implicated in neuronal apoptosis and is a therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4][5] Understanding the selectivity profile of this compound is crucial for its development as a therapeutic agent and its use as a research tool.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of kinases, with a focus on the MAP kinase family. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | Family | IC50 (nM) | Reference |
| JNK3 | MAPK | 1.0 | [1][2] |
| JNK1 | MAPK | 143.9 | [1][2] |
| JNK2 | MAPK | 298.2 | [1][2] |
| SAPK2a (p38α) | MAPK | 280 | [1] |
| SAPK2b (p38β) | MAPK | 860 | [1] |
| MKK4 | MAP2K | 340 | [1] |
| MKK6 | MAP2K | 1180 | [1] |
| GSK3α | CMGC | 5780 | [1] |
| GSK3β | CMGC | 11700 | [1] |
| MOK | Other | 1190 | [1] |
Mandatory Visualizations
JNK3 Signaling Pathway
Caption: A simplified diagram of the JNK3 signaling cascade.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: General workflow for in vitro kinase inhibitor profiling.
Experimental Protocols
Two common methods for assessing kinase inhibitor activity are the radiometric assay and the ADP-Glo™ Kinase Assay. Detailed protocols for each are provided below.
Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)
This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.[6][7]
Materials:
-
Purified kinase (e.g., JNK3, p38α)
-
Kinase-specific substrate (e.g., myelin basic protein)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
This compound
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase, substrate, and this compound at various concentrations in the kinase reaction buffer.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Substrate Capture:
-
Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
-
Washing:
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
-
Detection:
-
Dry the phosphocellulose paper and place it in a vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
ADP-Glo™ Kinase Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8][9][10][11]
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
Kinase reaction buffer
-
ATP
-
This compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and various concentrations of this compound.
-
Incubate at room temperature for the optimized reaction time.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Detection:
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Determine the percentage of kinase inhibition for each concentration of this compound.
-
Generate a dose-response curve and calculate the IC50 value.
-
Conclusion
This compound demonstrates high potency and selectivity for JNK3 over its closely related isoforms, JNK1 and JNK2.[1][2] While it shows some inhibitory activity against other MAP kinases such as p38α and p38β at higher concentrations, its selectivity for JNK3 is significant.[1] For researchers investigating the specific roles of JNK3 in cellular processes, particularly in the context of neurodegenerative diseases, this compound serves as a valuable tool. However, at higher concentrations, potential off-target effects on other MAP kinases should be considered when interpreting experimental results. Further profiling against a broader panel of kinases would provide a more comprehensive understanding of its selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 7. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. carnabio.com [carnabio.com]
Ensuring Reproducibility of Experimental Results with JNK3 Inhibitor-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNK3 inhibitor-4 with other commercially available c-Jun N-terminal kinase 3 (JNK3) inhibitors. Detailed experimental protocols and data are presented to ensure the reproducibility of key findings and to facilitate informed decisions in drug discovery and neuroscience research.
Comparative Analysis of JNK3 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound against other known JNK inhibitors. This quantitative data allows for a direct comparison of their biochemical activity.
Table 1: In Vitro Potency (IC50) of JNK Inhibitors
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound | 143.9 | 298.2 | 1.0 | [1] |
| SP600125 | 40 | 40 | 90 | [2][3][4] |
| AS-602801 (Bentamapimod) | 80 | 90 | 230 | [5][6] |
| Tanzisertib (CC-930) | 61 | 7 | 6 | [7][8][9][10] |
| Compound 6 | - | - | 130.1 | [11] |
Table 2: Inhibitor Constant (Ki) and Dissociation Constant (Kd) of JNK Inhibitors
| Inhibitor | JNK1 Ki/Kd (nM) | JNK2 Ki/Kd (nM) | JNK3 Ki/Kd (nM) | Reference |
| Tanzisertib (CC-930) | 44 (Ki) | 6.2 (Ki) | - | [12] |
| JNK Inhibitor VIII | 2 (Ki) | 4 (Ki) | 52 (Ki) | [13][14] |
| IQ 3 | 240 (Kd) | 290 (Kd) | 66 (Kd) | [14] |
| IQ-1S | 390 (Kd) | 360 (Kd) | 87 (Kd) | [14] |
Key Experimental Protocols
To ensure the reproducibility of experimental results, detailed protocols for essential assays are provided below.
In Vitro JNK3 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays to quantify the enzymatic activity of JNK3 and the inhibitory potential of compounds.
Materials:
-
Recombinant active JNK3 enzyme
-
JNK3 substrate (e.g., ATF2)
-
ATP
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (e.g., 5% DMSO in Kinase Buffer).
-
Add 2 µL of JNK3 enzyme solution (concentration optimized for linear reaction kinetics) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 5 µM ATF2 and 10 µM ATP in Kinase Buffer).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Phosphorylated c-Jun
This protocol details the detection of the phosphorylation of c-Jun, a direct downstream target of JNK3, in a cellular context to assess inhibitor efficacy.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin or Aβ1-42 oligomers)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63) and anti-total c-Jun
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed neuronal cells in 6-well plates and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce JNK pathway activation by treating the cells with a JNK activator (e.g., 0.5 µM Anisomycin) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun (Ser63) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total c-Jun.
In Vivo Efficacy in an Alzheimer's Disease Mouse Model
This protocol provides a general framework for evaluating the in vivo neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)
-
This compound formulated for in vivo administration (e.g., in a vehicle suitable for oral gavage or intravenous injection)
-
Behavioral testing apparatus (e.g., Y-maze, Morris water maze)
-
Anesthesia and surgical equipment for tissue collection
-
Histology and immunohistochemistry reagents
Procedure:
-
Acclimate the transgenic mice to the housing and handling conditions.
-
Divide the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle to the mice according to a pre-determined dosing regimen (e.g., daily oral gavage).
-
Conduct behavioral tests at specified time points to assess cognitive function.
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Process the brain tissue for histological and immunohistochemical analysis (e.g., staining for amyloid plaques, phosphorylated tau, and neuronal markers).
-
Quantify the pathological markers and compare the results between the treatment and control groups.
Visualizing Key Processes
To further clarify the experimental logic and biological context, the following diagrams are provided.
Caption: JNK3 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for JNK3 Inhibitor Validation.
References
- 1. benthamscience.com [benthamscience.com]
- 2. 2.7. MTT assay [bio-protocol.org]
- 3. Inhibition of c-Jun Kinase Provides Neuroprotection in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mesoscale.com [mesoscale.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay [bio-protocol.org]
- 14. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
JNK3 inhibitor-4 versus JNK-IN-8: comparing efficacy and irreversibility
A Detailed Examination of Efficacy, Selectivity, and Mechanism of Action for Two Prominent JNK Inhibitors
For researchers investigating the c-Jun N-terminal kinase (JNK) signaling pathway, the choice of a suitable inhibitor is critical. This guide provides a detailed comparison of two widely used inhibitors: JNK3 inhibitor-4 and JNK-IN-8. We will delve into their efficacy, selectivity, and mechanisms of action, supported by quantitative data and experimental protocols to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Quantitative Data
The following table summarizes the key inhibitory concentrations (IC50) of this compound and JNK-IN-8 against the three JNK isoforms. This data provides a clear overview of their respective potencies and selectivities.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Primary Characteristic |
| This compound | 143.9[1][2][3] | 298.2[1][2][3] | 1.0[1][2][3] | Highly selective for JNK3 |
| JNK-IN-8 | 4.67[4] | 18.7[4] | 0.98[4] | Pan-JNK irreversible inhibitor |
Mechanism of Action: A Tale of Two Binding Modes
The most significant distinction between these two inhibitors lies in their mechanism of action. JNK-IN-8 is an irreversible inhibitor that forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of all three JNK isoforms[1][5][6]. This irreversible binding leads to a sustained inhibition of JNK activity.
In contrast, while not definitively stated in the reviewed literature, this compound is presumed to be a reversible inhibitor . This is inferred from the absence of any mention of covalent binding in the available documentation, a characteristic typically highlighted for irreversible inhibitors like JNK-IN-8. Reversible inhibitors bind to their target through non-covalent interactions and exist in equilibrium between the bound and unbound state.
Delving Deeper: Efficacy and Cellular Effects
This compound demonstrates remarkable potency and selectivity for JNK3, with an IC50 value of 1.0 nM[1][2][3]. Its selectivity for JNK3 over JNK1 and JNK2 is over 140-fold and 290-fold, respectively[1][2][3]. This high selectivity makes it an excellent tool for studies focused specifically on the role of JNK3, particularly in the context of neuroscience, as it has been shown to have neuroprotective effects and is predicted to be blood-brain barrier permeable[1][2][3]. In cellular assays, this compound has been shown to inhibit the phosphorylation of c-Jun and Amyloid Precursor Protein (APP)[2].
JNK-IN-8 is a potent pan-JNK inhibitor, effectively targeting all three JNK isoforms with low nanomolar IC50 values[4]. Its irreversible nature ensures a prolonged and robust inhibition of the JNK signaling pathway. This makes it a valuable tool for studies where a complete shutdown of JNK signaling is desired. Cellular studies have demonstrated its ability to inhibit the phosphorylation of c-Jun, a direct substrate of JNK[5][6]. Furthermore, JNK-IN-8 has been shown to induce lysosome biogenesis and autophagy, highlighting its potential in cancer research[7].
Visualizing the JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling pathway, highlighting the central role of JNK in response to various stress stimuli and its downstream effects on transcription factors like c-Jun.
Caption: The JNK Signaling Pathway.
Experimental Protocols
To assist researchers in their experimental design, we provide an overview of common methodologies used to assess the efficacy of JNK inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JNK isoform.
Workflow Diagram:
Caption: In Vitro Kinase Assay Workflow.
Detailed Methodology:
-
Reaction Setup: In a microplate, combine purified recombinant JNK1, JNK2, or JNK3 enzyme with a kinase buffer containing ATP and a suitable substrate (e.g., recombinant c-Jun or ATF2).
-
Inhibitor Addition: Add varying concentrations of the JNK inhibitor (this compound or JNK-IN-8) to the reaction wells. Include a control with no inhibitor.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of substrate phosphorylation. This can be achieved through various methods:
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to kinase activity.
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun).
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular c-Jun Phosphorylation Assay
This assay assesses the ability of an inhibitor to block JNK activity within a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.
Workflow Diagram:
Caption: Cellular c-Jun Phosphorylation Assay Workflow.
Detailed Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, SH-SY5Y) and grow to the desired confluency.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or JNK-IN-8 for a specified time (e.g., 1-2 hours).
-
JNK Pathway Stimulation: Induce JNK signaling by treating the cells with a known activator, such as anisomycin or by exposing them to UV radiation.
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63/73).
-
Subsequently, probe with an antibody for total c-Jun and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and normalize them to total c-Jun and the loading control. This will allow for the determination of the inhibitor's effect on c-Jun phosphorylation in a dose-dependent manner.
Conclusion: Choosing the Right Inhibitor
Both this compound and JNK-IN-8 are potent and valuable tools for studying JNK signaling. The choice between them will largely depend on the specific research question:
-
For studies requiring the specific inhibition of JNK3 , particularly in neuronal models, This compound is the superior choice due to its high selectivity.
-
For research that aims to broadly and irreversibly inhibit all JNK isoforms , JNK-IN-8 is the more appropriate tool. Its covalent mechanism of action provides sustained and potent pan-JNK inhibition.
By understanding the distinct characteristics of these inhibitors and employing the appropriate experimental methodologies, researchers can effectively probe the complex roles of the JNK signaling pathway in health and disease.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CSK-Mediated c-Jun Phosphorylation Promotes c-Jun Degradation and Inhibits Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 5. The JNK signal transduction pathway [pubmed.ncbi.nlm.nih.gov]
- 6. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
Validating JNK3 Inhibitor-4: A Comparative Guide to siRNA and Knockout Models
This guide provides a comprehensive comparison of two powerful genetic tools—small interfering RNA (siRNA) and knockout (KO) models—for validating the on-target mechanism of JNK3 inhibitor-4. For researchers and drug development professionals, confirming that a small molecule inhibitor achieves its therapeutic effect by modulating its intended target is a critical step in preclinical development. This document outlines the principles, experimental workflows, and data interpretation associated with using JNK3 siRNA and JNK3 knockout models for this purpose.
Introduction to this compound Validation
c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family. Its expression is largely restricted to the central nervous system (CNS), making it an attractive therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][3] this compound is a potent and highly selective small molecule designed to inhibit JNK3 activity, with an IC50 of 1.0 nM.[4] It demonstrates significant selectivity over its isoforms, JNK1 (IC50 = 143.9 nM) and JNK2 (IC50 = 298.2 nM).[4]
While in vitro kinase assays establish the potency and selectivity of this compound, it is crucial to validate that its neuroprotective effects in a cellular or organismal context are a direct result of JNK3 inhibition. Genetic methods, such as transient gene knockdown with siRNA or stable gene deletion in knockout models, provide the most direct evidence for on-target activity. These approaches work by removing the drug's target, JNK3, and observing whether the drug still produces its biological effect. If the effect vanishes in the absence of JNK3, it confirms the inhibitor's mechanism of action.
Comparison of Validation Models: JNK3 siRNA vs. JNK3 Knockout
Both siRNA and knockout models offer robust methods for target validation, but they differ in their application, complexity, and the specific questions they can answer. The choice between them depends on the experimental context, available resources, and desired depth of validation.
| Feature | JNK3 siRNA Knockdown | JNK3 Knockout (KO) Model |
| Principle | Transient post-transcriptional gene silencing via RNA interference. | Permanent, heritable deletion of the Mapk10 gene (encoding JNK3). |
| Model System | In vitro (primary neurons, neuronal cell lines). | In vitro (primary cells from KO animals) and in vivo (whole animal models). |
| Timeframe | Rapid (24-72 hours for knockdown and analysis). | Long-term (requires breeding and maintaining KO animal colonies). |
| Level of Silencing | Partial to high-efficiency knockdown (typically 70-95%). | Complete and permanent ablation of gene expression.[5] |
| Potential Issues | Off-target effects, incomplete knockdown, transient nature. | Potential for developmental compensation, functional redundancy. |
| Primary Use Case | Rapid validation of on-target activity in cellular models. | Definitive validation of on-target activity in a physiological, whole-organism context.[3][6] |
| Example Endpoint | Reduction of Aβ-induced c-Jun phosphorylation in primary neurons.[4] | Resistance to kainic acid-induced neuronal apoptosis in KO mice.[5][6] |
Signaling Pathway and Validation Logic
To understand how these validation models work, it is essential to visualize the JNK3 signaling pathway and the logic behind the validation experiments.
References
- 1. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases [mdpi.com]
- 2. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 004322 - Jnk3- Strain Details [jax.org]
- 6. Repurposing FDA Approved Drugs as JNK3 Inhibitor for Prevention of Neuroinflammation Induced by MCAO in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro Potency with In Vivo Efficacy: A Comparative Guide to JNK3 Inhibitor-4
For Researchers, Scientists, and Drug Development Professionals
c-Jun N-terminal kinase 3 (JNK3) is a critical mediator of neuronal apoptosis and is predominantly expressed in the central nervous system.[1][2] Its activation is strongly implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, making it a promising therapeutic target.[1][3] This guide provides a comparative analysis of JNK3 inhibitor-4, a potent and highly selective JNK3 inhibitor, correlating its in vitro biochemical and cellular activities with its reported in vivo neuroprotective effects.
The JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[4][5] It is activated by a variety of cellular stressors and inflammatory cytokines. The pathway operates through a three-tiered kinase module, culminating in the activation of JNKs, which then phosphorylate a range of cytoplasmic and nuclear substrates, including the transcription factor c-Jun, to regulate apoptosis, inflammation, and other cellular processes.[6][7] JNK3's specific role in neuronal cell death makes its selective inhibition a key strategy for neuroprotective therapies.[5]
Caption: The JNK3 signaling cascade leading to neuronal apoptosis.
In Vitro Profile of this compound
This compound is a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile derivative that demonstrates exceptional potency for JNK3 and high selectivity against other JNK isoforms and related kinases.[8][9][10]
Biochemical Potency and Selectivity
The inhibitory activity of this compound was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate a clear selectivity profile.
| Kinase Target | IC50 Value | Fold Selectivity (vs. JNK3) |
| JNK3 | 1.0 nM | - |
| JNK1 | 143.9 nM | ~144x |
| JNK2 | 298.2 nM | ~298x |
| MKK4 | 0.860 µM | 860x |
| SAPK2a/p38α | 1.19 µM | 1190x |
| GSK3β | 11.7 µM | 11700x |
| Data sourced from MedchemExpress.[8] |
Cellular Activity and Neuroprotection
In cellular models, this compound effectively counteracts neurotoxic insults, confirming its mechanism of action and neuroprotective potential.
| Assay | Cell Type | Conditions | Key Findings |
| Aβ-induced Cytotoxicity | Primary Rat Cortex Neurons | 1-20 µM inhibitor; 24-48h treatment with Aβ(1-42) | Inhibits Aβ(1-42)-induced cell toxicity in a concentration-dependent manner.[8][10] |
| c-Jun Phosphorylation | Primary Rat Cortex Neurons | 10-20 µM inhibitor; 24-48h treatment with Aβ(1-42) or Anisomycin | Inhibits the phosphorylation of c-Jun, a direct downstream target of JNK3.[8][10] |
| APP Phosphorylation | Primary Rat Cortex Neurons | 10-20 µM inhibitor; 24-48h treatment with Aβ(1-42) or Anisomycin | Reduces phosphorylation of Amyloid Precursor Protein (APP).[8][10] |
| Membrane Permeability | Caco-2 & PAMPA Assays | 50 µM inhibitor; 4h | Shows high cell permeability and is predicted to be blood-brain barrier (BBB) permeable.[8][10] |
Comparison with Alternative JNK3 Inhibitors
To contextualize the performance of this compound, its potency is compared here with other selective JNK3 inhibitors reported in the literature.
| Inhibitor | JNK3 IC50 | JNK1 Selectivity | JNK2 Selectivity | Reference |
| This compound | 1.0 nM | ~144-fold | ~298-fold | [8] |
| Compound 35b | 9.7 nM | >1000-fold | ~10-fold | [11][12] |
| Compound 26n | <40 nM (cellular IC50) | >50-fold | - | [1] |
| IQ-1S | High-affinity (IC50 not specified) | - | - | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited.
Protocol 1: In Vitro IC50 Determination via Kinase Assay
This protocol describes a common method for determining kinase inhibitor IC50 values, such as the ADP-Glo™ Kinase Assay.[14] It quantifies the amount of ADP produced during the kinase reaction, which correlates with kinase activity.
References
- 1. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorbyt.com [biorbyt.com]
- 10. This compound | CAS#:2409109-65-3 | Chemsrc [chemsrc.com]
- 11. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons | Semantic Scholar [semanticscholar.org]
- 13. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
JNK3 Inhibitor-4: A Comparative Literature Review for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of JNK3 inhibitor-4, comparing its performance against other notable c-Jun N-terminal kinase (JNK) inhibitors. This review synthesizes key findings from preclinical studies, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to facilitate informed decisions in neuroprotective drug discovery.
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system and plays a crucial role in neuronal apoptosis and stress responses. Its specific localization and involvement in the pathophysiology of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, have made it an attractive therapeutic target. This guide focuses on this compound, a potent and selective inhibitor of JNK3, and provides a comparative analysis with other pan-JNK and JNK3-selective inhibitors.
Comparative Analysis of JNK Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound in comparison to other well-documented JNK inhibitors.
Table 1: In Vitro Potency (IC50) of JNK Inhibitors
| Compound | JNK3 (nM) | JNK1 (nM) | JNK2 (nM) | Selectivity (JNK1/JNK3) | Selectivity (JNK2/JNK3) |
| This compound | 1.0 [1][2] | 143.9 [1][2] | 298.2 [1][2] | ~144-fold | ~298-fold |
| SP600125 | 90 | 40 | 40 | ~0.4-fold | ~0.4-fold |
| AS-602801 (Bentamapimod) | 230 | 80 | 90 | ~0.3-fold | ~0.4-fold |
| Tanzisertib (CC-930) | 6 | 61 | 7 | ~10-fold | ~1.2-fold |
| Compound 35b | 9.7 | >10,000 | ~97 | >1000-fold | ~10-fold |
Table 2: Pharmacokinetic Properties of JNK Inhibitors
| Compound | Key Pharmacokinetic Parameters |
| This compound | Predicted to be blood-brain barrier (BBB) permeable.[1][2] |
| SP600125 | Orally active. |
| AS-602801 (Bentamapimod) | Orally active. |
| Tanzisertib (CC-930) | Orally active; Tmax: 1-2 hours in rats, dogs, and humans. Fecal/biliary route is the major route of elimination. |
JNK3 Signaling Pathway in Neurodegeneration
The diagram below illustrates the central role of JNK3 in neuronal stress and apoptotic pathways, highlighting key upstream activators and downstream targets. Stress stimuli, such as amyloid-β (Aβ) oligomers, activate a kinase cascade involving MAP3Ks (e.g., ASK1) and MAP2Ks (MKK4 and MKK7), which in turn phosphorylate and activate JNK3. Activated JNK3 can then phosphorylate transcription factors like c-Jun, leading to the expression of pro-apoptotic genes. JNK3 also directly phosphorylates proteins involved in neurodegeneration, such as the amyloid precursor protein (APP) and Tau.
Caption: JNK3 signaling cascade in neurodegeneration.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to allow for replication and comparison of findings.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a JNK inhibitor is a biochemical kinase assay.
References
Specificity Showdown: A Comparative Guide to JNK3 Inhibitor-4 in Diverse Cellular Environments
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, this guide offers an in-depth, objective comparison of JNK3 inhibitor-4's specificity against other key JNK inhibitors. Supported by experimental data, this analysis aims to provide the necessary insights for making informed decisions in inhibitor selection for preclinical research.
This compound has emerged as a highly potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis and a promising therapeutic target for neurodegenerative diseases.[1][2] This guide provides a comprehensive assessment of its specificity in various cellular contexts, comparing its performance with other widely used JNK inhibitors.
In Vitro Kinase Selectivity Profile
This compound demonstrates exceptional selectivity for JNK3 over its closely related isoforms, JNK1 and JNK2. The following table summarizes the half-maximal inhibitory concentration (IC50) values, showcasing its potency and isoform specificity.
| Inhibitor | JNK1 (IC50, nM) | JNK2 (IC50, nM) | JNK3 (IC50, nM) | Selectivity (JNK1/JNK3) | Selectivity (JNK2/JNK3) |
| This compound | 143.9[1] | 298.2[1] | 1.0[1] | ~144-fold | ~298-fold |
| SP600125 | 40[2] | 40[2] | 90[2] | 0.44-fold | 0.44-fold |
| JNK-IN-8 | 4.7[2] | 18.7[2] | 1[2] | 4.7-fold | 18.7-fold |
| AS602801 (Bentamapimod) | 80[3] | 90[3] | 230[3] | 0.35-fold | 0.39-fold |
| Tanzisertib (CC-930) | 61[4] | 7[4] | 6[4] | 10.2-fold | 1.17-fold |
Table 1: Comparison of in vitro kinase inhibitory activity of this compound and other JNK inhibitors.
While highly selective against JNK isoforms, this compound has been observed to inhibit a limited number of other kinases at higher concentrations. It is crucial to consider these potential off-target effects in experimental design.
| Kinase | IC50 (µM) |
| SAPK2a (p38α) | 0.280[1] |
| JNK2α1 (h) | 0.340[1] |
| SAPK2b (p38β) | 0.860[1] |
| MKK4 | 0.970[1] |
| JNK1α1 (h) | 1.18[1] |
| MOK | 1.19[1] |
| MKK6 | 3.10[1] |
| GSK3α (h) | 5.78[1] |
| GSK3β (h) | 11.7[1] |
| JNK1, 2 | 15.1[1] |
Table 2: Off-target kinase inhibition profile of this compound.
Cellular Target Engagement and Pathway Analysis
To validate the in vitro findings within a cellular environment, various assays can be employed to assess the direct interaction of this compound with its target and its effect on downstream signaling pathways.
Caption: JNK3 signaling cascade and the point of intervention for this compound.
The efficacy of this compound in a cellular context is typically assessed by its ability to block the phosphorylation of c-Jun, a direct downstream substrate of JNK3.[1]
Caption: Workflow for assessing this compound activity in cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagents:
-
Recombinant human JNK3 enzyme
-
ATF2 (substrate)
-
ATP
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
-
Procedure:
-
Prepare serial dilutions of the this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution.
-
Add 2 µL of JNK3 enzyme solution.
-
Add 2 µL of a substrate/ATP mix (e.g., 1 µM ATF2 and 10 µM ATP).
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.
-
Reagents:
-
Neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvest cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble proteins from precipitated proteins by centrifugation.
-
Analyze the supernatant by Western blotting using an antibody specific for JNK3.
-
A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Western Blotting for Phospho-c-Jun
This method is used to assess the functional consequence of JNK3 inhibition by measuring the phosphorylation of its downstream target, c-Jun.
-
Reagents:
-
Neuronal cell line
-
This compound
-
JNK pathway activator (e.g., Anisomycin or Amyloid-β 1-42)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a JNK activator (e.g., 0.5 µM Anisomycin) for a short period (e.g., 30 minutes).[4]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phospho-c-Jun levels to total c-Jun and the loading control.
-
Conclusion
This compound stands out as a highly potent and selective tool for the investigation of JNK3-mediated signaling pathways, particularly in the context of neurodegenerative disease research. Its superior selectivity over other JNK isoforms minimizes the potential for confounding off-target effects within this kinase subfamily. However, as with any small molecule inhibitor, researchers should remain mindful of its potential interactions with other kinases at higher concentrations and validate its on-target activity in their specific cellular models using the experimental approaches outlined in this guide. This comparative analysis provides a solid foundation for the rational selection and application of this compound in advancing our understanding of JNK3 biology and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
JNK3 Inhibitor-4 vs. Pan-JNK Inhibitors: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular stress responses, and its dysregulation has been implicated in a variety of neurodegenerative diseases. Consequently, JNK inhibitors have emerged as a promising therapeutic strategy. This guide provides a detailed comparison of the selective JNK3 inhibitor-4 and pan-JNK inhibitors, offering insights into their therapeutic potential based on available experimental data.
At a Glance: this compound vs. Pan-JNK Inhibitors
| Feature | This compound | Pan-JNK Inhibitors (e.g., SP600125, AS602801) |
| Primary Target | JNK3 isoform | JNK1, JNK2, and JNK3 isoforms |
| Selectivity | High for JNK3 over JNK1 and JNK2 | Broad-spectrum inhibition of all JNK isoforms |
| Therapeutic Rationale | Targeted therapy for neurological disorders with minimal peripheral side effects. | Broad inhibition of JNK signaling, potentially impacting multiple pathways. |
| Potential Advantages | Reduced risk of off-target effects, improved safety profile. | Potential for efficacy in diseases where multiple JNK isoforms are implicated. |
| Potential Disadvantages | May be less effective if JNK1/2 also play a significant role in the disease pathology. | Higher risk of off-target effects and associated toxicities. |
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and representative pan-JNK inhibitors against the three JNK isoforms.
Table 1: this compound Potency (IC50)
| Target | IC50 (nM) |
| JNK3 | 1.0[1] |
| JNK1 | 143.9[1] |
| JNK2 | 298.2[1] |
Table 2: Pan-JNK Inhibitor Potency (IC50)
| Inhibitor | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) |
| SP600125 | 40[2][3] | 40[2][3] | 90[2][3] |
| AS602801 (Bentamapimod) | 80[2][3] | 90[2][3] | 230[2][3] |
| Tanzisertib | 61[2] | 7[2] | 6[2] |
Head-to-Head Comparison: Neuroprotective Efficacy
A key differentiator between selective and pan-JNK inhibitors lies in their therapeutic window and potential for off-target effects. A study directly comparing a potent and selective JNK3 inhibitor, compound 35b, with the pan-JNK inhibitor SP600125 demonstrated the superior neuroprotective potential of the selective approach in an in vitro model of Alzheimer's disease.
Table 3: Neuroprotective Effect in Primary Rat Cortical Neurons (Amyloid-β Induced Toxicity)
| Compound | Concentration | Cell Viability (% of control) |
| Compound 35b (JNK3 inhibitor) | 10 µM | Significantly higher than SP600125[4] |
| SP600125 (Pan-JNK inhibitor) | 10 µM | Lower neuroprotective effect compared to Compound 35b[4] |
These findings suggest that selective inhibition of JNK3 may be sufficient to confer neuroprotection, potentially avoiding the side effects associated with inhibiting the more ubiquitously expressed JNK1 and JNK2 isoforms.
Off-Target Kinase Profile
The selectivity of an inhibitor is crucial for minimizing unintended pharmacological effects.
This compound: While highly selective for JNK3, this compound has been shown to have some inhibitory activity on other kinases at higher concentrations, including GSK3α/β, MKK4, MKK6, and SAPK2a/b[1].
Pan-JNK Inhibitors: The pan-JNK inhibitor SP600125, in particular, has been reported to have significant off-target effects, inhibiting a broad range of other protein kinases with similar or greater potency than JNK[5]. This lack of specificity raises concerns about its use as a specific JNK inhibitor in experimental and therapeutic settings.
Pharmacokinetic Properties
The ability of an inhibitor to cross the blood-brain barrier (BBB) and maintain therapeutic concentrations in the central nervous system is critical for treating neurological disorders.
Table 4: Pharmacokinetic and Permeability Data
| Parameter | This compound | Pan-JNK Inhibitors (General) |
| Blood-Brain Barrier Permeability | Predicted to be permeable (CNS+)[1] | Variable, some compounds show CNS penetration[6] |
| In Vivo Efficacy | Improves memory in an Alzheimer's disease mouse model[1] | Efficacy demonstrated in various animal models of neurodegeneration and inflammation[7][8] |
| Oral Bioavailability | Data not explicitly available for this compound, but some selective JNK3 inhibitors have good oral bioavailability[2] | Some pan-JNK inhibitors like Tanzisertib are orally active[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: The JNK signaling pathway illustrating the points of intervention for pan-JNK and JNK3-specific inhibitors.
Caption: A generalized workflow for the preclinical evaluation of JNK inhibitors.
Experimental Protocols
1. In Vitro JNK Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific JNK isoform.
-
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a recombinant JNK enzyme. The amount of phosphorylation is typically quantified using a luminescence-based method that measures the amount of ATP consumed.
-
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP.
-
JNK substrate (e.g., ATF2 or c-Jun fusion protein).
-
Test inhibitor (this compound or pan-JNK inhibitor) at various concentrations.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of measuring luminescence.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add the inhibitor solution, recombinant JNK enzyme, and the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Neuroprotective Assay in SH-SY5Y Cells
-
Objective: To assess the ability of a JNK inhibitor to protect neuronal cells from a neurotoxin-induced cell death.
-
Principle: The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases. Cell viability is measured using the MTT assay, which is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
-
Materials:
-
SH-SY5Y cells.
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or Amyloid-β 1-42).
-
Test inhibitor.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the JNK inhibitor for a specified time (e.g., 1-2 hours).
-
Induce neurotoxicity by adding the neurotoxin to the cell culture medium.
-
Incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3. MPTP Mouse Model of Parkinson's Disease
-
Objective: To evaluate the in vivo efficacy of a JNK inhibitor in a preclinical model of Parkinson's disease.
-
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease in mice. The neuroprotective effect of a compound is assessed by measuring the preservation of these neurons and improvements in motor function.
-
Materials:
-
C57BL/6 mice.
-
MPTP hydrochloride.
-
Saline solution.
-
Test inhibitor.
-
Behavioral testing apparatus (e.g., rotarod, open field).
-
Histology equipment and reagents (e.g., tyrosine hydroxylase (TH) antibody for immunohistochemistry).
-
-
Procedure:
-
MPTP Administration: Administer MPTP to mice via intraperitoneal injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals[9].
-
Inhibitor Treatment: Administer the JNK inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule, which may begin before, during, or after MPTP administration.
-
Behavioral Analysis: At a specified time point after MPTP treatment (e.g., 7 days), assess motor function using tests such as the rotarod test (to measure motor coordination and balance) or the open field test (to measure locomotor activity).
-
Neurochemical Analysis: Euthanize the mice and collect brain tissue. Measure the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Perfuse the brains and prepare sections for immunohistochemistry. Stain for tyrosine hydroxylase (TH), a marker for dopaminergnic neurons, to quantify the extent of neuronal loss in the substantia nigra.
-
Conclusion
The choice between a selective JNK3 inhibitor and a pan-JNK inhibitor for therapeutic development depends on the specific disease context. For neurological disorders where JNK3 is the primary driver of pathology, a selective inhibitor like this compound offers the potential for targeted efficacy with a superior safety profile due to the restricted expression of JNK3 in the central nervous system. Pan-JNK inhibitors, while demonstrating efficacy in preclinical models, carry a higher risk of off-target effects that may limit their clinical utility. The quantitative data and experimental protocols presented in this guide provide a framework for the continued evaluation and comparison of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel JNK Inhibitors as Therapeutic Agents for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 8. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. modelorg.com [modelorg.com]
Head-to-head comparison of JNK3 inhibitor-4 and other neuroprotective compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroprotective drug discovery, the c-Jun N-terminal kinase 3 (JNK3) has emerged as a promising therapeutic target due to its specific expression in the central nervous system and its critical role in neuronal apoptosis.[1] This guide provides a head-to-head comparison of JNK3 inhibitor-4 against other notable neuroprotective compounds, including other JNK inhibitors and agents with different mechanisms of action. The information is compiled from various preclinical studies to aid researchers in their evaluation of potential therapeutic candidates.
Quantitative Data Presentation
The following tables summarize the quantitative data on the inhibitory potency, selectivity, and neuroprotective efficacy of this compound and other selected neuroprotective compounds.
Table 1: Inhibitory Potency and Selectivity of JNK Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | JNK3 | 1.0 | >140-fold vs JNK1, >290-fold vs JNK2 | [2] |
| JNK1 | 143.9 | [2] | ||
| JNK2 | 298.2 | [2] | ||
| SP600125 | JNK1 | 40 | Pan-JNK inhibitor | [3][4][5] |
| JNK2 | 40 | [3][4][5] | ||
| JNK3 | 90 | [3][4][5] | ||
| AS601245 | JNK1 | 150 | Selective JNK inhibitor | [6][7][8] |
| JNK2 | 220 | [6][7][8] | ||
| JNK3 | 70 | [6][7][8] |
Table 2: Neuroprotective Efficacy and Mechanism of Action
| Compound | Neuroprotective Model | Effective Concentration/Dose | Mechanism of Action | Reference |
| This compound | Aβ₁₋₄₂-induced toxicity in primary rat cortical neurons | 1, 5, 10, 20 µM | Inhibition of c-Jun and APP phosphorylation | [2] |
| SP600125 | Transient brain ischemia/reperfusion in rats | Not specified | Inhibition of JNK activation, c-Jun phosphorylation, and Bcl-2 inactivation | |
| AS601245 | Transient global ischemia in gerbils | 40, 60, 80 mg/kg (i.p.) | JNK inhibition, reduction of c-Jun expression and phosphorylation | [9][10] |
| Donepezil | Aβ neurotoxicity in rat septal neurons | 0.1, 1, 10 µM | Acetylcholinesterase inhibition; potential reduction of Aβ fibrils | [11][12] |
| Memantine | NMDA-induced excitotoxicity | Low concentrations | NMDA receptor antagonist | [13][14][15][16] |
| Edaravone | Ischemia/reperfusion injury | 9 mg/kg in rats | Free radical scavenger | [17][18][19] |
Table 3: Blood-Brain Barrier (BBB) Permeability
| Compound | Assay | Permeability | Reference |
| This compound | PAMPA | Predicted as BBB permeable (CNS+) | [2] |
| AS601245 | In vivo studies | Blood-brain barrier permeable | [6] |
| Donepezil | In vivo studies | Readily crosses the blood-brain barrier | [12][20] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Neuroprotection Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Plating: Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and culture for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., Aβ₁₋₄₂, glutamate, or MPP+) to the wells, with the exception of the control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21][22][23]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21][23][24]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to subtract background absorbance.
Western Blot for Phosphorylated c-Jun
Western blotting is used to detect the phosphorylation status of c-Jun, a key downstream target of JNK.
Protocol:
-
Protein Extraction: Lyse treated neuronal cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63/73).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[26] The intensity of the bands can be quantified using densitometry software.
In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of compounds across the blood-brain barrier.
Protocol:
-
Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane.[27][28][29][30][31]
-
Compound Preparation: Prepare the test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a final concentration typically between 10 and 50 µM.
-
Assay Setup: Add the compound solution to the donor wells and a buffer solution to the acceptor wells of a 96-well acceptor plate.
-
"Sandwich" Assembly: Place the donor plate on top of the acceptor plate to form a "sandwich," allowing the compounds to permeate through the artificial membrane.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the effective permeability (Pe) of the compound using the following equation:
-
Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)
-
Where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: JNK3 signaling pathway leading to neuronal apoptosis.
Experimental Workflow Diagram
Caption: Workflow for assessing neuroprotective effects using the MTT assay.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SP600125 | JNK Inhibitor II | JNK inhibitor | TargetMol [targetmol.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. AS601245, JNK inhibitor (ab145194) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AS601245, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 13. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 14. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of the Neuroprotective Effects of Memantine in Patients with Mild to Moderate Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. MTT assay [bio-protocol.org]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 28. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 29. bioassaysys.com [bioassaysys.com]
- 30. paralab.es [paralab.es]
- 31. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JNK3 Inhibitor-4 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNK3 inhibitor-4's performance in various preclinical neurodegeneration models. This compound is a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis and neuroinflammation. This document summarizes its efficacy in an Alzheimer's disease model and compares it with other notable JNK inhibitors across Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis models, based on publicly available experimental data.
JNK3 Signaling Pathway in Neurodegeneration
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular stress responses, including apoptosis and inflammation. In the central nervous system, the JNK3 isoform is predominantly expressed in neurons and has been implicated in the pathogenesis of several neurodegenerative diseases. Activation of the JNK3 pathway by stressors such as amyloid-β (Aβ) oligomers, oxidative stress, and neurotoxins can lead to the phosphorylation of downstream targets like c-Jun, ultimately resulting in neuronal cell death.
Figure 1: Simplified JNK3 signaling pathway in neurodegeneration.
Performance of this compound in Neurodegeneration Models
Alzheimer's Disease (AD)
This compound has demonstrated significant neuroprotective effects in a preclinical mouse model of Alzheimer's disease.[1]
| Model | Inhibitor | Dose & Regimen | Key Findings | Reference |
| APP/PS1 3xTg Mice (9-month-old) | This compound | 10 or 30 mg/kg; i.v.; 3 times/week for 1 month | Significantly higher spontaneous alternation in Y-maze test. Significantly increased response latency in passive avoidance test. | [1] |
Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS)
As of the latest available data, specific in vivo studies evaluating the efficacy of this compound in established models of Parkinson's disease (e.g., MPTP mouse model) and Amyotrophic Lateral Sclerosis (e.g., SOD1 mouse model) have not been identified in the public domain.
Comparative Performance of Other JNK Inhibitors
This section provides a comparative overview of the performance of other JNK inhibitors in various neurodegeneration models. It is important to note that direct head-to-head comparative studies with this compound are limited.
Alzheimer's Disease Models
| Inhibitor | Model | Key Findings | Reference |
| SP600125 | APPswe/PS1dE9 double transgenic mice | Decreased formation of neurofibrillary tangles and oligomeric amyloid β plaques; improved cognitive decline. | [2] |
| Tanzisertib (pan-JNK inhibitor) | - | Investigated for discoid lupus erythematosus and IPF in clinical trials (terminated at phase 2). | [2] |
Parkinson's Disease Models
| Inhibitor | Model | Key Findings | Reference |
| SP600125 | MPTP-induced PD in C57BL/6N mice | Reduced c-Jun phosphorylation, protected dopaminergic neurons from apoptosis, and partially restored striatal dopamine levels. | [3] |
| JNK3-N-Tat (peptide inhibitor) | MPTP mouse model | Decreased MPTP-induced activation of JNK3, inhibited the binding of β-arrestin2 to JNK3, and protected mesencephalic dopaminergic neurons. | [4][5][6] |
| BI78D3 & BI87G9 | MPTP preclinical model | Proposed for study to determine pharmacokinetics, mechanism of action, and neuroprotective efficacy. | [7] |
| JC16I (covalent inhibitor) | Parkinson's disease models | Selectively suppressed abnormal activation of JNK3 signaling and exhibited neuroprotective effects. | [8] |
Amyotrophic Lateral Sclerosis (ALS) Models
While specific data for this compound in ALS models is unavailable, research indicates that the JNK pathway is a valid therapeutic target.
| Inhibitor | Model | Key Findings | Reference |
| General JNK inhibition | SOD1G93A mouse model | Genetic ablation of Jnk3 slows disease progression and improves phenotype. Pharmacological JNK inhibition improves motor function and increases lifespan. | [9] |
| GSK-3 inhibitor VIII | G93A-SOD1 mouse model | Significantly delayed symptom onset and prolonged lifespan. | [10] |
Inhibitor Selectivity and Potency
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound | 143.9 | 298.2 | 1.0 | [1] |
| SP600125 | 40 | 40 | 90 | [11] |
| AS602801 | 80 | 90 | 230 | [12] |
| Tanzisertib | 61 | 7 | 6 | [12] |
| Compound 25c | >10,000 | >10,000 | 85.21 | |
| JC16I | >160-fold selective for JNK3 over JNK1/2 | >160-fold selective for JNK3 over JNK1/2 | High inhibitory activity | [8] |
Experimental Protocols
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a general workflow for the preclinical evaluation of JNK inhibitors in neurodegenerative disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. Small Peptide Inhibitor of JNK3 Protects Dopaminergic Neurons from MPTP Induced Injury via Inhibiting the ASK1-JNK3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel JNK Inhibitors as Therapeutic Agents for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 8. Selective Covalent Inhibiting JNK3 by Small Molecules for Parkinson's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Inhibition of glycogen synthase kinase-3 suppresses the onset of symptoms and disease progression of G93A-SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Engagement of JNK3 Inhibitor-4 in Cells: A Comparative Guide
Introduction
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system, heart, and testes.[][2][3] Its role in neuronal apoptosis and stress signaling has made it a significant therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][6][7][8] JNK3 inhibitor-4 is a novel, potent, and selective small molecule designed to target JNK3.[9][10] Validating that a compound like this compound engages its intended target in a cellular context is a critical step in drug discovery. It confirms the mechanism of action and helps to differentiate on-target from off-target effects.
This guide provides a comparative overview of methods to validate the on-target engagement of this compound in cells, with supporting experimental protocols and data. We will compare its performance with other known JNK inhibitors and detail the methodologies for robust target validation.
Comparative Analysis of JNK Inhibitors
To objectively assess the performance of this compound, it is essential to compare its activity with other well-characterized JNK inhibitors. These alternatives include both broad-spectrum and isoform-selective inhibitors, as well as those with different mechanisms of action (e.g., ATP-competitive, covalent).
Table 1: Comparison of JNK Inhibitor Potency (IC50)
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Mechanism of Action | Reference |
| This compound | 143.9 | 298.2 | 1.0 | ATP-competitive | [9] |
| SP600125 | 40 | 40 | 90 | ATP-competitive, Reversible | [11] |
| JNK-IN-7 | - | - | - | Covalent | [3] |
| AS602801 (Bentamapimod) | 80 | 90 | 230 | ATP-competitive | [12] |
| CC-401 | 25-50 (Ki) | 25-50 (Ki) | 25-50 (Ki) | ATP-competitive | [12] |
Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.
This compound demonstrates high potency and selectivity for JNK3 over its JNK1 and JNK2 isoforms.[9] This selectivity is a desirable characteristic for a therapeutic agent targeting JNK3-mediated pathologies, as it may reduce off-target effects associated with the inhibition of the more ubiquitously expressed JNK1 and JNK2.[][2]
Experimental Methodologies for On-Target Validation
Validating that this compound binds to JNK3 within a cell and elicits a functional response requires orthogonal, evidence-based methods. Below are detailed protocols for three key experimental approaches.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in live cells.[13][14][15] The assay relies on energy transfer from a NanoLuc® luciferase-tagged protein (the donor) to a fluorescent tracer that binds to the same protein (the acceptor). A test compound that competes with the tracer for binding to the target protein will disrupt BRET, leading to a dose-dependent decrease in the signal.[14]
-
Cell Transfection:
-
Cell Plating:
-
Transfected cells are harvested and resuspended in Opti-MEM® medium.
-
Cells are then seeded into 96-well or 384-well plates suitable for luminescence measurements.[16]
-
-
Compound and Tracer Addition:
-
A fluorescent tracer (e.g., NanoBRET™ Tracer K-10) is added to the cells at a predetermined optimal concentration.[16]
-
This compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated for a set period (e.g., 1 hour) at 37°C to allow the binding to reach equilibrium.[16]
-
-
Signal Detection:
-
NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells.
-
The plate is read on a luminometer capable of measuring donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission wavelengths.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
The data is normalized to the vehicle control, and IC50 curves are generated using a sigmoidal dose-response model to determine the cellular affinity of this compound.[16]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical technique used to assess the binding of a ligand to its target protein in a cellular environment.[17][18] The principle is based on the thermal stabilization of a protein upon ligand binding.[18][19] When heated, proteins denature and aggregate. A ligand-bound protein is more stable and will denature at a higher temperature than the unbound protein.[18]
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with this compound at various concentrations or a single saturating concentration. Include a vehicle control.
-
Incubate the cells to allow for compound entry and target binding.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. This creates a "melt curve".
-
Cool the samples on ice immediately after heating.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein.
-
Analyze the amount of soluble JNK3 protein remaining at each temperature using Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble JNK3 protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement. The magnitude of the shift can be related to the binding affinity.
-
Western Blotting for Downstream Pathway Modulation
This method assesses the functional consequence of JNK3 inhibition by measuring the phosphorylation status of its downstream substrates.[20] A primary and well-characterized substrate of JNK is the transcription factor c-Jun.[4][5] Inhibition of JNK3 activity should lead to a decrease in the phosphorylation of c-Jun at Ser63 and Ser73.
-
Cell Culture and Stimulation:
-
Culture a relevant cell line (e.g., HEK293 or a neuronal cell line) to approximately 80% confluency.
-
Starve the cells in serum-free media for several hours to reduce basal signaling activity.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
-
Pathway Activation:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63/73).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.[22]
-
-
Data Analysis:
-
Quantify the band intensities for phospho-c-Jun and total c-Jun.
-
Calculate the ratio of phospho-c-Jun to total c-Jun for each condition.
-
A dose-dependent decrease in this ratio in the presence of this compound confirms functional inhibition of the JNK pathway in cells.
-
Visualizations
JNK3 Signaling Pathway
Caption: The JNK3 signaling cascade.
NanoBRET™ Target Engagement Workflow
Caption: Workflow for the NanoBRET™ assay.
CETSA Experimental Workflow
Caption: Workflow for the CETSA method.
Conclusion
Validating the on-target engagement of this compound in a cellular context is paramount for its development as a therapeutic agent. This guide outlines a multi-faceted approach, combining direct binding assays with functional downstream readouts. The NanoBRET™ assay provides quantitative data on inhibitor binding in live cells, while CETSA offers a label-free method to confirm this interaction biophysically. Finally, Western blotting for downstream pathway markers like phospho-c-Jun provides crucial evidence of functional target modulation. By employing these orthogonal methods, researchers can build a robust data package to confidently demonstrate that this compound engages its intended target in cells, a critical milestone in the journey from a promising compound to a potential therapeutic.
References
- 2. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening [mdpi.com]
- 8. Identifying New Ligands for JNK3 by Fluorescence Thermal Shift Assays and Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. promega.com [promega.com]
- 14. JNK3-NanoLuc® Fusion Vector [promega.sg]
- 15. NanoBRET — SGC-UNC [sgc-unc.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. biorxiv.org [biorxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 20. researchgate.net [researchgate.net]
- 21. SAPK/JNK Antibody | Cell Signaling Technology [cellsignal.com]
- 22. JNK3 (55A8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of JNK3 Inhibitor-4 and Industry-Standard JNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNK3 inhibitor-4 against a selection of industry-standard c-Jun N-terminal kinase (JNK) inhibitors. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate inhibitor for their experimental needs, with a particular focus on isoform selectivity and potency.
Introduction to JNK and the Rationale for Selective Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. They are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock. The JNK signaling pathway is implicated in a wide array of cellular processes, from apoptosis and inflammation to cell differentiation and proliferation.
There are three main JNK isoforms: JNK1, JNK2, and JNK3, which are encoded by separate genes. While JNK1 and JNK2 are ubiquitously expressed throughout the body, JNK3 expression is largely restricted to the brain, heart, and testes. This tissue-specific expression pattern of JNK3 has made it an attractive therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where its pro-apoptotic activity is thought to play a significant role. Consequently, the development of potent and highly selective JNK3 inhibitors is of considerable interest in the field of drug discovery.
The JNK Signaling Pathway
The activation of JNKs is mediated through a three-tiered kinase cascade. This pathway is initiated by various extracellular stimuli that activate upstream MAP kinase kinase kinases (MAP3Ks). These MAP3Ks then phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7. In turn, MKK4 and MKK7 dually phosphorylate a threonine and a tyrosine residue within the activation loop of JNKs, leading to their activation. Once activated, JNKs can phosphorylate a variety of downstream substrates, including transcription factors like c-Jun, which subsequently regulate gene expression and other cellular responses.
Comparative Analysis of JNK Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound against the three JNK isoforms and compares it with several well-established, industry-standard JNK inhibitors.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity for JNK3 vs JNK1 | Selectivity for JNK3 vs JNK2 |
| This compound | 143.9 [1] | 298.2 [1] | 1.0 [1] | ~144-fold | ~298-fold |
| SP600125 | 40[2][3] | 40[2][3] | 90[2][3] | None (JNK1 > JNK3) | None (JNK2 > JNK3) |
| Bentamapimod (AS602801) | 80[4][5][6][7] | 90[4][5][6][7] | 230[4][5][6][7] | None (JNK1 > JNK3) | None (JNK2 > JNK3) |
| JNK-IN-8 | 4.7[8][9] | 18.7[8][9] | 1.0[8][9] | ~4.7-fold | ~18.7-fold |
| CC-401 | 25-50 (Ki)[10] | 25-50 (Ki)[10] | 25-50 (Ki)[10] | Non-selective | Non-selective |
As the data indicates, this compound demonstrates exceptional potency against JNK3 with an IC50 of 1.0 nM.[1] More importantly, it exhibits a remarkable selectivity profile, being approximately 144-fold more selective for JNK3 over JNK1 and 298-fold more selective for JNK3 over JNK2.[1] In contrast, widely used inhibitors such as SP600125 and Bentamapimod are pan-JNK inhibitors, showing similar or even greater potency against JNK1 and JNK2 than JNK3.[2][3][4][5][6][7] While JNK-IN-8 shows high potency for JNK3, its selectivity over JNK1 is significantly lower than that of this compound.[8][9] CC-401 is also a potent but non-selective JNK inhibitor.[10]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The determination of IC50 values is crucial for assessing the potency and selectivity of kinase inhibitors. A common method is the in vitro kinase inhibition assay.
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
Kinase substrate (e.g., a peptide derived from c-Jun)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer
-
Detection reagent (e.g., a phosphospecific antibody or a fluorescent probe)
-
Microplate reader
Workflow:
-
Reaction Setup: In a multi-well plate, combine the recombinant JNK enzyme, the kinase substrate, and the assay buffer.
-
Inhibitor Addition: Add the test inhibitor at a range of concentrations to the wells. Include a control with no inhibitor.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature for a specific period to allow the kinase to phosphorylate the substrate.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent. The signal generated is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal in each well using a microplate reader. Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for JNK Activity
To confirm the activity of an inhibitor within a cellular context, assays that measure the phosphorylation of a direct JNK substrate, such as c-Jun, are often employed.
Objective: To assess the ability of an inhibitor to block JNK-mediated phosphorylation of c-Jun in cells.
Materials:
-
Cultured cells (e.g., neuronal cells)
-
JNK activator (e.g., anisomycin or UV radiation)
-
Test inhibitor
-
Cell lysis buffer
-
Antibodies: anti-phospho-c-Jun and anti-total-c-Jun
-
Western blotting or ELISA reagents
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the JNK inhibitor for a specified time.
-
JNK Activation: Stimulate the cells with a JNK activator to induce the JNK signaling pathway.
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of Phospho-c-Jun: Analyze the levels of phosphorylated c-Jun and total c-Jun in the lysates using Western blotting or ELISA.
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance values (ELISA) and normalize the phospho-c-Jun signal to the total c-Jun signal. This will indicate the extent of JNK inhibition in a cellular environment.
Conclusion
The available data strongly supports that this compound is a highly potent and exceptionally selective inhibitor of JNK3. Its superior selectivity profile compared to industry-standard inhibitors like SP600125 and Bentamapimod makes it an invaluable tool for researchers specifically investigating the role of JNK3, particularly in the context of neurodegenerative diseases. The high selectivity minimizes the potential for off-target effects that can confound experimental results when using pan-JNK inhibitors. For studies requiring precise modulation of the JNK3 isoform, this compound represents a best-in-class reagent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Bentamapimod | JNK inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of JNK3 Inhibitor-4: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, selective kinase inhibitors like JNK3 inhibitor-4 is a critical component of laboratory safety and environmental responsibility. In the absence of explicit disposal instructions from the manufacturer, a cautious approach based on established guidelines for hazardous chemical waste is imperative. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe management of this compound waste.
Core Principles of Disposal
Due to its nature as a biologically active small molecule, this compound and any materials contaminated with it should be treated as hazardous chemical waste.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2] The primary goal is to contain the waste in a safe, secure, and clearly labeled manner until it can be collected and disposed of by certified hazardous waste management personnel.
Quantitative Data Summary for Disposal Planning
To facilitate proper waste management, key quantitative limits and timelines for hazardous waste accumulation must be adhered to. The following table summarizes these critical parameters based on general laboratory safety guidelines.
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume | 55 gallons of hazardous waste per Satellite Accumulation Area. | [3] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid for P-listed wastes. | [3] |
| Container Fill Level | Do not fill containers beyond 90% capacity to prevent spills. | [2] |
| Storage Time Limit | Up to 12 months in a Satellite Accumulation Area, provided accumulation limits are not exceeded. | [3] |
Experimental Protocol for the Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste, including contaminated labware and personal protective equipment (PPE).
Materials:
-
Appropriate waste container (e.g., rigid, leak-proof container with a secure lid, compatible with the waste type).
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Secondary containment bin.
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste (e.g., unused solutions, solvent rinses).
-
-
Container Preparation:
-
Select a waste container that is compatible with the chemical nature of the waste. For solid waste, a clearly labeled, sealed bag may be appropriate, which should then be placed in a rigid outer container. For liquid waste, use a screw-cap container.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Waste Collection:
-
Solid Waste: Place all disposables contaminated with this compound (e.g., gloves, wipes, plasticware) directly into the designated solid waste container.
-
Liquid Waste: Carefully pour all liquid waste containing this compound into the designated liquid waste container. Use a funnel to prevent spills.
-
Empty Original Containers: The original container of this compound, even if seemingly empty, should be managed as hazardous waste. If institutional policy allows for the disposal of "empty" containers in regular trash, they must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4]
-
-
Labeling:
-
On the hazardous waste label, clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
List all components of a mixture and their approximate percentages.
-
Include the date the waste was first added to the container and the name of the principal investigator or research group.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Place the waste container in a secondary containment bin to prevent the spread of potential spills.[3]
-
-
Disposal Request:
-
Once the container is full (not exceeding 90% capacity) or is approaching the storage time limit, arrange for its collection by your institution's EHS or a certified hazardous waste disposal service.[1]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling JNK3 inhibitor-4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling JNK3 inhibitor-4. The following procedures are based on general best practices for handling potent, solid research chemicals in a laboratory setting. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound, if available from your supplier, for detailed and compound-specific safety information.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1][2] | To protect eyes from dust particles and splashes of solutions containing the inhibitor. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) appropriate for handling the specific solvents used. Check glove manufacturer's compatibility charts.[2] | To prevent skin contact with the compound and solvents. |
| Body Protection | A fully buttoned laboratory coat. Consider a disposable gown for procedures with a higher risk of contamination. | To protect skin and clothing from contamination. |
| Respiratory Protection | For handling the solid compound outside of a certified chemical fume hood or ventilated enclosure, a NIOSH/MSHA-approved respirator (e.g., N95 or higher) is recommended.[3] | To prevent inhalation of fine dust particles of the potent inhibitor. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects. |
Operational Plan: Handling and Experimental Workflow
Adherence to a strict operational plan is critical for the safe handling of potent compounds like this compound.
1. Preparation and Weighing:
-
All handling of the solid this compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4]
-
Before use, ensure the work area is clean and free of clutter.[5]
-
Use appropriate tools for weighing, such as disposable weigh boats and spatulas, to prevent cross-contamination.
2. Solution Preparation:
-
When dissolving the solid compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure all containers are clearly and accurately labeled with the chemical name, concentration, date, and responsible individual's name.[6]
3. Experimental Use:
-
When using solutions of this compound, handle them with the same care as the solid compound, using appropriate PPE.
-
Avoid the generation of aerosols.[3]
4. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small spills of solid material, carefully wipe with a damp cloth (while wearing appropriate PPE) to avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., spill pillows or absorbent pads) and place in a sealed container for disposal.[7]
-
Clean the spill area with an appropriate solvent and decontaminate.
-
Report all spills to the laboratory supervisor or safety officer.
The following diagram illustrates the general workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aise.eu [aise.eu]
- 4. thesafetygeek.com [thesafetygeek.com]
- 5. afd.calpoly.edu [afd.calpoly.edu]
- 6. saffronchemicals.com [saffronchemicals.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
